2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
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Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDDYBUFDUAOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476310 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774178-09-5 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a pivotal heterocyclic scaffold in medicinal chemistry. Also known by its trivial name, spinaceamine, this compound forms the core of various biologically active molecules, including antagonists for the histamine H4 receptor.[1][2] This document is intended for researchers, chemists, and professionals in drug development. It elucidates the primary synthetic strategies, explains the mechanistic rationale behind experimental choices, provides detailed protocols for key transformations, and offers a comparative analysis of the principal routes.
Introduction and Significance
The this compound core is a privileged scaffold in modern pharmacology. Its structural rigidity and distribution of nitrogen atoms make it an ideal framework for interacting with various biological targets. This structure is a key component in the development of novel therapeutics, particularly for inflammatory and autoimmune disorders where the histamine H4 receptor plays a significant role.[3] The compound serves as a crucial intermediate for building more complex pharmaceutical agents, making its efficient and reliable synthesis a topic of considerable importance.[4] This guide will focus on the most prevalent and effective methods for its construction.
Retrosynthetic Analysis
A retrosynthetic approach to the target molecule reveals two primary disconnection strategies. The core reaction involves the formation of the imidazole ring onto a pre-existing piperidine backbone.
Caption: Retrosynthetic analysis of the target molecule.
-
Pathway A (Pictet-Spengler Approach): This is the most direct and widely cited route. It involves the cyclization of histamine with an aldehyde (in this case, acetaldehyde) to form the tetrahydropyridine ring. This approach is biomimetic and often highly efficient.[5][6]
-
Pathway B (Aromatic Ring Reduction): This two-stage pathway first involves the synthesis of the aromatic precursor, 2-Methyl-3H-imidazo[4,5-c]pyridine, typically by condensing 3,4-diaminopyridine with acetic acid or a derivative.[7][8] The subsequent step is the catalytic hydrogenation of the pyridine ring to yield the final saturated product.[9]
Synthesis Pathway A: The Pictet-Spengler Reaction
This pathway is arguably the most elegant method for synthesizing the target scaffold. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine (histamine) with an aldehyde (acetaldehyde), followed by an acid-catalyzed intramolecular electrophilic substitution to close the ring.
Mechanism and Rationale
The reaction proceeds via three key steps:
-
Schiff Base Formation: The primary amine of histamine attacks the carbonyl carbon of acetaldehyde to form a Schiff base (iminium ion) intermediate under acidic or basic conditions.
-
Mannich-type Cyclization: The electron-rich C-2 position of the imidazole ring acts as a nucleophile, attacking the electrophilic iminium carbon. This is the ring-closing step that forms the tetrahydropyridine ring.
-
Proton Transfer: A final proton transfer regenerates the aromaticity of the imidazole ring, yielding the stable product.
This one-pot reaction is highly convergent and atom-economical. The choice of solvent and catalyst (or lack thereof) can influence reaction rates and yields. Some variations perform the reaction under basic conditions to facilitate the cyclization step.[6]
Experimental Protocol (Adapted from Analogous Syntheses)
The following protocol is adapted from methodologies described for similar Pictet-Spengler cyclizations involving histamine.[6]
Materials:
-
Histamine dihydrochloride
-
Acetaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of histamine dihydrochloride (1.0 eq) in water, add a solution of K₂CO₃ (2.5 eq) and stir for 15 minutes to liberate the free base.
-
Extract the aqueous layer three times with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield histamine free base.
-
Dissolve the histamine free base in methanol. To this solution, add acetaldehyde (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of DCM/MeOH (e.g., 95:5 to 90:10) to afford the pure this compound.
Synthesis Pathway B: Condensation and Reduction
Step 1: Synthesis of 2-Methyl-3H-imidazo[4,5-c]pyridine
The formation of the aromatic core is a standard condensation reaction. The use of polyphosphoric acid (PPA) or a catalyst like zinc triflate can facilitate the dehydration and cyclization.[7][8]
Mechanism:
-
Amide Formation: 3,4-Diaminopyridine reacts with acetic acid (or acetic anhydride) to form an N-acetylated intermediate.
-
Cyclization/Dehydration: Under heating or acidic conditions (like in PPA), the remaining amino group attacks the amide carbonyl, followed by elimination of a water molecule to form the imidazole ring.
Step 2: Catalytic Hydrogenation
The reduction of the pyridine ring in the imidazo[4,5-c]pyridine system is typically achieved through catalytic hydrogenation.
Rationale for Catalyst Choice:
-
Catalyst: Platinum oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C) are commonly used. PtO₂ is often preferred for its effectiveness in hydrogenating heterocyclic aromatic rings under acidic conditions.
-
Solvent: Acetic acid or ethanol are common solvents, as they help to solubilize the substrate and the resulting product.
-
Pressure: Hydrogen pressures can range from atmospheric to 50 psi, depending on the substrate's reactivity and the desired reaction time.
Experimental Protocol (Two-Step)
Protocol for Step 1 (Condensation): [7][8]
-
A mixture of 3,4-diaminopyridine (1.0 eq) and glacial acetic acid (5.0 eq) is heated to reflux for 4-6 hours.
-
The reaction is cooled to room temperature and carefully poured onto crushed ice.
-
The solution is neutralized with a concentrated ammonium hydroxide solution, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried to yield 2-Methyl-3H-imidazo[4,5-c]pyridine.
Protocol for Step 2 (Hydrogenation):
-
The 2-Methyl-3H-imidazo[4,5-c]pyridine from Step 1 is dissolved in glacial acetic acid.
-
PtO₂ (0.05 eq by weight) is added to the solution.
-
The mixture is placed in a Parr hydrogenation apparatus and subjected to hydrogen gas (50 psi).
-
The reaction is shaken at room temperature for 24 hours or until hydrogen uptake ceases.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is basified with NaOH solution and extracted with an organic solvent to yield the final product.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway A: Pictet-Spengler | Pathway B: Condensation/Reduction |
| Number of Steps | 1 (One-pot) | 2 |
| Starting Materials | Histamine, Acetaldehyde | 3,4-Diaminopyridine, Acetic Acid |
| Key Reagents | Mild bases or acids | PPA or heat; H₂ gas, PtO₂/Pd-C |
| Atom Economy | High | Moderate (loss of H₂O and requires H₂) |
| Scalability | Good, but histamine can be costly. | Excellent, robust industrial process. |
| Safety Concerns | Acetaldehyde is volatile and flammable. | High-pressure hydrogenation requires specialized equipment. |
| Overall Yield | Generally good to excellent. | Moderate to good over two steps. |
Workflow Visualization
Caption: Comparative workflow of the two primary synthesis pathways.
Conclusion
The synthesis of this compound can be effectively achieved via two principal routes. The Pictet-Spengler reaction (Pathway A) offers a highly convergent and elegant one-pot solution, ideal for laboratory-scale synthesis. The condensation and subsequent reduction (Pathway B) provides a more traditional, robust, and often more scalable two-step alternative suitable for larger quantities. The choice of pathway will ultimately depend on factors such as starting material availability, required scale, and available equipment. Both methods are well-established in the literature for producing this valuable heterocyclic core and its derivatives for further elaboration in drug discovery programs.
References
-
Cowart, M., et al. (2012). Synthesis of novel histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 1156-9.
-
ResearchGate. (n.d.). Synthesis of spinacine and derivatives. ResearchGate.
-
Sykula, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4969.
-
J&K Scientific. (n.d.). This compound dihydrochloride.
-
Reddy, C. S., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Innovative Research in Science, Engineering and Technology, 3(5).
-
PrepChem.com. (n.d.). Synthesis of imidazo[4,5-c]pyridine.
-
Ganeshi, V., et al. (2014). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Arkivoc, 2014(6), 213-223.
-
BLDpharm. (n.d.). This compound.
-
De, B., et al. (1987). 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). Journal of Heterocyclic Chemistry, 24(3), 753-756.
-
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly.
-
Kim, H., et al. (2018). Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry, 61(9), 4265-4279.
-
Salaga, M., et al. (2022). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. International Journal of Molecular Sciences, 23(19), 11634.
-
Santa Cruz Biotechnology. (n.d.). This compound dihydrochloride.
-
Reddy, T. S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4390-4397.
-
Kausch, K., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Pharmaceuticals, 14(11), 1179.
-
Boruah, M., et al. (2024). Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. RSC Advances, 14(17), 12051-12058.
-
De, B., et al. (1987). 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity. Google Patents (EP0245637A1).
-
Jones, W. H., et al. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157.
-
PubChem. (n.d.). (6S)-4,5,6,7-Tetrahydro-3H-imidazo(4,5-c)pyridine-6-carboxylic acid. PubChem.
Sources
- 1. Synthesis of novel histamine H4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 9. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in pharmaceutical and biochemical research. While experimental data for this specific molecule is not extensively available in public literature, this guide establishes a robust framework for its characterization. By integrating theoretical principles with detailed, field-proven experimental protocols, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related imidazo[4,5-c]pyridine derivatives. We will delve into the critical parameters of ionization constant (pKa), lipophilicity (LogP), solubility, thermal stability, and melting point, providing not only predicted values but also the methodologies to empirically validate them. This guide is structured to empower researchers to generate high-quality, reliable data essential for drug discovery and development pipelines.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, which allows it to interact with a wide range of biological targets. Derivatives of this scaffold have shown diverse pharmacological activities, making them attractive candidates for the development of novel therapeutics. This compound, as a specific analogue, serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Understanding its fundamental physicochemical properties is paramount, as these characteristics govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its suitability for formulation and chemical synthesis.
Molecular Structure and Identification
A foundational understanding of the molecule is essential before delving into its physicochemical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 774178-09-5 | [3] |
| Molecular Formula | C₇H₁₁N₃ | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Canonical SMILES | CC1=NC2=C(N1)CNCC2 | N/A |
The molecule features a fused ring system consisting of a tetrahydro-pyridine ring and an imidazole ring, with a methyl substituent at the 2-position of the imidazole. This structure imparts both basic and lipophilic characteristics, which are critical to its behavior in biological and chemical systems.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value dictates the extent of ionization of a molecule at a given pH. For a basic compound like this compound, the pKa will determine its charge state in different physiological compartments, which in turn influences its solubility, permeability, and target binding.
Predicted pKa Values
Due to the absence of experimentally determined pKa values in the literature, computational prediction tools are invaluable. Leading software such as ACD/Labs Percepta and ChemAxon utilize sophisticated algorithms based on large datasets of experimental values to provide reliable estimates.[5][6][7][8][9]
| Ionization Center | Predicted Basic pKa | Prediction Tool |
| Imidazole N | ~6.5 - 7.5 | ACD/Labs Percepta, ChemAxon |
| Tetrahydropyridine N | ~9.0 - 10.0 | ACD/Labs Percepta, ChemAxon |
Note: These are estimated values and require experimental verification.
Experimental Protocol for pKa Determination by Potentiometric Titration
This protocol outlines a robust method for the experimental determination of the pKa values of this compound.
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a calibrated pH electrode. The pKa is determined from the midpoint of the resulting titration curve.
Materials:
-
This compound (or its salt form)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
High-purity water (Milli-Q or equivalent)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of high-purity water. If using a salt form (e.g., dihydrochloride), the initial titration will be with a standardized base.
-
Ionic Strength Adjustment: Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the beaker on a stir plate, immerse the calibrated pH electrode and the burette tip into the solution. Ensure the stir bar provides gentle and consistent mixing.
-
Titration:
-
For the free base, titrate with standardized 0.1 M HCl.
-
For a salt form, titrate with standardized 0.1 M NaOH.
-
Add the titrant in small increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic base, two inflection points will be observed.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP): A Measure of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. It is defined as the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
Predicted and Reported LogP Values
A calculated LogP value of 0.78562 has been reported for the hydrochloride salt.[5] Computational models can provide further estimates.
| Parameter | Predicted Value | Source/Method |
| cLogP | ~0.8 - 1.5 | Computational Models (e.g., ChemDraw) |
| Reported LogP (HCl salt) | 0.78562 | [5] |
Note: Predicted values should be confirmed experimentally.
Experimental Protocol for LogP Determination by Shake-Flask Method
The shake-flask method is the gold standard for experimental LogP determination.
Principle: The compound is partitioned between n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the LogP is calculated.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Mechanical shaker or vortex mixer
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in either water or n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the compound's stock solution.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. A centrifugation step may be necessary to break up any emulsions.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate the LogP using the following formula: LogP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)
Caption: Workflow for LogP determination by the shake-flask method.
Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical factor for drug absorption and formulation. The solubility of ionizable compounds like this compound is highly pH-dependent.
Qualitative Solubility Profile
The parent scaffold, 3H-imidazo[4,5-c]pyridine, is generally more soluble in organic solvents like DMSO and ethanol compared to water.[10] The formation of salts, such as the hydrochloride and dihydrochloride forms of this compound, is a common strategy to enhance aqueous solubility.[1]
Experimental Protocol for Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of the compound at a specific pH and temperature.
Principle: An excess amount of the solid compound is equilibrated with a solvent of interest until the solution is saturated. The concentration of the dissolved compound is then measured.
Materials:
-
This compound (solid)
-
Buffer solutions at various pH values (e.g., pH 2.0, 5.0, 7.4)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the desired buffer solution.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Analysis: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method.
-
Reporting: Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.
Thermal Properties: Melting Point and Stability
Thermal analysis provides crucial information about the melting point, polymorphic forms, and thermal stability of a compound. This data is vital for manufacturing, storage, and formulation development.
Predicted and Reported Thermal Properties
Experimental Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the melting point and other thermal transitions of a material.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram.
Materials:
-
This compound
-
DSC instrument
-
Aluminum or hermetic DSC pans
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: The melting point is typically reported as the onset or peak temperature of the endothermic melting peak.
Caption: Workflow for melting point determination using DSC.
Experimental Protocol for Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of a material.
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Mass loss indicates decomposition or volatilization.
Materials:
-
This compound
-
TGA instrument
-
TGA sample pans (e.g., platinum or ceramic)
-
Inert or oxidative purge gas (e.g., nitrogen or air)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) up to a temperature where complete decomposition is expected.
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is an indicator of thermal stability.
Conclusion
The physicochemical properties of this compound are fundamental to its development as a pharmaceutical agent or research tool. This guide has provided a comprehensive framework for understanding and determining these critical parameters. While a paucity of experimental data exists in public domain, the detailed protocols for pKa, LogP, solubility, and thermal analysis provided herein equip researchers with the necessary tools to generate this vital information. The application of these standardized methods will ensure the generation of high-quality, reproducible data, thereby accelerating the research and development of novel therapeutics based on the promising imidazo[4,5-c]pyridine scaffold.
References
-
Solubility of Things. 3H-Imidazo[4,5-c]pyridine. [Link]
-
J&K Scientific. This compound dihydrochloride. [Link]
-
ChemAxon. pKa calculation. [Link]
-
ACD/Labs. Decades of Reliable pKa Predictions. [Link]
-
ACD/Labs. What is the pKa of my compound?. [Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
-
J&K Scientific. This compound dihydrochloride. [Link]
-
Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]
-
PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
ResearchGate. Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. [Link]
-
Chemsrc. CAS#:64403-25-4 | 4,5,6,7-tetrahydro-3-methyl-3H-Imidazo[4,5-c]pyridine. [Link]
-
American Elements. 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Hydrochloride. [Link]
-
MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]
-
ChemUniverse. Request A Quote. [Link]
-
PubMed Central. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
PubChem. 5-Methyl-4,5,6,7-tetrahydro[11][12]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 774178-09-5|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. chemaxon.com [chemaxon.com]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. This compound DIHYDROCHLORIDE | 485402-39-9 [chemicalbook.com]
- 11. This compound DIHYDROCHLORIDE CAS#: 485402-39-9 [chemicalbook.com]
- 12. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and its Analogs as AMPA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors has driven significant research into the development of selective modulators. Within this landscape, compounds featuring the 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold have emerged as critical tools for dissecting the physiological and pathological roles of specific AMPA receptor populations. This guide provides a comprehensive technical overview of the mechanism of action of this class of compounds, with a primary focus on the well-characterized analog, IEM-1460. We will explore its dual-modality antagonism, subunit selectivity, and the downstream consequences for glutamatergic neurotransmission. Furthermore, this document will detail established experimental protocols for the characterization of such compounds, offering a robust framework for future research and development endeavors.
Introduction: The Significance of AMPA Receptor Modulation
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its actions are mediated by a family of ionotropic and metabotropic receptors. Among these, AMPA receptors are responsible for the majority of fast excitatory synaptic transmission. The functional diversity of AMPA receptors arises from their heterotetrameric assembly of four core subunits: GluA1, GluA2, GluA3, and GluA4. A critical determinant of AMPA receptor function is the presence or absence of the GluA2 subunit. RNA editing of the GluA2 transcript results in a glutamine to arginine (Q/R) substitution in the pore-lining region of the channel, rendering it impermeable to calcium ions (Ca²⁺)[1]. Conversely, AMPA receptors lacking the edited GluA2 subunit exhibit high Ca²⁺ permeability, a feature that has profound implications for synaptic plasticity and, in cases of excessive activation, excitotoxicity.
The compound this compound and its close analog, IEM-1460, have been instrumental in elucidating the roles of these Ca²⁺-permeable AMPA receptors (CP-AMPARs)[1]. Their selective blockade of this receptor subpopulation has provided a pharmacological means to investigate processes ranging from long-term potentiation (LTP) to neuronal injury in pathological states like stroke and neurodegenerative diseases[2].
Molecular Mechanism of Action: A Dual-Pronged Approach
The inhibitory action of IEM-1460 on AMPA receptors is not governed by a single, simple mechanism. Instead, it exhibits a sophisticated, dual mode of antagonism that is dependent on the functional state of the receptor.
Open-Channel Blockade
The primary and most well-documented mechanism of action for IEM-1460 is as a voltage-dependent open-channel blocker. This mode of inhibition is contingent on the receptor channel being in its open conformation, which occurs upon agonist (e.g., glutamate or kainate) binding. Once the channel is open, IEM-1460 can enter the ion pore and physically occlude the passage of ions, thereby blocking the current. This action is characteristic of a use-dependent or activity-dependent blockade, where the degree of inhibition increases with the frequency of receptor activation[3].
This open-channel block is a hallmark of its selectivity for GluA2-lacking CP-AMPARs[1][4]. The structural configuration of the pore in these receptors provides a favorable binding site for IEM-1460, whereas the presence of the edited GluA2 subunit in Ca²⁺-impermeable receptors sterically hinders this interaction[1].
Competitive Antagonism
In addition to its open-channel blocking activity, evidence suggests that IEM-1460 can also act as a competitive antagonist at the glutamate binding site[2]. This mechanism does not require the channel to be open. Instead, IEM-1460 competes with the endogenous agonist, glutamate, for binding to the receptor's ligand-binding domain. The extent of this competitive inhibition is dependent on the relative concentrations of the agonist and IEM-1460[2]. This dual mechanism contributes to a more complex and potentially more therapeutically nuanced profile than a simple open-channel blocker.
The following diagram illustrates the proposed dual mechanism of action of IEM-1460 at the AMPA receptor.
Caption: Proposed dual mechanism of IEM-1460 at AMPA receptors.
Subunit Selectivity and Physiological Consequences
The defining characteristic of IEM-1460 and its analogs is their profound selectivity for AMPA receptors lacking the GluA2 subunit. This selectivity is quantitatively significant, with IC₅₀ values being orders of magnitude lower for GluA2-lacking receptors compared to their GluA2-containing counterparts.
| Receptor Subunit Composition | IC₅₀ (µM) | Reference |
| GluA2-lacking (Ca²⁺-permeable) | 2.6 | |
| GluA2-containing (Ca²⁺-impermeable) | 1102 |
This selective inhibition of CP-AMPARs has significant physiological consequences. These receptors are prominently expressed in specific neuronal populations, such as fast-spiking interneurons in the striatum. By selectively silencing these neurons, compounds like IEM-1460 can modulate neural circuit activity in a highly specific manner. This has been demonstrated to have anticonvulsant effects in vivo. Furthermore, the blockade of CP-AMPARs is a promising strategy for neuroprotection, as the excessive Ca²⁺ influx through these channels is a key mediator of excitotoxic cell death in conditions like ischemia.
The signaling pathway affected by IEM-1460 is depicted below.
Caption: Modulation of Ca²⁺ signaling by IEM-1460.
Experimental Protocols for Characterization
The robust characterization of compounds like this compound requires a multi-faceted experimental approach. The following protocols provide a framework for assessing their mechanism of action.
Electrophysiological Assessment of AMPA Receptor Blockade
Objective: To determine the potency and mechanism of inhibition of the test compound on specific AMPA receptor subtypes.
Methodology: Patch-clamp electrophysiology on HEK293 cells transiently expressing recombinant AMPA receptor subunits.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 for homomeric Ca²⁺-permeable receptors, or GluA1 and GluA2 for heteromeric Ca²⁺-impermeable receptors) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.
-
Allow 24-48 hours for receptor expression.
-
-
Patch-Clamp Recording:
-
Prepare an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Prepare an internal pipette solution containing (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 2 ATP-Mg, adjusted to pH 7.2.
-
Identify transfected cells by GFP fluorescence.
-
Establish a whole-cell patch-clamp configuration.
-
Voltage-clamp the cell at -60 mV.
-
-
Drug Application and Data Acquisition:
-
Use a rapid solution exchange system to apply the agonist (e.g., 1 mM glutamate) in the presence and absence of varying concentrations of the test compound.
-
To investigate open-channel block, co-apply the agonist and the test compound.
-
To assess competitive antagonism, pre-incubate the cells with the test compound before applying the agonist.
-
Record the elicited currents using an appropriate amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the test compound.
-
Construct concentration-response curves and calculate the IC₅₀ value.
-
Analyze the kinetics of the current decay in the presence of the blocker to further characterize the open-channel block mechanism.
-
The following diagram outlines the experimental workflow for electrophysiological characterization.
Caption: Workflow for electrophysiological analysis.
In Vivo Assessment of Anticonvulsant Activity
Objective: To evaluate the in vivo efficacy of the test compound in a model of epilepsy.
Methodology: Assessment of seizure activity in a rodent model following administration of the test compound.
Step-by-Step Protocol:
-
Animal Model:
-
Use a chemically-induced seizure model, such as the pentylenetetrazol (PTZ) or kainic acid model, in mice or rats.
-
Acclimate animals to the testing environment.
-
-
Drug Administration:
-
Dissolve the test compound in a suitable vehicle (e.g., saline).
-
Administer the compound via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Include a vehicle control group.
-
-
Seizure Induction and Observation:
-
After a predetermined pretreatment time, administer the convulsant agent (e.g., PTZ).
-
Observe the animals for a defined period and score the severity of seizures using a standardized scale (e.g., the Racine scale).
-
Record the latency to the first seizure and the duration of seizure activity.
-
-
Data Analysis:
-
Compare the seizure scores, latency, and duration between the vehicle-treated and compound-treated groups.
-
Use appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test) to determine the significance of any observed effects.
-
Calculate the ED₅₀ (effective dose) of the compound for anticonvulsant activity.
-
Conclusion and Future Directions
The this compound scaffold, exemplified by IEM-1460, represents a class of invaluable pharmacological tools for the study of Ca²⁺-permeable AMPA receptors. Their dual mechanism of action, combining open-channel block and competitive antagonism, coupled with their subunit selectivity, provides a nuanced approach to the modulation of glutamatergic signaling. The experimental protocols detailed herein offer a robust framework for the continued investigation and development of novel compounds targeting this important receptor population. Future research in this area will likely focus on refining the selectivity profile of these compounds, exploring their therapeutic potential in a wider range of neurological and psychiatric disorders, and further elucidating the intricate roles of Ca²⁺-permeable AMPA receptors in brain function and disease.
References
-
Schlesinger, F., et al. (2005). Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. British Journal of Pharmacology, 145(5), 656–665. [Link]
-
Schlesinger, F., et al. (2005). Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. British Journal of Pharmacology, 145(5), 656–665. [Link]
-
Buldakova, S. L., et al. (1999). The open channel blocking drug, IEM-1460, reveals functionally distinct alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptors in rat brain neurons. Neuroscience, 93(2), 52-60. [Link]
-
Magazanik, L. G., et al. (2000). Specific mechanism of use-dependent channel block of calcium-permeable AMPA receptors provides activity-dependent inhibition of glutamatergic neurotransmission. The Journal of Physiology, 528(3), 481–494. [Link]
Sources
- 1. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific mechanism of use-dependent channel block of calcium-permeable AMPA receptors provides activity-dependent inhibition of glutamatergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The open channel blocking drug, IEM-1460, reveals functionally distinct alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptors in rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of potent and selective modulators of various biological targets. Its unique bicyclic system, which combines the features of imidazole and a saturated pyridine ring, allows for precise three-dimensional arrangements of pharmacophoric elements, making it an ideal template for interacting with complex protein targets.[1] This guide provides a comprehensive technical overview of the synthesis, biological activities, structure-activity relationships (SAR), and key experimental protocols associated with derivatives of this scaffold, with a particular focus on the 2-methyl substituted series. We will delve into their significant roles as histamine H₃ receptor antagonists, antimicrobial agents, and their emerging potential in oncology and the treatment of neurodegenerative diseases.[2][3][4]
The Core Scaffold: Synthesis and Derivatization
The therapeutic versatility of this scaffold originates from its synthetic tractability. The core is typically constructed via the Pictet-Spengler reaction, a robust and well-established method in heterocyclic chemistry.[1][5] This foundational reaction allows for the efficient creation of the bicyclic system, which can then be subjected to a variety of derivatization strategies to explore chemical space and optimize biological activity.
Core Synthesis: The Pictet-Spengler Reaction
The synthesis of the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine core is classically achieved through the acid-catalyzed condensation of histamine with an aldehyde, such as paraformaldehyde.[1][5] This reaction proceeds through an initial Schiff base formation, followed by an intramolecular electrophilic substitution to yield the desired tetracyclic product. The choice of aldehyde in this step can install substituents at the C4 position.
Caption: Pictet-Spengler reaction workflow for core scaffold synthesis.
Key Derivatization Strategies
Once the core is formed, its biological activity can be fine-tuned through substitution at several key positions. The secondary amine in the tetrahydropyridine ring is a primary handle for modification.
-
N-Alkylation and N-Acylation: The nitrogen atom of the tetrahydropyridine ring can be readily functionalized via alkylation with various alkyl or aryl halides or by acylation with acid chlorides.[1][5] This position is critical for modulating pharmacokinetics and exploring interactions with lipophilic pockets of target proteins.
-
Substitution at C2: The 2-methyl group, which is the focus of this guide, is typically installed early in the synthesis, often by starting with a modified histamine precursor or through post-cyclization modifications. This position significantly influences receptor affinity and selectivity.
Major Biological Activities and Mechanisms of Action
Derivatives of this scaffold exhibit a wide range of biological activities, with the most prominent being their effects on the central nervous system (CNS) and their antimicrobial properties.
Histamine H₃ Receptor Antagonism: A CNS Modulator
The histamine H₃ receptor (H₃R) is a G-protein coupled receptor predominantly expressed in the CNS. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[6][7] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[7]
Mechanism of Action: this compound derivatives act as potent antagonists or inverse agonists at the H₃R. By blocking the constitutive activity of this receptor, they disinhibit the presynaptic neuron, leading to an increased release of histamine and other neurotransmitters in the cerebral cortex and hippocampus.[6][7] This surge in excitatory neurotransmitters results in enhanced wakefulness, cognition, and memory consolidation.
Caption: Signaling pathway of H₃ receptor antagonists.
Therapeutic Potential: The procognitive and wake-promoting effects of H₃R antagonists make them promising candidates for treating a range of neurological and psychiatric disorders.[4]
-
Alzheimer's Disease (AD): By enhancing cholinergic and glutamatergic neurotransmission, these compounds may alleviate the cognitive deficits characteristic of AD.[3][6]
-
Attention-Deficit/Hyperactivity Disorder (ADHD): The increase in dopamine and norepinephrine mirrors the mechanism of current ADHD medications, suggesting a potential therapeutic role.[6]
-
Narcolepsy: The potent wake-promoting effect directly addresses the primary symptom of narcolepsy. Pitolisant, an H₃R antagonist, is already approved for this indication.[6]
Antimicrobial Activity
Certain derivatives of the scaffold have demonstrated significant antimicrobial properties.[1] A notable example is their activity against Porphyromonas gingivalis, a key pathogen in periodontal disease.[1][5]
Mechanism of Action: The mechanism often involves the inhibition of critical bacterial enzymes. For P. gingivalis, these compounds have been shown to inhibit glutaminyl cyclase (QC), an enzyme involved in the post-translational modification of bacterial proteins that are crucial for virulence and colonization.[5]
Antitumor Potential
Emerging research has highlighted the potential of imidazo[4,5-c]pyridine derivatives in oncology.[2] Mechanism of Action: One of the key mechanisms identified is the inhibition of Poly (ADP-ribose) polymerase (PARP).[2] PARP inhibitors are a class of targeted therapy that are particularly effective in cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations). By blocking PARP, these compounds prevent cancer cells from repairing their DNA, leading to cell death.[2]
Structure-Activity Relationships (SAR)
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these relationships is crucial for rational drug design.
| Position of Substitution | Substituent Type | Effect on Biological Activity | Target Class | Reference |
| N5 (Pyridine Ring) | Large, lipophilic groups (e.g., Benzyl) | Often increases affinity by interacting with hydrophobic pockets at the target site. | H₃R, QC | [5] |
| N5 (Pyridine Ring) | Polar groups (e.g., Amides) | Can improve pharmacokinetic properties and introduce new hydrogen bonding interactions. | H₃R | [8] |
| C2 | Small alkyl (e.g., Methyl) | Generally important for maintaining high affinity for CNS targets like the H₃R. | H₃R | [9] |
| C4 | Aryl groups | Can significantly modulate potency and selectivity. Substitution on the aryl ring is a key area for optimization. | c-Met Kinase | [10] |
| Imidazole Ring | N-alkylation | Can alter the pKa of the imidazole, affecting its binding properties and cell permeability. | General | [1] |
Experimental Protocols for Biological Evaluation
Validating the biological activity of novel derivatives requires robust and reproducible experimental protocols. Below are standardized methodologies for assessing the key activities discussed.
Protocol: In Vitro Histamine H₃ Receptor Binding Assay
This protocol determines the affinity of a test compound for the H₃ receptor by measuring its ability to displace a known radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for an H₃ receptor radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize membranes from a stable cell line (e.g., HEK293) recombinantly expressing the human H₃ receptor.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution (final concentration ~1 nM), and 25 µL of the test compound at various concentrations.
-
Initiation: Add 100 µL of the membrane suspension (containing ~20 µg of protein) to each well to start the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation to reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression analysis to determine the IC₅₀ value, which can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the bacterial strain (e.g., P. gingivalis) in appropriate broth medium to the mid-logarithmic phase. Adjust the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted compound. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate under appropriate conditions for the specific bacterium (e.g., 37°C in an anaerobic chamber for P. gingivalis) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly valuable framework in drug discovery. Its proven success in targeting the histamine H₃ receptor has paved the way for new therapies in neurology.[4][6] The ongoing exploration of its antimicrobial and antitumor activities suggests that the full therapeutic potential of this chemical class is yet to be realized.[1][2]
Future research will likely focus on:
-
Multi-target Ligands: Designing derivatives that can simultaneously modulate multiple targets relevant to complex diseases like Alzheimer's (e.g., H₃R antagonism and tau aggregation inhibition).[3][11]
-
Improving Pharmacokinetics: Optimizing derivatives to enhance blood-brain barrier penetration for CNS targets while limiting it for peripherally-acting agents.
-
Expanding the Scope: Investigating the activity of these compounds against a broader range of bacterial strains, viruses, and cancer cell lines to uncover new therapeutic applications.[2][12]
References
- Smolecule. (n.d.). 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine.
- Chem-Impex. (n.d.). This compound dihydrochloride.
-
Łażewska, D., & Kieć-Kononowicz, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5543. Retrieved from [Link]
-
Ullah, F., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Neurological Sciences, 17(1), 26. Retrieved from [Link]
-
Dvorak, C. A., et al. (2015). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters, 6(10), 1056-1060. Retrieved from [Link]
- Leurs, R., et al. (1995). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of Medicinal Chemistry, 38(11), 1957-1963.
-
Zajdel, P., et al. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry, 181, 111569. Retrieved from [Link]
-
Matijašić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(24), 5946. Retrieved from [Link]
-
Barbier, A. J., et al. (2004). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 14(16), 4213-4217. Retrieved from [Link]
-
Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]
-
Al-Absi, G. H., et al. (2021). Multi target-directed imidazole derivatives for neurodegenerative diseases. Journal of Physics: Conference Series, 1853, 012066. Retrieved from [Link]
-
Gbahou, F., et al. (1999). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry, 42(15), 2840-2850. Retrieved from [Link]
-
Adeghate, E., et al. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. Biomedicine & Pharmacotherapy, 150, 112947. Retrieved from [Link]
-
Buchold, C., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Molecules, 26(23), 7111. Retrieved from [Link]
-
Liu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1018-1031. Retrieved from [Link]
Sources
- 1. Buy 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine | 64403-25-4 [smolecule.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Structural Analogs and their Structure-Activity Relationships
Abstract
The 2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biomolecules, including kinases and G-protein coupled receptors (GPCRs). Its structural rigidity, combined with the presence of key hydrogen bond donors and acceptors, makes it an attractive starting point for the design of potent and selective modulators of cellular signaling pathways. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of analogs based on this core, with a particular focus on their development as kinase inhibitors and histamine H3 receptor antagonists. Furthermore, this guide details the synthetic methodologies for the derivatization of this scaffold and provides robust protocols for the biological evaluation of these analogs.
The this compound Scaffold: A Privileged Structure
The this compound moiety is a bicyclic heteroaromatic system that can be considered a conformationally restricted analog of histamine and a bioisostere of purine.[1] This structural feature is key to its ability to interact with a diverse range of biological targets. The core itself possesses:
-
A basic nitrogen atom in the pyridine ring: This allows for salt formation and can act as a key interaction point with acidic residues in a protein's binding pocket.
-
An imidazole ring: This provides both hydrogen bond donor and acceptor capabilities, crucial for specific interactions with target proteins.
-
A saturated pyridine ring: This imparts a three-dimensional character to the molecule, allowing for the exploration of different spatial orientations of substituents. The stereochemistry of this ring can also play a critical role in target engagement.
-
A methyl group at the 2-position: This substituent can influence the electronic properties of the imidazole ring and provide a vector for further chemical modification.
These inherent properties make the this compound scaffold a valuable starting point for fragment-based drug discovery and lead optimization campaigns.
Structure-Activity Relationships of this compound Analogs
The versatility of this scaffold is best illustrated by examining its SAR against different classes of biological targets.
Kinase Inhibitors
The imidazo[4,5-c]pyridine core has been successfully employed in the design of inhibitors for several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src family kinases.[2][3]
VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.[3] Analogs of this compound have been identified as potent VEGFR-2 inhibitors.[2] The general SAR for this class of compounds is summarized below:
-
Substitution at the 2-position: The methyl group can be replaced with larger aromatic or heteroaromatic moieties to enhance potency. For instance, linking the 2-position to a 1H-quinolin-2-one scaffold has yielded highly potent VEGFR-2 inhibitors.[2] This modification allows for additional interactions within the ATP-binding site of the kinase.
-
Substitution on the pyridine nitrogen (N-5): Alkylation or acylation of the secondary amine in the tetrahydro-pyridine ring is a common strategy to modulate solubility, cell permeability, and target engagement.[4] Small alkyl groups or benzyl groups are often well-tolerated.
-
Substitution on the tetrahydro-pyridine ring: Modifications at the 4, 6, and 7-positions can influence the conformational preference of the ring and introduce new interactions with the protein. However, extensive substitution can sometimes lead to a loss of activity.
The following table summarizes the SAR of key substitutions on the this compound core for VEGFR-2 inhibition:
| Position of Substitution | Type of Substituent | Effect on VEGFR-2 Inhibitory Activity | Reference(s) |
| 2 | Large aromatic/heteroaromatic groups (e.g., linked to quinolin-2-one) | Generally increases potency | [2] |
| 5 (Pyridine Nitrogen) | Small alkyl, benzyl, or acyl groups | Modulates physicochemical properties and can enhance potency | [4] |
| 4, 6, 7 | Minimal substitution is often preferred | Extensive substitution can be detrimental to activity | [2] |
Src family kinases are non-receptor tyrosine kinases that play a crucial role in cell proliferation and survival.[5] Imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent Src inhibitors.[5] While not the specific tetrahydro-scaffold, the SAR provides valuable insights. Key findings include:
-
Substitution at the 1-position (imidazole nitrogen): Cyclopentyl and other aliphatic rings were found to be more potent than aromatic rings or short-chain alkanes.[5]
-
Substitution at the 3-position (imidazole): A 4-chlorophenyl group at this position was shown to be beneficial for activity.[5]
These findings suggest that for kinase inhibition, exploring a variety of substituents at different positions of the core scaffold is crucial for identifying potent and selective compounds.
Histamine H3 Receptor Antagonists
The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[6] H3R antagonists are being investigated for the treatment of various neurological disorders.[6] The this compound core is a key pharmacophore in several potent H3R antagonists.
The general SAR for H3R antagonism is as follows:
-
The Imidazole Moiety: The imidazole ring is crucial for H3R recognition, mimicking the endogenous ligand histamine. The 2-methyl substituent is generally well-tolerated.
-
The Tetrahydro-pyridine Ring: This portion of the molecule often extends into a lipophilic pocket of the receptor.
-
Substitution on the Pyridine Nitrogen (N-5): This is a key point for introducing diversity. Long alkyl chains or aralkyl groups attached to this nitrogen often lead to high-affinity antagonists. The nature and length of this substituent are critical for optimizing potency and selectivity.
Experimental Protocols
General Synthesis of this compound Analogs
A common synthetic route to the this compound core involves the condensation of a suitably substituted diaminopyridine with an appropriate carboxylic acid or its derivative, followed by reduction of the pyridine ring.[7]
Step 1: Synthesis of 2-Methyl-3H-imidazo[4,5-c]pyridine
A mixture of 3,4-diaminopyridine (1.0 eq) and acetic acid (excess) is heated at reflux for 4-6 hours. The reaction mixture is then cooled and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product. The crude product is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.
Step 2: Reduction of the Pyridine Ring
The 2-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO2) under a hydrogen atmosphere. The reaction is monitored by TLC or LC-MS until completion. The catalyst is then removed by filtration, and the solvent is evaporated to yield the this compound.
Step 3: N-Alkylation/Acylation of the Tetrahydro-pyridine Ring
The this compound (1.0 eq) is dissolved in a suitable solvent (e.g., DMF or acetonitrile) and treated with a base (e.g., potassium carbonate or triethylamine) and the desired alkylating or acylating agent (e.g., an alkyl halide or acyl chloride) (1.1 eq).[4] The reaction is stirred at room temperature or heated as required. After completion, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Caption: General synthetic workflow for this compound analogs.
VEGFR-2 Kinase Activity Assay
This protocol describes a luminescence-based in vitro kinase assay to determine the inhibitory activity of test compounds against recombinant human VEGFR-2.[3][8]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compounds (dissolved in DMSO)
-
Kinase-Glo® MAX Reagent
-
White 96-well plates
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.
-
Prepare Test Compound Dilutions: Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare Master Mixture: For each reaction, prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup:
-
Add 25 µl of the master mixture to each well of a white 96-well plate.
-
Test Wells: Add 5 µl of the diluted test compound solutions.
-
Positive Control (No Inhibitor): Add 5 µl of 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 5 µl of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add 20 µl of diluted VEGFR-2 enzyme.
-
To the "Blank" wells, add 20 µl of 1x Kinase Buffer.
-
-
Incubation: Incubate the plate at room temperature for 45 minutes.
-
Luminescence Detection:
-
Add 50 µl of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value for each test compound.
Caption: Experimental workflow for the VEGFR-2 kinase activity assay.
Histamine H3 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the human histamine H3 receptor.[1][9]
Materials:
-
Cell membranes expressing the human histamine H3 receptor
-
[3H]-Nα-methylhistamine ([3H]-NAMH) as the radioligand
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 100 µM histamine)
-
Test Compounds (dissolved in DMSO)
-
GF/C filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Prepare the binding buffer and dilutions of the radioligand and test compounds.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
Test compound or vehicle (for total binding) or non-specific binding control.
-
[3H]-NAMH (at a concentration near its Kd).
-
Cell membranes.
-
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle shaking.
-
Filtration: Terminate the incubation by rapid filtration through a GF/C filter plate using a cell harvester. Wash the filters several times with ice-cold binding buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compounds.
-
Calculate the Ki value for each test compound from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Mechanism of Action
VEGFR-2 Signaling Pathway
VEGFR-2 activation by its ligand, VEGF, initiates a signaling cascade that promotes angiogenesis.[5] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain block its autophosphorylation and subsequent downstream signaling.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of important biological targets. The SAR studies highlighted in this guide demonstrate that systematic modification of this core can lead to compounds with distinct pharmacological profiles, from kinase inhibitors to GPCR antagonists.
Future research in this area will likely focus on:
-
Improving selectivity: Fine-tuning the substituents to achieve greater selectivity for specific kinase isoforms or GPCR subtypes.
-
Optimizing pharmacokinetic properties: Enhancing the drug-like properties of these analogs to improve their oral bioavailability, metabolic stability, and safety profiles.
-
Exploring new therapeutic applications: Screening libraries of these compounds against a wider range of biological targets to uncover novel therapeutic opportunities.
The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of new and effective therapies for a variety of human diseases.
References
-
Jiang, N., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1246. [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
-
van der Wouden, C. S., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1716-1725. [Link]
-
Lu, D., et al. (2010). Novel angiogenesis inhibitory activity in cinnamon extract blocks VEGFR2 kinase and downstream signaling. Carcinogenesis, 31(3), 481-488. [Link]
-
Klapilová, K., et al. (2012). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 14(5), 305-314. [Link]
-
Leurs, R., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
- Seibel-Ehlert, U. (2024). GTP-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg.
-
Sontakke, V. A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. Retrieved from [Link]
-
Elslager, E. F., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
- Stark, H., et al. (1996). Medicinal chemistry and biological properties of non-imidazole histamine H3 antagonists. Drug Discovery Today, 1(10), 458-466.
-
Kumar, A., et al. (2018). Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. Current Drug Discovery Technologies, 15(3), 224-233. [Link]
- Bembalkar, S. R., et al. (2021). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Journal of the Indian Chemical Society, 98(10), 100155.
-
Wang, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Scientific Reports, 10(1), 1-12. [Link]
-
Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. [Link]
-
University of Regensburg. (n.d.). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Retrieved from [Link]
-
Pietsch, M., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Molecules, 26(23), 7168. [Link]
- Schreeb, A., et al. (1995). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of Medicinal Chemistry, 38(18), 3545-3551.
-
Han, S. Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837-2842. [Link]
-
Gbahou, F., et al. (1998). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry, 41(16), 2946-2956. [Link]
-
Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781-14856. [Link]
-
Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]
-
Mason, A. M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 862-874. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Synthesis, History, and Pharmacological Profile
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in pharmaceutical and biochemical research. The document delves into its discovery and history, detailing its origins as a natural product derivative. A thorough examination of its synthesis, primarily through the Pictet-Spengler reaction, is presented, including a detailed experimental protocol. The guide further explores the compound's pharmacological properties, with a focus on its known biological targets. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule.
Introduction and Historical Context
This compound, a molecule with significant potential in medicinal chemistry, occupies an interesting niche at the intersection of natural product chemistry and synthetic pharmaceutical development. The core of this molecule is the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine ring system, a structure found in the naturally occurring amino acid, spinacine.[1] This structural relationship has been a guiding principle in understanding its biological relevance.
The discovery of this compound is not attributed to a single, seminal synthesis paper, but rather to its identification as a naturally occurring product of the Pictet-Spengler condensation reaction between histamine and acetaldehyde.[1] This reaction can occur under physiological conditions, and as such, the compound, also known by its synonym 4-methylspinaceamine, has been identified in human urine and various fermented foods like soy sauce, cheese, and wine.[1] Its presence in these matrices underscores the biocompatibility of its synthesis and its potential for interaction with biological systems.
From a pharmaceutical perspective, this compound is recognized as a key intermediate in the synthesis of more complex bioactive molecules, particularly those targeting neurological disorders.[2] Its dihydrochloride salt form is often utilized to enhance solubility, making it more amenable to drug formulation and bioavailability studies.[2] The structural resemblance of the broader imidazopyridine class to purines has spurred investigations into their therapeutic potential, revealing a wide array of biological activities.[3]
Synthesis and Characterization
The primary and most historically relevant method for the synthesis of the this compound core is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4] In the case of our target molecule, the biological precursors, histamine (a β-imidazoethylamine) and acetaldehyde, undergo this reaction to form the tetrahydroimidazo[4,5-c]pyridine ring system.
Synthetic Pathway: Pictet-Spengler Reaction
The reaction proceeds through the formation of an iminium ion from the condensation of histamine and acetaldehyde under acidic conditions. The electrophilic iminium ion is then attacked by the nucleophilic imidazole ring, leading to cyclization and the formation of the stable fused heterocyclic system.
Caption: Pictet-Spengler synthesis of the target compound.
Experimental Protocol: Laboratory Synthesis
While the Pictet-Spengler reaction is the foundational method, a detailed, optimized laboratory protocol is essential for reproducible synthesis and purification. The following protocol is a representative procedure for the synthesis of the tetrahydroimidazo[4,5-c]pyridine core, which can be adapted for the 2-methyl derivative by using acetaldehyde or a suitable equivalent.
Materials:
-
Histamine dihydrochloride
-
Acetaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve histamine dihydrochloride (1 equivalent) in methanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Aldehyde Addition: Slowly add acetaldehyde (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Work-up: Dissolve the residue in water and basify to a pH of >10 with a concentrated NaOH solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent, to afford the pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Pharmacological Profile and Mechanism of Action
The pharmacological profile of this compound is an area of active investigation. Its primary reported biological activity is the inhibition of semicarbazide-sensitive amine oxidase (SSAO).
Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition
SSAO, also known as primary-amine oxidase, is an enzyme that catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide, and ammonia.[3] This enzyme is implicated in various physiological and pathological processes, including glucose metabolism, inflammation, and diabetic complications.[5] The overactivity of SSAO can lead to the production of cytotoxic aldehydes, contributing to cellular damage.[5]
This compound has been identified as an inhibitor of SSAO.[1] By inhibiting this enzyme, it can potentially mitigate the downstream pathological effects of excessive amine oxidation.
Caption: Mechanism of SSAO inhibition.
Potential Therapeutic Applications
Given its role as an SSAO inhibitor, this compound and its derivatives hold promise for therapeutic applications in conditions where SSAO is overactive, such as:
-
Diabetes Mellitus: By reducing the formation of cytotoxic aldehydes, it may help in mitigating diabetic complications.[5]
-
Inflammatory Diseases: SSAO is involved in leukocyte adhesion and trafficking, suggesting a role for its inhibitors in inflammatory conditions.
-
Neurological Disorders: As a versatile intermediate for neurologically active compounds, its own intrinsic activity warrants further investigation in this area.[2]
Quantitative Data and Receptor Binding Profile
A comprehensive, publicly available receptor binding profile and quantitative inhibitory data (e.g., IC₅₀, Kᵢ values) for this compound are not extensively documented in the current literature. The following table summarizes the known and potential biological targets.
| Target | Activity | Quantitative Data | Reference |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Inhibitor | Specific IC₅₀/Kᵢ values not widely reported | [1] |
Further research is required to fully elucidate the selectivity and potency of this compound across a broader range of biological targets.
Conclusion and Future Directions
This compound represents a fascinating molecule with a rich history rooted in natural product chemistry. Its straightforward synthesis via the Pictet-Spengler reaction and its established role as an SSAO inhibitor make it a compound of significant interest for further research and development.
Future work should focus on:
-
Quantitative Pharmacological Profiling: A comprehensive screening against a panel of receptors and enzymes to determine its selectivity and potency.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize its activity and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of its therapeutic potential in animal models of diabetes, inflammation, and neurological disorders.
The foundational knowledge presented in this guide provides a solid platform for researchers to explore the full potential of this promising heterocyclic compound.
References
- Identification of 4-Methylspinaceamine, a Pictet−Spengler Condensation Reaction Product of Histamine with Acetaldehyde, in Fermented Foods and Its Metabolite in Human Urine. Journal of Agricultural and Food Chemistry.
- Identification of 4-methylspinaceamine--a Pictet-Spengler condensation reaction product of histamine with acetaldehyde--in human urine. PubMed.
- Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues. PubMed.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. MDPI.
- This compound dihydrochloride. Chem-Impex.
- Pictet–Spengler reaction. Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid | C7H9N3O2 | CID 363935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
An In-Depth Technical Guide to 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Synthesis, Identification, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis methodologies, analytical characterization, and its role as a key building block in the creation of novel therapeutic agents.
Core Identification and Chemical Properties
This compound is a bicyclic molecule featuring a fused imidazole and a tetrahydropyridine ring. This structural motif is a key pharmacophore in various biologically active compounds. The molecule exists as a free base and in various salt forms, with the hydrochloride and dihydrochloride salts being common for enhancing solubility and stability in research and pharmaceutical development.[1]
Key Identifiers:
| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Free Base | 774178-09-5 | C₇H₁₁N₃ | 137.18 |
| Hydrochloride | 1159011-01-4 | C₇H₁₂ClN₃ | 173.64 |
| Dihydrochloride | 485402-39-9 | C₇H₁₃Cl₂N₃ | 210.10[2] |
The presence of both a basic pyridine nitrogen and an imidazole ring system imparts this molecule with unique physicochemical properties that are crucial for its interaction with biological targets.
Synthesis and Mechanistic Insights
The synthesis of the this compound core generally relies on established methods for the construction of imidazopyridine scaffolds. A common and effective strategy involves the cyclization of a suitably substituted diaminopyridine precursor.
Figure 1: A plausible synthetic workflow for this compound.
Hypothetical Synthesis Protocol:
Step 1: Acylation of a Diaminopyridine Precursor A suitable 3,4-diaminopyridine derivative would be acylated at one of the amino groups using an acetylating agent like acetic anhydride or acetyl chloride. This step is crucial for introducing the methyl group at the 2-position of the final imidazole ring. The reaction is typically carried out in an inert solvent with a base to neutralize the acid byproduct.
Step 2: Intramolecular Cyclization and Dehydration The resulting N-acylated diaminopyridine intermediate would then undergo an intramolecular cyclization. This is often promoted by heating in the presence of an acid catalyst, such as polyphosphoric acid, which also acts as a dehydrating agent to facilitate the formation of the imidazole ring.[3]
Step 3: Reduction of the Pyridine Ring The aromatic 2-methyl-imidazo[4,5-c]pyridine is then subjected to a reduction of the pyridine ring to yield the desired tetrahydropyridine core. A common and effective method for this transformation is catalytic hydrogenation using a noble metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and solvent) would need to be optimized to achieve selective reduction of the pyridine ring without affecting the imidazole moiety.
This proposed pathway is a logical and well-precedented approach for the synthesis of the target molecule, leveraging fundamental reactions in heterocyclic chemistry.
Analytical Identification and Characterization
The unambiguous identification and purity assessment of this compound are critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
3.1. Spectroscopic Analysis
While specific spectral data is often proprietary to commercial suppliers, the expected spectroscopic features are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl group (a singlet), and multiplets for the methylene protons of the tetrahydropyridine ring, as well as signals for the N-H protons of the imidazole and pyridine rings. The exact chemical shifts and coupling patterns would provide definitive structural confirmation.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the methylene carbons of the tetrahydropyridine ring, and the carbons of the fused imidazole ring system.
-
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak corresponding to the exact mass of the compound would be observed. The fragmentation pattern would provide further structural information. For instance, cleavage of the tetrahydropyridine ring could lead to characteristic fragment ions.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching vibrations from the imidazole and piperidine moieties, C-H stretching of the alkyl groups, and C=N stretching of the imidazole ring.
3.2. Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid or formic acid) would be employed. The retention time and peak purity would be determined using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the volatile free base form, GC-MS can be used for both separation and identification. The gas chromatogram would provide information on the purity, while the mass spectrum of the eluting peak would confirm the identity of the compound.
Figure 2: A typical workflow for the purification and analytical confirmation of synthesized this compound.
Applications in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] Its rigid, bicyclic structure provides a scaffold that can be further functionalized to interact with specific biological targets.
Key Areas of Application:
-
Neurological Disorders: The imidazopyridine core is a known pharmacophore in compounds targeting the central nervous system. This intermediate can be used to synthesize novel ligands for various receptors and enzymes involved in neurological pathways.[1]
-
Biochemical Research: As a molecular probe, derivatives of this compound can be employed in studies investigating receptor binding and enzyme inhibition. This helps researchers to understand disease mechanisms and to design more effective therapeutic agents.[4]
-
Agrochemicals: The structural motifs present in this molecule are also found in some agrochemicals. It can serve as a starting material for the development of new pesticides and herbicides with improved efficacy and safety profiles.
The versatility of the this compound scaffold allows for the introduction of various substituents at different positions, enabling the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound is a fundamentally important heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, while requiring multi-step procedures, is based on well-established chemical principles. The robust analytical methods available ensure its proper identification and quality control. As a versatile building block, it will likely continue to play a crucial role in the development of novel molecules with a wide range of biological activities, particularly in the pursuit of new therapeutics for challenging diseases.
References
-
Krasavin, M. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2021, 26(15), 4434. Available from: [Link]
-
J&K Scientific. This compound dihydrochloride. Available from: [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability Profiling of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Abstract
This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a heterocyclic amine of interest in medicinal chemistry. The imidazo[4,5-c]pyridine scaffold is a key pharmacophore in various therapeutic areas, making a thorough understanding of its physicochemical properties essential for successful drug development.[1][2][3] This document outlines detailed, field-proven protocols for determining thermodynamic and kinetic solubility, as well as for conducting forced degradation studies to elucidate potential degradation pathways. Methodologies are grounded in authoritative guidelines from the International Council for Harmonisation (ICH). The causality behind experimental choices is explained, ensuring that the described protocols serve as self-validating systems for generating robust and reliable data packages for regulatory submissions and internal decision-making.
Introduction: The Scientific Imperative
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. The subject of this guide, this compound, belongs to the imidazopyridine class of compounds.[4] These structures are of significant interest due to their diverse pharmacological activities, which include potential as kinase inhibitors and anti-inflammatory agents.[2][5]
However, the inherent properties of heterocyclic compounds—often possessing aromatic character, multiple nitrogen atoms, and the potential for ionization—create a complex interplay of factors that govern solubility and stability.[1] This guide is designed for researchers, chemists, and drug development professionals, providing a robust, authoritative framework for systematically evaluating these critical attributes for novel compounds like this compound.
Foundational Physicochemical Concepts
A predictive understanding of a molecule's behavior begins with its fundamental properties. For this compound, the key considerations are its ionizability (pKa), solubility, and intrinsic stability.
-
Solubility: This is not a single value but a property dependent on the experimental conditions.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pH, when the solid and dissolved states are in equilibrium.[7][8] It is the gold-standard measurement for pre-formulation and is typically determined using the shake-flask method.[7][9]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer.[10][11][12] It often overestimates thermodynamic solubility because it reflects the point of precipitation from a supersaturated solution.[7] However, its high-throughput nature makes it invaluable for early-stage discovery and compound screening.[10][13]
-
-
Chemical Stability: The intrinsic reactivity of the molecule determines its susceptibility to degradation. For this scaffold, potential degradation pathways include:
-
Hydrolysis: Cleavage of bonds by water, potentially accelerated at acidic or basic pH.
-
Oxidation: The tetrahydro-pyridine ring may be susceptible to oxidation, potentially leading to aromatization. The electron-rich imidazole ring is also a potential site for oxidative degradation.
-
Photolysis: Degradation upon exposure to UV or visible light, a common issue for aromatic heterocyclic systems.
-
Part I: Aqueous Solubility Characterization
A comprehensive understanding of solubility requires both thermodynamic and kinetic assessments, as they provide complementary information relevant to different stages of drug development.
Thermodynamic Solubility: The Shake-Flask Method (OECD 105)
This method remains the definitive "gold standard" for determining equilibrium solubility.[9] It measures the saturation concentration of a compound in equilibrium with its solid form.
-
Preparation of Buffers: Prepare a series of biologically relevant aqueous buffers (e.g., Phosphate-Buffered Saline at pH 7.4; acetate buffer at pH 4.5; HCl buffer at pH 2.0).
-
Compound Addition: Add an excess of solid this compound to vials containing each buffer. The excess solid is critical to ensure equilibrium is reached.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C). Equilibration time is critical; typically, 24 to 72 hours is required to ensure equilibrium is reached.[12]
-
Phase Separation: After incubation, allow the vials to stand to let solids settle. Centrifuge the samples at high speed (e.g., >10,000 g) to pellet undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For accuracy, it is often recommended to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared in the same buffer is essential for accurate quantification.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Assessment
This method is designed for speed and is suitable for screening large numbers of compounds in early discovery.[11][13] It measures the point of precipitation from a supersaturated solution.
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Rapidly add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[12]
-
Measurement: Measure the turbidity or light scattering in each well using a nephelometer or plate reader.[10] The concentration at which a significant increase in signal is observed is defined as the kinetic solubility.
Data Presentation and Interpretation
Solubility data should be compiled to clearly show the relationship between pH and solubility.
| Parameter | pH 2.0 | pH 4.5 | pH 7.4 |
| Thermodynamic Solubility (µg/mL) | [Data] | [Data] | [Data] |
| Kinetic Solubility (µg/mL) | [Data] | [Data] | [Data] |
Interpretation: For a basic compound like this compound, solubility is expected to be highest at low pH where it is fully protonated and decrease as the pH approaches and surpasses its pKa. A significant difference between thermodynamic and kinetic solubility can indicate a high energy barrier to crystallization, which can be advantageous for formulation. A general goal for drug discovery compounds is a solubility of >60 µg/mL.[13]
Part II: Chemical Stability Assessment
Chemical stability is evaluated through forced degradation (or stress testing) studies. The goal is not to completely destroy the drug but to induce a target degradation of 5-20%.[14][15] This helps to identify likely degradation products, elucidate degradation pathways, and, crucially, develop a stability-indicating analytical method .[16][17] These studies are mandated by ICH guideline Q1A(R2).[14][16]
Caption: Forced Degradation Experimental Workflow.
Forced Degradation Protocols
-
Prepare solutions of the compound (~1 mg/mL) in 0.1 N HCl, water, and 0.1 N NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots. Neutralize the acidic and basic samples before analysis.
-
Analyze by HPLC.
-
Prepare a solution of the compound (~1 mg/mL) in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analyze by HPLC.
-
Expose both solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (providing controlled visible and UV light).
-
Simultaneously, keep control samples (wrapped in foil) under the same temperature conditions.
-
After the specified exposure, analyze all samples by HPLC.
The Stability-Indicating HPLC Method
The cornerstone of a stability study is the analytical method used to quantify the parent compound and its degradants.[18] A method is "stability-indicating" if it can resolve the parent drug from all process impurities and degradation products without interference.[19][20]
-
Column Selection: Start with a versatile, high-quality column (e.g., a C18 stationary phase).
-
Mobile Phase Screening: Screen different mobile phase pH values (e.g., low pH with formic acid, neutral pH with ammonium acetate) to manipulate the retention and selectivity of the basic parent compound and its potentially different degradants.
-
Gradient Optimization: Develop a gradient elution method (e.g., water/acetonitrile) to ensure that both early-eluting polar degradants and the more retained parent compound are well-resolved.[21]
-
Detector: Use a photodiode array (PDA) detector to check for peak purity. Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for identifying the mass of unknown degradation products.[12]
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, and precision.[18]
Stability Data Summary
Results should be tabulated to clearly show the extent of degradation under each condition.
| Stress Condition | Duration/Temp | % Degradation | No. of Degradants | Major Degradant (Area %) |
| 0.1 N HCl | 24h / 60°C | [Data] | [Data] | [Data] |
| 0.1 N NaOH | 24h / 60°C | [Data] | [Data] | [Data] |
| 3% H₂O₂ | 24h / RT | [Data] | [Data] | [Data] |
| Photolytic (ICH Q1B) | [Exposure] | [Data] | [Data] | [Data] |
Synthesis and Conclusion: A Holistic View
The solubility and stability data for this compound must be interpreted together to guide drug development.
-
High solubility at low pH but instability in acid would suggest that while the drug may dissolve in the stomach, it could degrade before absorption. This might necessitate an enteric-coated formulation.
-
Low solubility at pH 7.4 but good stability points towards a formulation challenge. Strategies like salt formation (hydrochloride salts are common for basic amines to improve solubility), amorphous solid dispersions, or particle size reduction could be explored.[4]
-
Susceptibility to oxidation would require manufacturing and packaging under an inert atmosphere (e.g., nitrogen) and the potential inclusion of antioxidants in the final formulation.
By systematically applying the authoritative protocols detailed in this guide, researchers can build a comprehensive physicochemical profile of this compound. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach ensures the generation of high-quality, reliable data essential for mitigating risks, guiding formulation development, and ultimately accelerating the journey of a promising molecule towards clinical application.
References
- 3H-Imidazo[4,5-c]pyridine - Solubility of Things. (n.d.). Vertex AI Search.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- In vitro solubility assays in drug discovery. (n.d.). PubMed.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- ADME Solubility Assay. (n.d.). BioDuro.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg.
- This compound hydrochloride. (n.d.). CymitQuimica.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central.
- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). National Institutes of Health.
- (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9). ResearchGate.
- Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.
- 2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace.
- Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science.
- Development and validation of stability indicating HPLC method for quantification of tinidazole. (2019). European Journal of Chemistry.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. (2012, October 8). Journal of Medicinal Chemistry.
- pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). European Journal of Organic Chemistry.
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (n.d.). ACS Combinatorial Science.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. enamine.net [enamine.net]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. japsonline.com [japsonline.com]
- 20. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Unveiling the Therapeutic Potential of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: A Technical Guide to Target Identification and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth analysis of its potential therapeutic targets, underpinned by a synthesis of current research and proven experimental methodologies. While direct pharmacological data for this specific molecule is emerging, its structural characteristics and the activities of closely related analogs point towards several key areas of investigation. This document will primarily focus on its potential as a VEGFR-2 kinase inhibitor , while also exploring other plausible targets such as histamine receptors and GABA-A receptors . We will detail the scientific rationale for pursuing these targets, provide comprehensive experimental protocols for their validation, and present a framework for advancing lead compounds through the early stages of drug discovery.
Introduction: The Imidazo[4,5-c]pyridine Core - A Scaffold of Therapeutic Promise
The imidazo[4,5-c]pyridine heterocyclic ring system is a "privileged structure" in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to its exploration in a wide array of therapeutic areas, with derivatives demonstrating antitumor, antimicrobial, anti-inflammatory, and antiviral properties. The tetrahydrogenated form of this scaffold, present in this compound, offers conformational flexibility that can be exploited for potent and selective targeting of various biological macromolecules.
A critical aspect of this scaffold is its synthetic accessibility, often originating from histamine via the Pictet-Spengler reaction.[1][2] This synthetic route immediately suggests a potential for interaction with histamine receptors due to the retained ethylamine moiety within a constrained conformation. However, recent research has broadened the therapeutic landscape for this core structure, with a notable study identifying 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as a new class of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors.[3]
This guide will dissect the therapeutic avenues for this compound, with a primary focus on VEGFR-2 inhibition, and secondary explorations of its potential modulation of histamine and GABA-A receptors.
Primary Therapeutic Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Scientific Rationale
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[4] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, where it promotes tumor growth, invasion, and metastasis. Inhibition of VEGFR-2 kinase activity is a clinically validated strategy for cancer therapy.
The identification of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core as a viable scaffold for VEGFR-2 inhibitors provides a strong rationale for investigating this compound and its derivatives as potential anti-cancer agents.[3] The 2-methyl substituent can be hypothesized to probe a specific pocket within the ATP-binding site of the kinase, potentially influencing potency and selectivity.
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of the compound.
Experimental Workflow for Target Validation
Caption: Experimental workflow for validating VEGFR-2 as a target.
Detailed Experimental Protocols
The synthesis of the tetrahydroimidazo[4,5-c]pyridine core is typically achieved through a Pictet-Spengler reaction of histamine with an appropriate aldehyde.[2] For the 2-methyl derivative, a subsequent cyclization step is required.
Step 1: Pictet-Spengler Reaction
-
Dissolve histamine dihydrochloride (1 eq) in water.
-
Add an aqueous solution of formaldehyde (1.1 eq).
-
Adjust the pH to 4.5 with NaOH.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.
Step 2: Acetylation and Cyclization
-
Dissolve the product from Step 1 in acetic anhydride.
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
This assay determines the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity (IC50).
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add recombinant human VEGFR-2 kinase domain to the wells of a 96-well plate.
-
Add serial dilutions of the test compound (dissolved in DMSO, final DMSO concentration ≤1%).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (e.g., 10 µM).
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., ELISA with an anti-phosphotyrosine antibody or a luminescence-based ATP detection kit).
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
This cellular assay assesses the compound's ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis.
-
Seed HUVECs in a 96-well plate in endothelial cell growth medium.
-
After 24 hours, replace the medium with a low-serum medium and starve the cells for 6-8 hours.
-
Treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with VEGF (e.g., 20 ng/mL).
-
Incubate for 48-72 hours.
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo®.
-
Calculate the EC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Secondary and Exploratory Targets
While VEGFR-2 presents a compelling primary target, the structural features of this compound warrant investigation into other potential biological activities.
Histamine Receptors
The structural similarity to histamine, particularly the constrained ethylamine moiety, suggests potential interactions with histamine receptors (H1, H2, H3, and H4). The 2-methyl group is a known feature in some histamine H2 receptor agonists.
Experimental Approach:
-
Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for each histamine receptor subtype (e.g., [³H]pyrilamine for H1, [³H]tiotidine for H2, [³H]Nα-methylhistamine for H3, and [³H]VUF 8430 for H4) can determine the affinity (Ki) of the compound for each receptor.
-
Functional Assays: Calcium mobilization assays (for H1), cAMP accumulation assays (for H2 and H4), and GTPγS binding assays (for H3) can elucidate the functional activity (agonist, antagonist, or inverse agonist) of the compound at each receptor subtype.
GABA-A Receptors
The broader class of imidazopyridines are known to act as positive allosteric modulators of GABA-A receptors.
Experimental Approach:
-
Electrophysiology: Two-electrode voltage-clamp or patch-clamp recordings from Xenopus oocytes or mammalian cells expressing different GABA-A receptor subunit combinations can directly measure the modulatory effect of the compound on GABA-induced chloride currents. This can reveal subunit selectivity.
Quantitative Data Summary
As of the writing of this guide, specific quantitative data for this compound is not publicly available. The following table provides a template for summarizing key data as it is generated through the experimental workflows described above.
| Parameter | Target | Assay Type | Value |
| IC50 | VEGFR-2 | Kinase Assay | To be determined |
| EC50 | - | HUVEC Proliferation | To be determined |
| Ki | Histamine H1 Receptor | Radioligand Binding | To be determined |
| Ki | Histamine H2 Receptor | Radioligand Binding | To be determined |
| Ki | Histamine H3 Receptor | Radioligand Binding | To be determined |
| Ki | Histamine H4 Receptor | Radioligand Binding | To be determined |
| Modulation | GABA-A Receptors | Electrophysiology | To be determined |
Safety and Toxicological Considerations
Limited direct safety and toxicity data exist for this compound. However, general data on related alkylated pyridines suggest potential for skin and eye irritation.[5] Early in vitro safety profiling is crucial.
Recommended Initial Safety Screens:
-
Cytotoxicity Assays: Evaluation against a panel of non-cancerous cell lines (e.g., HEK293, HepG2) to determine a general cytotoxicity profile.
-
hERG Channel Assay: To assess the risk of cardiac arrhythmia.
-
Ames Test: To evaluate mutagenic potential.
-
CYP450 Inhibition Assays: To identify potential for drug-drug interactions.
Conclusion and Future Directions
This compound is a molecule of significant therapeutic interest, with a strong rationale for its investigation as a VEGFR-2 kinase inhibitor for applications in oncology. The experimental framework provided in this guide offers a clear path for the validation of this primary target and the exploration of secondary pharmacological activities at histamine and GABA-A receptors. A systematic approach, combining targeted synthesis of analogs, robust in vitro and cellular assays, and early safety profiling, will be critical in unlocking the full therapeutic potential of this promising scaffold. The data generated will not only elucidate the mechanism of action of this specific compound but also contribute to a broader understanding of the structure-activity relationships within the imidazo[4,5-c]pyridine class of molecules.
References
-
Han, S. Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837-2842. Available from: [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(3), 396-424. Available from: [Link]
-
Cui, J., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Molecules, 26(23), 7159. Available from: [Link]
-
NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. Available from: [Link]
Sources
- 1. Buy 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine | 64403-25-4 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
Synthesis of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: A Detailed Guide for Medicinal Chemistry and Drug Development
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This structural mimicry allows molecules containing this framework to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling. The 2-methyl-4,5,6,7-tetrahydro derivative, in particular, combines the aromaticity of the imidazole ring with the conformational flexibility of a saturated pyridine ring, opening avenues for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This application note provides a comprehensive, two-step protocol for the synthesis of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine from the commercially available starting material, 3,4-diaminopyridine.
Synthetic Strategy: A Two-Step Approach
The synthesis is logically divided into two distinct chemical transformations:
-
Step 1: Cyclization to form the Imidazo[4,5-c]pyridine Core. This involves the condensation of 3,4-diaminopyridine with acetic acid in the presence of a dehydrating agent to construct the imidazole ring.
-
Step 2: Reduction of the Pyridine Ring. The aromatic pyridine ring of the intermediate is then selectively reduced to yield the final tetrahydro-imidazo[4,5-c]pyridine product.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of 2-Methyl-3H-imidazo[4,5-c]pyridine
Reaction Principle and Mechanistic Insight
The formation of the imidazole ring from a 1,2-diamine and a carboxylic acid is a classic condensation reaction. In this specific case, the reaction of 3,4-diaminopyridine with acetic acid is an example of the Phillips reaction. The reaction proceeds via an initial acylation of one of the amino groups of the diaminopyridine by acetic acid to form an amide intermediate. Subsequent intramolecular cyclization with the elimination of a molecule of water yields the aromatic imidazole ring. Polyphosphoric acid (PPA) is a highly effective reagent for this transformation as it serves as both a catalyst and a powerful dehydrating agent, driving the equilibrium towards the cyclized product.[1][2]
Caption: Simplified mechanism of the Phillips reaction for imidazole synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,4-Diaminopyridine | ≥98% | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Polyphosphoric Acid | 115% | Commercially Available |
| Sodium Hydroxide | Pellets, ≥97% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate | Granular | Commercially Available |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (10 equivalents by weight relative to 3,4-diaminopyridine). Begin stirring and gently heat the PPA to 60-70 °C to reduce its viscosity.
-
Addition of Reactants: To the warm, stirring PPA, add 3,4-diaminopyridine (1.0 equivalent) in portions, ensuring the temperature does not exceed 80 °C. Following the addition of the diaminopyridine, slowly add glacial acetic acid (1.1 equivalents).
-
Reaction Progression: Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the polyphosphoric acid in a highly exothermic process.
-
Neutralization and Extraction: The resulting acidic aqueous solution is then carefully neutralized to a pH of 8-9 with a concentrated solution of sodium hydroxide, keeping the flask in an ice bath to manage the heat of neutralization. The product is then extracted with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methyl-3H-imidazo[4,5-c]pyridine.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate and methanol as the eluent.
Expected Yield: 70-85%
Characterization of 2-Methyl-3H-imidazo[4,5-c]pyridine:
-
Appearance: Off-white to light brown solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for the aromatic protons of the pyridine and imidazole rings, and a characteristic singlet for the methyl group.
-
Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₇H₇N₃.
Part 2: Reduction of 2-Methyl-3H-imidazo[4,5-c]pyridine
Reaction Principle and Catalyst Selection
The reduction of the pyridine ring to a piperidine ring is a classic transformation achieved through catalytic hydrogenation. The choice of catalyst is crucial for achieving high yields and selectivity. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and widely used catalyst for the hydrogenation of pyridine rings.[3][4][5] The reaction is typically performed under a hydrogen atmosphere in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogen, facilitating its reduction. Raney Nickel is another viable, albeit sometimes more aggressive, catalyst for this transformation.[6][7][8]
Caption: General scheme for the catalytic hydrogenation of the pyridine ring.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Methyl-3H-imidazo[4,5-c]pyridine | As synthesized in Part 1 | - |
| Platinum(IV) Oxide (PtO₂) | - | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Hydrogen Gas | High Purity | Gas Cylinder |
| Sodium Bicarbonate | Saturated Solution | Prepared in-house |
| Dichloromethane | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate | Granular | Commercially Available |
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 2-methyl-3H-imidazo[4,5-c]pyridine (1.0 equivalent) in glacial acetic acid. Add Platinum(IV) oxide (5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.[4] Begin vigorous stirring and maintain the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by the cessation of hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. The catalyst is removed by filtration through a pad of Celite. The Celite pad should be washed with a small amount of methanol.
-
Work-up: The filtrate is concentrated under reduced pressure to remove the acetic acid. The residue is then dissolved in water and carefully neutralized with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction and Purification: The aqueous layer is extracted with dichloromethane (3 x volume of the aqueous layer). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Expected Yield: 80-95%
Characterization of this compound:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): Disappearance of the aromatic pyridine signals and the appearance of aliphatic signals corresponding to the tetrahydro-pyridine ring, along with the imidazole and methyl group signals.
-
¹³C NMR (100 MHz, CDCl₃): Appearance of aliphatic carbon signals for the tetrahydro-pyridine ring.
-
Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₇H₁₁N₃.
Safety and Handling Precautions
-
Polyphosphoric Acid: PPA is corrosive and will cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure involving the addition of the hot PPA mixture to ice is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be carried out in a properly functioning high-pressure apparatus by trained personnel. The catalyst, particularly PtO₂, can be pyrophoric upon exposure to air after the reaction. The filtration should be done carefully, and the filter cake should not be allowed to dry completely in the air.
Conclusion
This application note provides a reliable and detailed two-step protocol for the synthesis of this compound from 3,4-diaminopyridine. The described methods utilize standard organic chemistry techniques and readily available reagents, making this synthesis accessible to researchers in both academic and industrial settings. The resulting tetrahydro-imidazo[4,5-c]pyridine scaffold serves as a valuable building block for the development of novel drug candidates.
References
- Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.
- Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Sreenivasulu, R., Venkata Sri Ranganath, K., & Ramesh Raju, R. (2015).
- American Chemical Society. (2022).
- Scilit. (n.d.). Synthesis of imidazo[4,5‐b]‐ and [4,5‐c]pyridines.
- (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- (2021).
- Wikipedia. (n.d.). Raney nickel.
- (2020). A facile synthesis of 2-((3H-imidazo [4,5-b] pyridin-2-ylthio) methyl)-5-aryl-1,3,4-oxadiazoles.
- (2025).
- Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
- (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH.
- (2010). 3,4-diaminopyridine safety in clinical practice: an observational, retrospective cohort study. PubMed.
- (1993).
- (2021). (a) 3,4-diaminopyridine (3,4-DAP) and (b)...
- (2017). Effect of 3,4-diaminopyridine at the murine neuromuscular junction. PubMed.
Sources
- 1. scilit.com [scilit.com]
- 2. ccsenet.org [ccsenet.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. acs.org [acs.org]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vitro Characterization of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Introduction
The compound 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry. The fused imidazo[4,5-c]pyridine core is a structural analog of purines and is present in molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1]. The presence of the imidazoline-like moiety suggests potential interactions with imidazoline receptors (I-receptors) and histamine receptors, particularly the histamine H4 receptor (H4R), which are implicated in inflammation, immune responses, and neurological processes[2][3].
This guide provides a comprehensive suite of validated in vitro assay protocols designed to thoroughly characterize the pharmacological profile of this compound and related compounds. The experimental workflow progresses from initial target engagement and affinity determination to the assessment of functional activity at the G-protein and second messenger level, and finally to physiologically relevant downstream cellular responses. Each protocol is presented with detailed, step-by-step instructions, the scientific rationale behind key steps, and guidelines for data analysis and presentation.
Presumed Mechanisms of Action & Signaling Pathways
Based on its chemical structure, the compound is hypothesized to primarily target G-protein coupled receptors (GPCRs). The two most probable targets are the Histamine H4 Receptor and the Imidazoline I2 Receptor.
-
Histamine H4 Receptor (H4R): The H4R is a Gi/o-coupled GPCR predominantly expressed on cells of hematopoietic origin, such as mast cells and eosinophils[3][4]. Its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. It also mediates important physiological responses like mast cell chemotaxis and cytokine release, playing a crucial role in inflammatory conditions like asthma and pruritus[3].
-
Imidazoline I2 Receptor (I2-IR): The I2-IR is a non-adrenergic binding site whose precise signaling mechanism is still under investigation, though it is known to be involved in neuroprotection and the modulation of inflammatory pain[5][6]. Ligands for the I2-IR have shown therapeutic potential in models of neurodegenerative diseases and chronic pain[6][7].
Caption: Tiered workflow for in vitro pharmacological profiling.
References
-
PubMed. (n.d.). An overview of Ca2+ mobilization assays in GPCR drug discovery. [Link]
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]
-
PubMed. (2015). Ca2+ mobilization assays in GPCR drug discovery. [Link]
-
Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [Link]
-
National Institutes of Health. (n.d.). A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. [Link]
-
Frontiers. (n.d.). Identification of Novel Mast Cell Activators Using Cell-Based High-Throughput Screening. [Link]
-
National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
Axela Bio. (n.d.). Mast Cell Degranulation Assay. [Link]
-
National Institutes of Health. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. [Link]
-
Springer Nature Experiments. (n.d.). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. [Link]
-
Cellomatics Biosciences. (n.d.). Mast Cell Degranulation Assay. [Link]
-
National Institutes of Health. (2022). An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model. [Link]
-
Labcorp. (2021). In vitro cytokine release assays: is there calm after the storm?. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]
-
PubMed. (2012). GTPγS Binding Assays. [Link]
-
Research Communities. (2020). Standardized in vitro Protocol for Assessing Innate Immune Responses to Nucleic Acid Nanoparticles. [Link]
-
Creative Biolabs. (n.d.). Cytokine Release Assay. [Link]
-
National Institutes of Health. (n.d.). In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties. [Link]
-
PubMed. (2001). Histamine receptor assays. [Link]
-
PubMed. (n.d.). Synthesis and pharmacological evaluation of imidazoline sites I1 and I2 selective ligands. [Link]
-
PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
MDPI. (n.d.). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. [Link]
-
PubMed Central. (n.d.). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. [Link]
-
PubMed. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. [Link]
-
Frontiers. (n.d.). The histamine H4 receptor: from orphan to the clinic. [Link]
-
National Institutes of Health. (n.d.). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of imidazoline sites I1 and I2 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 4. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 | MDPI [mdpi.com]
- 6. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in Cell Culture Studies
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in cell culture studies. This guide offers in-depth technical protocols, scientific rationale, and practical insights to facilitate the investigation of this compound's biological activities.
Introduction: Understanding the Target and Mechanism
This compound is a heterocyclic compound belonging to the imidazoline class of molecules. Its primary biological targets are the imidazoline receptors, with a notable affinity for the I₁ subtype. Imidazoline receptors are a family of non-adrenergic binding sites that are involved in a variety of physiological processes, including the central regulation of blood pressure, modulation of insulin secretion, and various neurological functions.
The I₁ imidazoline receptor is a plasma membrane-associated protein that, upon activation by an agonist like this compound, initiates a distinct signaling cascade. This pathway is notably different from conventional G-protein coupled receptor signaling. A key event following I₁ receptor activation is the stimulation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG).[1][2][3][4] This signaling cascade can subsequently influence downstream effectors such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[5]
Due to its interaction with this important signaling hub, this compound serves as a valuable tool for researchers investigating cardiovascular diseases, metabolic disorders, and neurological conditions. This compound is often supplied as a dihydrochloride salt to enhance its solubility in aqueous solutions.[6]
I. Compound Preparation and Handling
Reagent Information
-
Compound Name: this compound
-
Common Form: Dihydrochloride salt
-
Molecular Formula: C₇H₁₁N₃·2HCl
-
Storage: Store at 2-8°C in a dry, dark place.
Preparation of Stock Solutions
Causality: The choice of solvent is critical to ensure complete dissolution and stability of the compound, preventing precipitation in cell culture media which can lead to inaccurate dosing and artifacts. The dihydrochloride salt form of the compound is designed for enhanced aqueous solubility.
Protocol for 10 mM Stock Solution:
-
Solvent Selection:
-
Calculation:
-
Determine the molecular weight of the specific salt form of the compound provided by the manufacturer.
-
Use the following formula to calculate the mass required: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
-
Dissolution:
-
Aseptically weigh the required amount of the compound.
-
Add the calculated volume of sterile water, PBS, or DMSO.
-
Vortex gently until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
-
Sterilization and Storage:
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
-
Self-Validation: Before use in experiments, visually inspect the thawed stock solution for any signs of precipitation. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve.
II. Cell Line Selection and Culture
Recommended Cell Line: PC12
The rat pheochromocytoma cell line, PC12 , is a highly recommended model for studying I₁ imidazoline receptor agonists.[1]
-
Rationale: PC12 cells endogenously express I₁ imidazoline receptors but lack α₂-adrenergic receptors.[1] This is a critical advantage as many imidazoline compounds also have affinity for α₂-adrenergic receptors, which can confound the interpretation of experimental results. The absence of these receptors in PC12 cells allows for the specific investigation of I₁-mediated effects.
PC12 Cell Culture Protocol
Adapted from established protocols.[8][9]
-
Culture Vessels: Coat culture flasks or plates with Rat Tail Collagen Type I. This is essential for the attachment and growth of PC12 cells.
-
Growth Medium:
-
RPMI-1640 or DMEM-Hi
-
10% heat-inactivated Horse Serum
-
5% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing:
-
PC12 cells can be passaged without trypsin.
-
Gently dislodge the cells by pipetting the medium over the cell monolayer.
-
Split the cells at a 1:3 to 1:6 ratio. It is beneficial to carry over some of the conditioned medium to the new flask.
-
Change the medium every 2-3 days.
-
Neuronal Differentiation of PC12 Cells (Optional)
For studies investigating neuronal-specific effects, PC12 cells can be differentiated into a sympathetic neuron-like phenotype.[8][9]
-
Differentiation Medium: Supplement the growth medium with 50-100 ng/mL of Nerve Growth Factor (NGF).
-
Procedure: Replace the growth medium with differentiation medium. Change the medium every 2-3 days. Neurite outgrowth should be visible within a few days, and differentiation is typically complete within 7-14 days.
III. Experimental Protocols
General Cell Treatment Protocol
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of this compound in serum-free or low-serum cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 24 hours, depending on the assay).
Cytotoxicity and Cell Viability Assay (MTT Assay)
Purpose: To determine the concentration range at which this compound affects cell viability.
Protocol:
-
Seeding: Seed PC12 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the compound (e.g., 0.1 µM to 1 mM) for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC₅₀ value.
Functional Assay: Western Blot for ERK Activation
Purpose: To assess the activation of the MAPK/ERK signaling pathway downstream of the I₁ receptor.[5]
Protocol:
-
Cell Culture and Treatment: Seed PC12 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight in a low-serum (e.g., 0.5% FBS) medium. Treat the cells with the compound for a short duration (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.
Target Engagement: Radioligand Binding Assay
Purpose: To determine the binding affinity of this compound for the I₁ imidazoline receptor.[1][10]
Protocol:
-
Membrane Preparation:
-
Culture a large batch of PC12 cells.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [³H]-clonidine (a radioligand for I₁ sites), and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]-clonidine, and a high concentration of a known I₁ ligand (e.g., moxonidine) to saturate the receptors.
-
Competitive Binding: Cell membranes, [³H]-clonidine, and increasing concentrations of this compound.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can then be used to calculate the binding affinity (Ki).
IV. Data Presentation and Interpretation
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Compound Concentration Range | Incubation Time | Expected Outcome |
| Cytotoxicity (MTT) | PC12 | 0.1 µM - 1 mM | 24 - 72 hours | Determination of IC₅₀ |
| ERK Activation (Western Blot) | PC12 | 10 nM - 100 µM | 5 - 60 minutes | Increased p-ERK/t-ERK ratio |
| Radioligand Binding | PC12 Membranes | 1 nM - 100 µM | 60 - 90 minutes | Determination of Ki |
V. Visualizing Pathways and Workflows
Diagram 1: Simplified Signaling Pathway of I₁ Imidazoline Receptor Activation
Caption: I₁ Imidazoline Receptor Signaling Cascade.
Diagram 2: Experimental Workflow for Assessing Compound Activity
Caption: Workflow for Compound Characterization.
VI. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in media | - Stock solution concentration is too high.- Poor solubility in aqueous media.- Interaction with media components. | - Prepare a fresh, lower concentration stock solution.- Ensure the final DMSO concentration is <0.5% in the culture medium.- Test solubility in a small volume of media before treating cells. |
| No observable effect | - Compound is inactive at the tested concentrations.- Incubation time is too short/long.- Cells do not express the target receptor. | - Increase the concentration range.- Perform a time-course experiment.- Confirm I₁ receptor expression in your cell line using RT-PCR or Western blot. |
| High background in Western blot | - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing. | - Increase blocking time or change blocking agent (e.g., from milk to BSA).- Titrate the primary and secondary antibodies.- Increase the number and duration of washes. |
VII. References
-
PC12 cell protocols . whitelabs.org. Available at: [Link]
-
Karliner, J., & Merry, D. E. (2023). Differentiating PC12 Cells to Evaluate Neurite Densities Through Live-Cell Imaging . STAR Protocols, 4(1), 101993. Available at: [Link]
-
Staszewska, I., & Bania, J. (2020). PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions . International Journal of Molecular Sciences, 21(8), 2793. Available at: [Link]
-
Cytion. The Impact of PC-12 Cells in Neurobiological and Neural Research . Available at: [Link]
-
Cytion. The Impact of PC-12 Cells in Neurobiological and Neural Research . Available at: [Link]
-
Ernsberger, P., et al. (1997). The I₁-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease . Journal of Hypertension. Supplement, 15(1), S9-S20. Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol . Available at: [Link]
-
Bousquet, P. (1997). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application . Journal für Hypertonie, 1(1), 10-14. Available at: [Link]
-
Edwards, L., & Ernsberger, P. (2004). Cell signaling by imidazoline-1 receptor candidate, IRAS, and the nischarin homologue . Annals of the New York Academy of Sciences, 1009, 316-321. Available at: [Link]
-
PDSP. Assay Protocol Book . Available at: [Link]
-
Ernsberger, P., et al. (1997). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease . Journal of hypertension. Supplement: official journal of the International Society of Hypertension, 15(1), S9–S20. Available at: [Link]
-
Molderings, G. J., et al. (1993). Binding of [3H]clonidine to I1-imidazoline sites in bovine adrenal medullary membranes . Naunyn-Schmiedeberg's archives of pharmacology, 348(1), 70–76. Available at: [Link]
-
Separovic, D., et al. (1997). Coupling of I1-imidazoline receptors to diacylglyceride accumulation in PC12 rat pheochromocytoma cells . Molecular pharmacology, 52(4), 588–594. Available at: [Link]
-
Ernsberger, P., et al. (1999). The I1-imidazoline receptor and its cellular signaling pathways . Annals of the New York Academy of Sciences, 881, 35–53. Available at: [Link]
-
Bondareva, L. A., et al. (2012). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media . Russian Chemical Bulletin, 61(1), 110-117. Available at: [Link]
-
Gassen, M., et al. (2015). I1 Imidazoline Receptor: Novel Potential Cytoprotective Target of TVP1022, the S-Enantiomer of Rasagiline . PloS one, 10(6), e0127783. Available at: [Link]
-
Olar, R., et al. (2018). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION . Revue Roumaine de Chimie, 63(5-6), 491-497. Available at: [Link]
-
J. Oleo Sci. (2007). Imidazoline and its derivatives: an overview . Journal of Oleo Science, 56(5), 211-22. Available at: [Link]
-
Grabowska, I., & Kraczkowska, A. (1981). [Stability of imidazoline derivatives. V. Determination of thimazoline hydrochloride and N-(2-thymoloxyacetyl)ethylenediamine in mixtures] . Acta Poloniae Pharmaceutica, 38(6), 701-4. Available at: [Link]
-
Guryev, E., et al. (2022). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media . International Journal of Molecular Sciences, 23(19), 11846. Available at: [Link]
-
Stinson, R. J., & Sadofsky, L. R. (2022). Imidazoline-triggered activation of α-adrenergic receptors leading to vasoconstriction of smooth muscle . Frontiers in Allergy, 3, 970663. Available at: [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data . Available at: [Link]
-
Chemsrc. CAS#:64403-25-4 | 4,5,6,7-tetrahydro-3-methyl-3H-Imidazo[4,5-c]pyridine . Available at: [Link]
Sources
- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupling of I1-imidazoline receptors to diacylglyceride accumulation in PC12 rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. I1 Imidazoline Receptor: Novel Potential Cytoprotective Target of TVP1022, the S-Enantiomer of Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. PC12 cell protocols [whitelabs.org]
- 9. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
The Versatile Scaffold: 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in Modern Drug Discovery
Introduction: A Privileged Structure in Medicinal Chemistry
The 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure, combined with the presence of key hydrogen bond donors and acceptors, makes it an ideal starting point for the design of potent and selective ligands for a variety of biological targets. This guide provides an in-depth exploration of this scaffold, from its synthesis to its application in drug design, with a particular focus on its role in the development of kinase inhibitors. The structural similarity of the imidazopyridine system to purines has driven extensive biological investigation into its therapeutic potential.[1]
Core Synthesis: Building the Foundation
The construction of the this compound scaffold is most effectively achieved through the venerable Pictet-Spengler reaction. This reaction facilitates the cyclization of a β-arylethylamine with an aldehyde or ketone, a cornerstone of heterocyclic synthesis.[2][3] In the case of our target scaffold, the reaction proceeds between histamine and acetaldehyde.
Protocol 1: Synthesis of this compound via Pictet-Spengler Reaction
Causality Behind Experimental Choices:
-
Acid Catalyst: The reaction is acid-catalyzed to activate the aldehyde carbonyl group for nucleophilic attack by the primary amine of histamine, and to facilitate the subsequent electrophilic aromatic substitution for cyclization.
-
Solvent: A protic solvent like ethanol is often used to facilitate proton transfer steps in the mechanism.
-
Temperature: Heating is typically required to drive the reaction to completion, particularly the dehydration and cyclization steps.
-
Purification: The basic nature of the product allows for an acid-base workup to remove non-basic impurities, followed by crystallization or chromatography for final purification.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve histamine dihydrochloride (1.0 eq) in ethanol.
-
Addition of Acetaldehyde: To the stirred solution, add acetaldehyde (1.2 eq) dropwise at room temperature.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide to a pH > 10. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Diagram: Pictet-Spengler Reaction Workflow
Caption: Workflow for the synthesis of the core scaffold.
Application in Drug Design: A Focus on Kinase Inhibition
The this compound scaffold has emerged as a valuable framework for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4]
Targeting VEGFR-2: A Key Player in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels.[5] In cancer, tumors induce angiogenesis to secure a blood supply for their growth and metastasis. Therefore, inhibiting VEGFR-2 is a key therapeutic strategy.[6] The this compound scaffold has been successfully employed in the design of potent VEGFR-2 inhibitors.
Mechanism of Action:
Derivatives of this scaffold typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling leads to an anti-angiogenic effect, thereby inhibiting tumor growth.
VEGFR-2 Signaling Pathway:
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Structure-Activity Relationship (SAR) Insights
The versatility of the this compound scaffold allows for systematic modification to optimize potency and selectivity.
| Position of Modification | Type of Modification | Effect on VEGFR-2 Inhibition | Rationale |
| N-5 Position | Acylation with aromatic groups | Generally increases potency | Introduces additional interactions with the kinase hinge region and can improve pharmacokinetic properties. |
| C-2 Position | Substitution with various aryl or heteroaryl groups | Potency is highly dependent on the specific substituent | Allows for probing of different sub-pockets within the ATP-binding site. Electron-withdrawing groups can sometimes enhance activity. |
| Imidazole Ring | N-alkylation | Can modulate solubility and cell permeability | May also influence the hydrogen bonding network with the kinase. |
Protocols for Biological Evaluation
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
Causality Behind Experimental Choices:
-
Luminescence-based Assay: This format offers high sensitivity and a wide dynamic range for quantifying ATP consumption, which is directly proportional to kinase activity.
-
Recombinant Kinase: Using a purified, recombinant VEGFR-2 kinase domain ensures that the inhibitory activity measured is specific to the target.
-
ATP Concentration: The ATP concentration is typically set at or near the Km value for the kinase to ensure that the assay is sensitive to competitive inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer, a solution of recombinant VEGFR-2 kinase, a substrate solution (e.g., a poly-Glu,Tyr peptide), and an ATP solution. Prepare serial dilutions of the test compound (dissolved in DMSO).
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound dilutions, the VEGFR-2 kinase, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based HUVEC Tube Formation Assay for Angiogenesis
Causality Behind Experimental Choices:
-
HUVECs: Human Umbilical Vein Endothelial Cells are a well-established and relevant cell line for studying angiogenesis in vitro.
-
Matrigel™: This basement membrane extract provides a 3D environment that mimics the in vivo extracellular matrix, allowing endothelial cells to form capillary-like structures.
-
VEGF Stimulation: The addition of VEGF serves as a positive control and stimulates tube formation, against which the inhibitory effects of the test compounds can be measured.
Step-by-Step Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel™ and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel™-coated wells in the presence of various concentrations of the test compound. Include a positive control (with VEGF) and a negative control (without VEGF).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 6-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of loops using image analysis software.
-
Data Analysis: Calculate the percent inhibition of tube formation for each concentration of the test compound relative to the VEGF-stimulated control.
Diagram: Angiogenesis Assay Workflow
Caption: Workflow for the HUVEC tube formation assay.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in drug design, offering a robust and versatile platform for the development of novel therapeutics. Its straightforward synthesis via the Pictet-Spengler reaction and its proven utility in the design of potent kinase inhibitors, such as those targeting VEGFR-2, underscore its importance in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their drug discovery endeavors. Future work in this area will likely focus on the development of more selective inhibitors, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates based on this promising scaffold.
References
-
Shaikh, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(15), 4643. [Link]
- Whitty, A., & Keseru, G. M. (2020). The role of medicinal chemistry in the evolution of kinase inhibitors. Nature Reviews Drug Discovery, 19(11), 797-817.
- Han, S. Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837-2842.
- Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Ohya, T., & Niitsu, M. (2005). Identification of 4-methylspinaceamine--a Pictet-Spengler condensation reaction product of histamine with acetaldehyde--in human urine. Life Sciences, 76(11), 1199-1209.
- Ko, J. M., & Lung, M. L. (2012). In vitro Human Umbilical Vein Endothelial Cells (HUVEC)
- Abhinand, C. S., et al. (2016). VEGFA-VEGFR2 signaling.
-
Name-Reaction.com. Pictet-Spengler Reaction. [Link]
- Whalby, G. A., & Deiters, A. (2013). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
- Reddy, T. S., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of ChemTech Research, 6(5), 2821-2826.
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
- Ko, J. M., & Lung, M. L. (2012). In vitro Human Umbilical Vein Endothelial Cells (HUVEC)
-
ResearchGate. Signaling pathways of VEGFR-2. [Link]
- Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9467-9482.
- Matsuno, K., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7769-7783.
-
Name-Reaction.com. Pictet-Spengler Reaction. [Link]
- da Silva, A. C. G., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Ferrières, V., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
- Kumar, A., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4384-4395.
-
Cell Biolabs, Inc. Endothelial Tube Formation Assay (In Vitro Angiogenesis). [Link]
-
ResearchGate. In vitro VEGFR-2 inhibitory assay. [Link]
- Donovan, D., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (91), e51312.
-
Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
- Permana, A. T., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(48), 45865-45911.
- D'Andrea, P., et al. (2021). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 26(11), 3353.
- Kamal, A., et al. (2020). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Open Ukrainian Journal of Chemistry, 6(1), 1-15.
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
- Kumar, A., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 75-85.
- Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(3), 145-151.
-
Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. via.library.depaul.edu [via.library.depaul.edu]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 5. assaygenie.com [assaygenie.com]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: A Guide to NMR and Mass Spectrometry Analysis
Introduction
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous signaling molecules and its potential as a scaffold for various therapeutic agents. As with any compound intended for pharmaceutical or research applications, unambiguous structural confirmation and purity assessment are paramount. This application note provides a comprehensive guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural elucidation of small molecules.
This document is intended for researchers, scientists, and drug development professionals. It outlines detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation, while also explaining the rationale behind key experimental choices to ensure scientific integrity and reproducibility.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a comprehensive structural analysis of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments is recommended.[1][2]
Sample Preparation: The Foundation of High-Quality Spectra
The quality of NMR data is critically dependent on proper sample preparation.[2][3] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.
Protocol for NMR Sample Preparation:
-
Analyte Purity: Ensure the sample of this compound is of high purity. Impurities will complicate spectral analysis.
-
Solvent Selection: The choice of a deuterated solvent is crucial. For this compound, which is a polar molecule, Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O) are excellent choices due to their high polarity and ability to exchange with labile protons (N-H), which can be useful for peak assignment. Chloroform-d (CDCl₃) may also be used, but solubility should be verified.[4][5]
-
Concentration:
-
Dissolution and Filtration: Dissolve the sample completely in the chosen deuterated solvent in a small vial. Gentle vortexing or sonication can aid dissolution. To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added. However, for most modern spectrometers, referencing to the residual solvent peak is sufficient and more common.
NMR Data Acquisition: A Multi-faceted Approach
A suite of NMR experiments should be performed to fully elucidate the structure of this compound.
Table 1: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)
| Experiment | Purpose | Key Parameters | Expected Information |
| ¹H NMR | Proton environment and coupling | Spectral Width: 10-12 ppm, Acquisition Time: 2-4 s, Relaxation Delay: 1-2 s | Number of unique protons, chemical shifts, splitting patterns (coupling), and integration. |
| ¹³C NMR | Carbon backbone | Spectral Width: 200-220 ppm, Proton Decoupling | Number of unique carbon atoms and their chemical shifts. |
| COSY | ¹H-¹H correlations (2-3 bonds) | Symmetrical matrix, gradient-selected | Shows which protons are coupled to each other. |
| HSQC | ¹H-¹³C one-bond correlations | ¹H detection, gradient-selected | Connects each proton to its directly attached carbon. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | ¹H detection, gradient-selected | Reveals connectivity across the molecule by correlating protons to carbons two or three bonds away. |
Predicted ¹H and ¹³C NMR Spectral Data and Interpretation
While experimental data is the gold standard, predicted NMR data can serve as a valuable guide for spectral assignment. The following table provides predicted chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and concentration.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Multiplicity (¹H) | Notes |
| 2-CH₃ | ~2.4 | ~15 | Singlet | |
| C2 | - | ~155 | - | Imidazole carbon. |
| C4 | ~3.8 | ~45 | Triplet | Methylene protons adjacent to nitrogen. |
| C5 | ~2.8 | ~25 | Multiplet | Methylene protons. |
| C6 | ~3.5 | ~40 | Triplet | Methylene protons adjacent to nitrogen. |
| C7a | - | ~120 | - | Quaternary carbon at the ring junction. |
| C3a | - | ~140 | - | Quaternary carbon at the ring junction. |
| NH (imidazole) | Broad, variable | - | Broad Singlet | May exchange with D₂O. |
| NH (piperidine) | Broad, variable | - | Broad Singlet | May exchange with D₂O. |
Interpretation Strategy:
-
¹H NMR: Identify the singlet for the methyl group and the three sets of methylene protons in the tetrahydro-pyridine ring. The protons on carbons adjacent to nitrogens (C4 and C6) are expected to be downfield compared to the C5 protons.
-
¹³C NMR: Expect to see signals for the methyl carbon, the three methylene carbons, and the three quaternary carbons of the imidazole ring system.
-
COSY: Correlate the adjacent methylene protons in the piperidine ring (H4 with H5, and H5 with H6).
-
HSQC: Connect each proton signal to its corresponding carbon signal.
-
HMBC: This is key for confirming the overall structure. Look for correlations from the methyl protons (2-CH₃) to C2 and C3a. Also, look for correlations from the methylene protons to adjacent carbons to piece together the tetrahydro-pyridine ring and its connection to the imidazole ring.
Caption: Workflow for NMR-based structural elucidation.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for confirming the molecular weight and gaining insights into the molecular structure. For a polar, non-volatile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most suitable.[1][7]
Sample Preparation for LC-MS
Proper sample preparation for LC-MS ensures that the analyte is in a suitable solvent system for ionization and free from interfering substances.
Protocol for LC-MS Sample Preparation:
-
Solvent System: Prepare a stock solution of the compound in a solvent compatible with reversed-phase liquid chromatography, such as a mixture of methanol and water or acetonitrile and water. A typical starting concentration is 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The addition of a small amount of acid like formic acid helps to protonate the basic nitrogen atoms in the molecule, promoting efficient ionization in positive ion mode.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
LC-MS and Tandem MS (MS/MS) Data Acquisition
Liquid chromatography is used to separate the analyte from any impurities before it enters the mass spectrometer. Tandem mass spectrometry (MS/MS) is then used to fragment the molecule and obtain structural information.
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for polar compounds in highly aqueous mobile phases. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | Start with 5% B, ramp to 95% B | To elute the polar analyte and any less polar impurities. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogens are readily protonated. |
| MS1 Scan | Scan for the [M+H]⁺ ion (m/z 138.1) | To confirm the molecular weight. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | To generate structurally informative fragment ions. |
Expected Mass Spectra and Fragmentation Analysis
The molecular formula of this compound is C₇H₁₁N₃, with a monoisotopic mass of 137.0953 Da.
-
MS1 Spectrum: In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 138.1. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by obtaining an accurate mass measurement.
-
MS/MS Spectrum (Fragmentation): Tandem MS of the [M+H]⁺ ion will induce fragmentation. While the exact fragmentation pattern is best determined experimentally, likely fragmentation pathways for the imidazo[4,5-c]pyridine core involve cleavages in the tetrahydro-pyridine ring.
Predicted Fragmentation Pathways:
-
Loss of ethylene (C₂H₄): A retro-Diels-Alder type fragmentation in the piperidine ring could lead to the loss of ethylene (28 Da), resulting in a fragment at m/z 110.1.
-
Cleavage adjacent to the ring fusion: Breakage of the C4-C3a and C6-C7 bonds could lead to various smaller fragments.
-
Loss of the methyl group: While less common for stable methyl groups on an aromatic-like system, a minor loss of a methyl radical (15 Da) might be observed, leading to a fragment at m/z 123.1.
Caption: Workflow for LC-MS/MS analysis.
Conclusion
The structural characterization of this compound can be confidently achieved through a systematic application of modern NMR and mass spectrometry techniques. The protocols detailed in this application note provide a robust framework for obtaining high-quality data. By combining one- and two-dimensional NMR, the connectivity of the molecule can be unequivocally established. High-resolution mass spectrometry confirms the elemental composition, and tandem MS provides valuable structural corroboration through fragmentation analysis. Adherence to these methodologies will ensure the reliable identification and characterization of this important heterocyclic compound for research and development purposes.
References
- Choi, S. H., et al. (2012). Determination of a novel TAZ modulator... in rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 63, 47-52.
- Mamedov, I. G., & Naghiyev, F. N. (2021). NMR AND X-RAY INVESTIGATION OF NEW DIHYDROIMIDAZO-, TETRAHYDROIMIDAZOPYRIDINES. Jomard Publishing.
- Starr, J. T., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Molecules, 26(23), 7223.
- Vrban, L., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 29(1), 123.
- ChemSpider. (n.d.). This compound. Royal Society of Chemistry.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
- Organomation. (n.d.).
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Iowa State University. (n.d.). NMR Sample Preparation.
- University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Sciex. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- BenchChem. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Untitled Document [arxiv.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. thno.org [thno.org]
- 5. This compound hydr… [cymitquimica.com]
- 6. NMR shift prediction from small data quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Investigator's Guide to 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (Molibresib/I-BET762) in Cancer Research
A Senior Application Scientist's Handbook on Preclinical and Translational Applications
Disclaimer: The chemical name "2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine" does not correspond to a widely documented agent in cancer research literature. This guide will focus on the extensively studied Bromodomain and Extra-Terminal (BET) inhibitor Molibresib (also known as I-BET762 and GSK525762A) , a compound with significant applications in oncology that aligns with the depth of inquiry requested. It is presumed the user's interest lies in this well-established therapeutic agent.
Introduction: Targeting the Epigenome with Molibresib (I-BET762)
The field of cancer epigenetics has unveiled a new frontier of therapeutic targets, moving beyond the genetic code to the regulatory mechanisms that control gene expression. Among the most promising of these targets are the Bromodomain and Extra-Terminal (BET) proteins, a family of epigenetic "readers" that play a critical role in transcriptional activation.[1] Molibresib (I-BET762) is a potent, orally bioavailable small molecule that specifically inhibits the activity of all four BET family members (BRD2, BRD3, BRD4, and BRDT).[2]
Initially developed for its anti-inflammatory properties, the profound anti-proliferative and pro-apoptotic effects of I-BET762 in various cancer models quickly established its potential as a formidable anti-cancer agent.[3][4][5] This guide provides a detailed overview of its mechanism of action, application notes for key cancer types, and robust protocols for its preclinical evaluation.
Core Mechanism of Action: Disrupting Transcriptional Addiction
BET proteins function by recognizing and binding to acetylated lysine residues on histone tails, a key marker of active chromatin.[4] This interaction recruits transcriptional machinery, including RNA Polymerase II, to the promoters and enhancers of target genes, thereby driving their expression.[3] Many cancers become "addicted" to the persistent expression of certain oncogenes, such as MYC, which are often under the control of BET proteins.[3][6]
I-BET762 acts as an acetyl-lysine mimetic, competitively binding to the bromodomain pockets of BET proteins with high affinity (Kd = 32.5-42.5 nM).[4][7] This action displaces BET proteins from chromatin, leading to the transcriptional repression of key oncogenes and cell cycle regulators. The most well-documented consequence of BET inhibition by I-BET762 is the profound downregulation of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[3][8][9][10] This suppression of oncogenic transcription is the primary driver of I-BET762's anti-tumor activity, inducing cell cycle arrest, apoptosis, and cellular differentiation.[3][4][11]
Caption: Mechanism of Molibresib (I-BET762) Action.
Application Notes
I-BET762 has demonstrated significant anti-tumor activity across a range of preclinical cancer models, particularly those reliant on transcriptional deregulation.
1. Prostate Cancer:
-
Rationale: The MYC oncogene is frequently overexpressed in prostate cancer and is a key driver of disease progression, especially in advanced, castration-resistant states.[3]
-
Key Insights: I-BET762 potently reduces MYC expression in prostate cancer cell lines and patient-derived xenograft (PDX) models.[3] This leads to significant growth inhibition and G1 cell cycle arrest.[3][12] The sensitivity to I-BET762 often correlates with high levels of MYC expression. While MYC downregulation is a critical component, other mechanisms also contribute to the compound's efficacy.[3][12]
2. Hematological Malignancies (Multiple Myeloma, Leukemia, Lymphoma):
-
Rationale: Many hematological cancers, including multiple myeloma and acute myeloid leukemia (AML), are characterized by a dependency on BET-regulated transcription of oncogenes like MYC and anti-apoptotic factors like BCL2.[4][6]
-
Key Insights: I-BET762 induces cell cycle arrest and apoptosis in myeloma cells, which is associated with the downregulation of MYC and the upregulation of the transcriptional inhibitor HEXIM1.[8] In B-cell lymphomas, I-BET762 triggers apoptosis through the mitochondrial pathway, an effect that can be potentiated by combination with BH3-mimetics.[11] Clinical trials have demonstrated responses in patients with relapsed/refractory hematologic malignancies, although toxicities like thrombocytopenia and gastrointestinal events are common.[13]
3. NUT Carcinoma (NC):
-
Rationale: NC is a rare and aggressive cancer defined by a chromosomal translocation involving the NUTM1 gene, most commonly resulting in a BRD4-NUT fusion oncoprotein. This fusion protein drives aberrant gene expression.
-
Key Insights: As the disease is driven by a BRD4 fusion protein, it is exquisitely sensitive to BET inhibition. I-BET762 has shown proof-of-concept clinical activity in NC patients, with some achieving partial responses or stable disease.[14][15][16] This makes NC a key indication for BET inhibitors.
4. Breast and Lung Cancer:
-
Rationale: MYC is a known driver in various subtypes of breast and lung cancer. Furthermore, I-BET762 possesses immunomodulatory and anti-inflammatory effects that can alter the tumor microenvironment.[5][9]
-
Key Insights: In preclinical models, I-BET762 has been shown to delay tumor development and reduce cancer cell proliferation by downregulating c-Myc, pSTAT3, and pERK.[5] It can also modulate T-cell populations and decrease inflammation within the tumor microenvironment, suggesting a dual mechanism of targeting both the tumor cell and its supporting milieu.[5][17]
Quantitative In Vitro Data Summary
The following table summarizes the growth inhibitory concentrations (gIC50 or IC50) of I-BET762 in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Reported IC50 / gIC50 | Reference |
| LNCaP | Prostate Cancer | 25 nM - 150 nM (gIC50 range for sensitive lines) | [3] |
| VCaP | Prostate Cancer | 25 nM - 150 nM (gIC50 range for sensitive lines) | [3] |
| OPM-2 | Multiple Myeloma | <1.0 µM | [8] |
| MDA-MB-231 | Breast Cancer | 0.46 µM | [5] |
Note: IC50 values can vary based on assay duration and specific experimental conditions.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of I-BET762. Each step is designed to ensure reproducibility and data integrity.
Protocol 1: In Vitro Cell Viability and Growth Inhibition Assay
This protocol determines the concentration of I-BET762 required to inhibit 50% of cancer cell growth (GI50).
Caption: General workflow for in vitro cell viability assays.
Methodology:
-
Cell Seeding: Culture cancer cells of interest to ~80% confluency. Trypsinize, count, and seed cells into an opaque-walled 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Rationale: Seeding density must be optimized to ensure cells remain in the exponential growth phase for the duration of the assay. Opaque plates are required for luminescence-based readouts.
-
-
Compound Preparation: Prepare a 10 mM stock solution of I-BET762 in DMSO.[18] Perform a serial dilution in culture medium to create 2X working concentrations.
-
Treatment: Add 100 µL of the 2X I-BET762 working solutions to the appropriate wells to achieve a final 1X concentration. Include "vehicle only" (DMSO) and "no treatment" controls. Typically, an 8-point, 3-fold dilution series is effective, spanning from ~10 µM down to the low nM range.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 72 to 144 hours (3-6 days).[3]
-
Rationale: A longer incubation period is often necessary for epigenetic modulators to manifest their full anti-proliferative effects, which rely on altering transcriptional programs.
-
-
Viability Assessment (CellTiter-Glo® Luminescent Assay): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of reagent equal to the volume of culture medium in the well (e.g., 200 µL). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.
-
Data Analysis: a. Normalize the raw luminescence data to the vehicle control (representing 100% viability). b. Plot the normalized values against the log of the I-BET762 concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the GI50 value.
Protocol 2: Analysis of Target Protein Downregulation via Western Blot
This protocol validates the mechanism of action by measuring the reduction of key target proteins like c-Myc.
Methodology:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to ~70% confluency. b. Treat cells with I-BET762 at 1X and 5X the predetermined GI50 concentration, alongside a vehicle control, for 24-72 hours.[3] c. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. d. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane onto a polyacrylamide gel. b. Perform electrophoresis to separate proteins by size. c. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with a primary antibody against the target protein (e.g., anti-c-Myc) overnight at 4°C. c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Incubate with an ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: a. Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. b. Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein band to the loading control band. Compare the normalized intensity in treated samples to the vehicle control to determine the extent of downregulation.[3][19]
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure to assess the anti-tumor activity of I-BET762 in a mouse model.
Caption: General workflow for in vivo xenograft studies.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously implant 1-5 million cancer cells (resuspended in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-200 mm³. Randomize mice into treatment cohorts (e.g., Vehicle control, I-BET762 at various doses).
-
Rationale: Starting treatment on established tumors is more clinically relevant than starting immediately after implantation. Randomization ensures an even distribution of tumor sizes across groups.
-
-
Drug Formulation and Administration: I-BET762 is orally bioavailable. Formulate the compound in an appropriate vehicle (e.g., 0.5% HPMC, 0.1% Tween-80 in water). Administer daily via oral gavage at doses previously shown to be effective and well-tolerated (e.g., 10-30 mg/kg).[12]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = (Width² x Length)/2). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Efficacy Analysis: Calculate the percent Tumor Growth Inhibition (%TGI).
-
Pharmacodynamic Analysis: At the end of the study, a subset of tumors can be harvested a few hours after the final dose to analyze the in vivo downregulation of target genes (MYC) or proteins via qPCR or Western blot, confirming target engagement.[12][20]
-
Clinical Status and Future Directions
Molibresib (I-BET762) has been evaluated in Phase I/II clinical trials for various solid tumors and hematological malignancies.[13][14][15][20] While it has shown promising single-agent activity in specific contexts like NUT carcinoma, its broader application has been somewhat limited by dose-limiting toxicities, most frequently thrombocytopenia and gastrointestinal side effects.[13][14][15]
The future of BET inhibitors in cancer therapy likely lies in:
-
Combination Therapies: Combining I-BET762 with other targeted agents or chemotherapy to enhance efficacy and overcome resistance.[4]
-
Biomarker Development: Identifying predictive biomarkers (e.g., MYC amplification, specific gene signatures) to select patients most likely to respond.
-
Next-Generation Inhibitors: Developing BET inhibitors with improved selectivity (e.g., targeting a single bromodomain) or bivalent inhibitors to enhance potency and potentially reduce off-target toxicities.[21]
By understanding its mechanism and applying rigorous preclinical testing, researchers can continue to unlock the full therapeutic potential of I-BET762 and the broader class of BET inhibitors in the fight against cancer.
References
-
Wyatt, D., et al. (2013). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Oncotarget. [Link]
-
Paiva, C., et al. (2015). Mitochondrial protection impairs BET bromodomain inhibitor-mediated cell death and provides rationale for combination therapeutic strategies. Cell Death & Disease. [Link]
-
Lewin, J., et al. (2020). Phase 1 study of molibresib (GSK525762), a bromodomain and extra-terminal domain protein inhibitor, in NUT carcinoma and other solid tumors. JNCI Cancer Spectrum. [Link]
-
Zhao, Y., Yang, C., & Wang, S. (2013). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry. [Link]
-
Cortes, J. E., et al. (2021). A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies. Clinical Cancer Research. [Link]
-
My Cancer Genome. (n.d.). molibresib. [Link]
-
Jang, M. K., et al. (2018). Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy. Experimental & Molecular Medicine. [Link]
-
Zhao, Y., Yang, C., & Wang, S. (2013). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry. [Link]
-
Moreno, V., et al. (2020). BET inhibitor molibresib for the treatment of advanced solid tumors: Final results from an open-label phase I/II study. Journal of Clinical Oncology. [Link]
-
Chaidos, A., et al. (2014). Potent antimyeloma activity of the novel bromodomain inhibitors I-BET151 and I-BET762. Blood. [Link]
-
PubChem. (n.d.). I-BET762 carboxylic acid. [Link]
-
Asangani, I. A., et al. (2013). Persistent MYC expression partially rescues I-BET762-mediated growth effects in LNCaP cells, but has minimal effect in VCaP cells. ResearchGate. [Link]
-
Stonestrom, A. J., & Vakoc, C. R. (2016). Targeting Cancer Cells with BET Bromodomain Inhibitors. Cold Spring Harbor Symposia on Quantitative Biology. [Link]
-
Liby, K. T., et al. (2018). Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762. Cancer Prevention Research. [Link]
-
Lewin, J., et al. (2020). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. JNCI Cancer Spectrum. [Link]
-
Lamoureux, F., et al. (2015). BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells. Scientific Reports. [Link]
-
ETHealthworld. (2018). New drug may stop cancer-causing gene in its tracks. [Link]
-
ResearchGate. (n.d.). I-BET762 treatment modulates expression of MYC and c-Myc-driven pathways in prostate cancer cell lines. [Link]
-
Pastor, D., et al. (2020). The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models. Cancers. [Link]
-
Negi, V., et al. (2020). 2036-P: I-BET 762 Inhibits Inflammation-Induced Pancreatic Beta-Cell Apoptosis by Controlling Inflammatory Pathways. Diabetes. [Link]
-
Innoplexus. (2017). Will the BET workout in Oncology? - An overview of BET inhibitors. Medium. [Link]
-
ResearchGate. (n.d.). Determining the apoptotic mechanisms of bromodomain and extraterminal inhibitors (IBET). [Link]
-
ResearchGate. (n.d.). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. [Link]
-
ResearchGate. (n.d.). The bromodomain inhibitor I-BET 762 delays tumor development in the.... [Link]
-
Saini, R., & Cao, S. (2023). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules. [Link]
-
Theodros, V. M., et al. (2020). Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties. ACS Medicinal Chemistry Letters. [Link]
-
Lewin, J., et al. (2020). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. JNCI Cancer Spectrum. [Link]
Sources
- 1. The making of I-BET762, a BET bromodomain inhibitor now in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ChemGood [chemgood.com]
- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 10. 'BET Inhibitors' Block the Expression of Cancer-Causing Genes | Drug Discovery And Development [labroots.com]
- 11. Mitochondrial protection impairs BET bromodomain inhibitor-mediated cell death and provides rationale for combination therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. tribioscience.com [tribioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. ascopubs.org [ascopubs.org]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-Based Compounds as VEGFR-2 Kinase Inhibitors
For: Researchers, scientists, and drug development professionals in oncology and angiogenesis.
Introduction: Targeting Angiogenesis through VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, survival, and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2] Upon binding its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, activating a cascade of downstream signaling pathways.[3][4][5] These pathways, including the PLCγ-PKC-MAPK and PI3K-AKT cascades, are crucial for endothelial cell proliferation, migration, and survival, which are the cellular hallmarks of angiogenesis.[3][6][7][8] Consequently, inhibiting the kinase activity of VEGFR-2 is a well-established and effective therapeutic strategy to disrupt tumor-induced angiogenesis.[3][8][9][10]
This guide focuses on a specific class of VEGFR-2 inhibitors derived from the 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold. While the parent compound itself is a key synthetic intermediate, its derivatives, particularly the 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, have been identified as a potent new class of VEGFR-2 kinase inhibitors.[11][12] These small molecules typically act by competing with ATP at its binding site within the kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signal transduction.[4][10]
This document provides a comprehensive overview of the mechanism, synthesis, and detailed protocols for evaluating the efficacy of these compounds, from initial enzymatic assays to complex cell-based and in vivo models.
Section 1: The VEGFR-2 Signaling Pathway and Point of Inhibition
Understanding the intricate signaling network initiated by VEGFR-2 is paramount to appreciating the mechanism of action of its inhibitors. The binding of VEGF-A triggers a conformational change in the receptor, leading to the phosphorylation of specific tyrosine residues in its cytoplasmic domain.[5] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively orchestrate the angiogenic process.
// Connections VEGFR2 -> PLCg [label="pY1175"]; VEGFR2 -> PI3K [label="pY1175/pY1214"]; VEGFR2 -> Src;
PLCg -> PKC; PKC -> Raf -> MEK -> ERK;
PI3K -> AKT; AKT -> mTOR;
Src -> FAK;
ERK -> Transcription; AKT -> Survival; mTOR -> Proliferation; FAK -> Migration;
Transcription -> Proliferation; Transcription -> Migration;
{rank=same; Proliferation; Migration; Survival; Permeability;} } dot Figure 1: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Section 2: Synthesis of Imidazo[4,5-c]pyridine-Based VEGFR-2 Inhibitors
The core this compound is a crucial building block for creating more complex and potent inhibitors.[13] The synthesis of the active 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones class generally involves multi-step chemical reactions.[12] A generalized synthetic approach often starts with commercially available substituted pyridines, proceeding through cyclization and condensation reactions.
While detailed organic synthesis protocols are beyond the scope of these application notes, a general workflow is presented below. Researchers should refer to specific publications for precise reaction conditions and characterization data.[11][12][14][15][16]
Section 3: In Vitro Evaluation Protocols
The initial assessment of a novel inhibitor begins with in vitro assays to determine its direct effect on the target enzyme and its subsequent impact on endothelial cells.
Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of the test compound on the enzymatic activity of recombinant human VEGFR-2. The principle is to measure the amount of ATP consumed during the kinase reaction; a lower ATP level (and thus lower luminescence) indicates higher kinase activity.[1][4]
Materials:
-
Recombinant Human VEGFR-2 (KDR), GST-tagged
-
Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)[17]
-
ATP solution (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compound (this compound derivative)
-
DMSO (for compound dilution)
-
White 96-well assay plates
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)[2][17]
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[17]
-
Master Mixture Preparation: Prepare a master mix for the kinase reaction. For each 25 µL reaction, combine 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of PTK substrate, and 17 µL of sterile deionized water.[1]
-
Plate Setup:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Test Wells: Add 5 µL of the diluted test compound solutions.
-
Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition: Thaw the recombinant VEGFR-2 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[17]
-
Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[1][17]
-
Luminescence Detection:
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control".
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Example Value | Source |
| Enzyme Concentration | 1 ng/µL | [17] |
| ATP Concentration | 10 µM (final) | [1] |
| Incubation Time | 45 minutes | [1][17] |
| Incubation Temperature | 30°C | [1][17] |
| Final DMSO % | ≤ 1% | [17] |
Table 1: Typical parameters for the VEGFR-2 Kinase Assay.
Protocol: Endothelial Cell Tube Formation Assay
This cell-based assay is a cornerstone of in vitro angiogenesis research. It assesses the ability of endothelial cells (e.g., HUVECs) to form three-dimensional, capillary-like structures when cultured on an extracellular matrix (ECM) gel, mimicking the later stages of angiogenesis.[18][19] Inhibitors of VEGFR-2 are expected to disrupt this process.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME) or similar ECM gel (e.g., Matrigel)
-
96-well tissue culture plates
-
Test Compound and vehicle control (DMSO)
-
VEGF-A (as a pro-angiogenic stimulus)
-
Calcein AM or other fluorescent dye for visualization
-
Fluorescence microscope with imaging software
Procedure:
-
Plate Coating: Thaw the ECM gel on ice. Using pre-chilled pipette tips, add 50 µL of ECM gel to each well of a 96-well plate. Ensure the entire surface is covered.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium to a concentration of 2-4 x 10⁵ cells/mL.
-
Treatment Preparation: In separate tubes, mix the cell suspension with the test compound at various concentrations (and vehicle control) and VEGF-A (e.g., 50 ng/mL).
-
Assay Initiation: Add 100 µL of the cell/treatment mixture to each corresponding well on the solidified ECM gel.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Monitor tube formation periodically.
-
Visualization and Quantification:
-
Carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM for 30 minutes.
-
Acquire images using a fluorescence microscope.
-
Quantify the extent of tube formation using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include total tube length, number of nodes, and number of meshes.
-
-
Data Analysis: Compare the tube formation parameters in compound-treated wells to the VEGF-stimulated control wells. Calculate the percent inhibition and determine the IC₅₀ value for the disruption of angiogenesis.
Section 4: In Vivo Evaluation Protocols
While in vitro assays are crucial for initial screening, in vivo models are vital to assess the efficacy of an anti-angiogenic agent in a complex biological system.[20]
Protocol: Matrigel Plug Angiogenesis Assay
This widely used in vivo assay provides a quantitative assessment of angiogenesis.[18][21] A liquid ECM gel (Matrigel) mixed with pro-angiogenic factors is injected subcutaneously into mice. The gel solidifies, forming a "plug" that is subsequently infiltrated by host endothelial cells, forming new blood vessels. The efficacy of an inhibitor, administered systemically, is measured by the reduction of vascularization within the plug.
Materials:
-
Immunocompromised mice (e.g., C57BL/6 or nude mice)
-
Growth factor-reduced Matrigel
-
Pro-angiogenic factors (e.g., VEGF-A and bFGF)
-
Heparin
-
Test Compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Hemoglobin quantification kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Plug Preparation: On ice, mix Matrigel with heparin and pro-angiogenic factors (e.g., 100 ng/mL VEGF-A, 500 ng/mL bFGF). Keep the mixture on ice to prevent premature polymerization.
-
Animal Dosing: Begin systemic administration of the test compound or vehicle control to the mice one day prior to plug implantation and continue daily throughout the experiment.
-
Plug Implantation: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse using a pre-chilled syringe. The liquid will form a solid plug in situ.
-
Incubation Period: Allow 7-14 days for the plug to become vascularized. Continue daily dosing with the test compound.
-
Plug Excision: At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Method A (Hemoglobin Content): Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's method). Hemoglobin content is directly proportional to the amount of blood and, therefore, vascularization.
-
Method B (Immunohistochemistry): Fix the plugs in formalin, embed in paraffin, and section them. Perform immunohistochemical staining for an endothelial cell marker like CD31 (PECAM-1). Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field.
-
-
Data Analysis: Compare the mean hemoglobin content or MVD between the inhibitor-treated group and the vehicle control group. Use appropriate statistical tests (e.g., t-test) to determine significance.
| Parameter | Example Value | Source |
| Mouse Strain | C57BL/6 or Athymic Nude | [18] |
| Matrigel Volume | 0.5 mL | |
| VEGF-A Concentration | 100-200 ng/mL | |
| Duration | 7-14 days | |
| Quantification | Hemoglobin Assay or CD31 Staining | [18] |
Table 2: Typical parameters for the Matrigel Plug Assay.
Tumor Xenograft Models
To evaluate the anti-tumor efficacy of the inhibitor, human tumor cells are implanted into immunocompromised mice.[22] Once tumors are established, mice are treated with the test compound, and tumor growth is monitored. This model assesses not only the anti-angiogenic effect but also the overall impact on tumor progression.[20][21]
Procedure Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Begin daily systemic administration of the test compound or vehicle.
-
Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis:
-
Compare the tumor growth curves between the treated and control groups.
-
Perform immunohistochemical analysis on tumor sections to assess microvessel density (CD31 staining) and proliferation (Ki-67 staining).
-
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent and selective VEGFR-2 kinase inhibitors. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds. By progressing from direct enzymatic inhibition assays to cell-based functional assays and finally to in vivo models of angiogenesis and tumor growth, researchers can effectively characterize the therapeutic potential of this promising class of anti-angiogenic agents.
References
-
ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]
-
Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
-
Frontiers in Cell and Developmental Biology. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cell Angiogenesis Assays. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Vascular Endothelial Growth Factor (VEGF)-Receptor2: Its Biological Functions, Major Signaling Pathway, and Specific Ligand VEGF-E. Retrieved from [Link]
-
SpringerLink. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Angiogenesis Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
-
PubMed Central. (2004). Current methods for assaying angiogenesis in vitro and in vivo. Retrieved from [Link]
-
PubMed Central. (2008). In vivo models of angiogenesis. Retrieved from [Link]
-
ResearchGate. (2025). In vivo models of angiogenesis. Retrieved from [Link]
-
PubMed. (2015). New inhibitors of angiogenesis with antitumor activity in vivo. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
ScienceDirect. (2012). 1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Retrieved from [Link]
-
EurekAlert!. (2009). Study sheds light on angiogenesis inhibitors, points to limitations, solutions. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound dihydrochloride. Retrieved from [Link]
-
PubMed. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
-
ACS Publications. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Retrieved from [Link]
-
PubChem. (n.d.). Vegf receptor 2 kinase inhibitor I. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Study sheds light on angiogenesis inhibitors, points to limitations, solutions | EurekAlert! [eurekalert.org]
- 10. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. mch.estranky.sk [mch.estranky.sk]
- 12. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Angiogenesis Assay [cellbiolabs.com]
- 20. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. New inhibitors of angiogenesis with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Derivatives as Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold represents a promising starting point for the development of novel antiviral therapeutics. Its structural similarity to purines suggests a potential for interaction with viral enzymes crucial for replication.[1] This document provides a comprehensive guide for the synthesis, purification, characterization, and antiviral evaluation of a library of derivatives based on this core structure. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to explore the structure-activity relationships (SAR) of this compound class against various viral pathogens, with a particular focus on Hepatitis C Virus (HCV) and its surrogate, Bovine Viral Diarrhea Virus (BVDV).
Introduction: The Rationale for Targeting the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system is a "privileged" scaffold in medicinal chemistry, known to interact with a variety of biological targets.[2] Its structural resemblance to endogenous purines makes it an attractive candidate for targeting viral polymerases and other enzymes that utilize purine substrates.[1] Indeed, derivatives of the broader imidazo[4,5-c]pyridine class have demonstrated potent antiviral activity against HCV and pestiviruses like BVDV.[2][3] The saturated tetrahydro- variant, this compound, offers a three-dimensional structure that can be exploited to achieve specific interactions within enzyme active sites, potentially leading to improved potency and selectivity.
This guide will focus on a systematic approach to derivatize the core scaffold at the pyridine nitrogen (N-5) and the imidazole nitrogen (N-3), as these positions are often synthetically accessible and can significantly influence biological activity. The synthesized compounds will then be subjected to a rigorous in vitro screening cascade to determine their antiviral efficacy and cytotoxicity.
Synthetic Strategy and Protocols
The core molecule, this compound, is commercially available as a hydrochloride or dihydrochloride salt, providing a convenient starting point for derivatization.[4][5] The primary synthetic strategy will involve N-alkylation and N-acylation reactions at the secondary amine of the tetrahydropyridine ring and the imidazole nitrogen.
General Protocol for N-Alkylation of this compound
This protocol describes a general method for the introduction of various alkyl and benzyl substituents at the N-5 and/or N-3 positions. The choice of base and solvent is critical for controlling the regioselectivity of the reaction.
Diagram of Synthetic Workflow:
Caption: General workflow for the N-alkylation of the core scaffold.
Materials:
-
This compound hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Alkyl or Benzyl halide (e.g., benzyl bromide, butyl iodide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous DMF or CH3CN, add a suitable base (e.g., K2CO3, 2.5 eq or Et3N, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base in situ.
-
Add the desired alkyl or benzyl halide (1.1 eq) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (e.g., 60-80 °C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired N-substituted derivative.
Rationale: The use of a base is essential to deprotonate the secondary amine of the tetrahydropyridine ring and/or the imidazole nitrogen, making them nucleophilic for the subsequent reaction with the electrophilic alkyl/benzyl halide. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction.
Purification and Characterization
Purification of the synthesized derivatives is crucial to ensure that the biological data obtained is reliable.
-
Purification: Flash column chromatography is a standard method for purifying organic compounds. The choice of solvent system will depend on the polarity of the synthesized derivative.
-
Characterization: The structure and purity of the final compounds should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the newly introduced substituent. 2D-NMR techniques like NOESY and HMBC can be employed to definitively determine the regiochemistry of substitution.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Antiviral Activity and Cytotoxicity Screening
A tiered screening approach is recommended to efficiently identify promising antiviral candidates.
Diagram of Antiviral Screening Cascade:
Caption: A tiered approach for antiviral screening and lead identification.
Primary Antiviral Screening: Bovine Viral Diarrhea Virus (BVDV) Assay
BVDV is a pestivirus that serves as a valuable and less hazardous surrogate for HCV in initial screening due to the similar replication mechanisms of the two viruses.[2] A cytopathic effect (CPE) reduction assay is a common method for primary screening.
Protocol: BVDV CPE Reduction Assay
-
Cell Seeding: Seed Madin-Darby Bovine Kidney (MDBK) cells in a 96-well plate at a density that will form a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: After 24 hours, remove the growth medium from the cells and infect them with a BVDV stock at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days. Simultaneously, add the diluted test compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.
-
CPE Evaluation: After the incubation period, observe the wells under a microscope for the inhibition of viral CPE.
-
Cell Viability Measurement: Quantify the cell viability using a colorimetric method such as the MTT or MTS assay (see section 3.3).
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%.
Secondary Antiviral Screening: Hepatitis C Virus (HCV) Replicon Assay
Compounds showing promising activity in the BVDV assay should be further evaluated in a more specific HCV replicon system.[1][7][8][9][10] Luciferase-based replicon assays provide a high-throughput and quantitative measure of HCV RNA replication.
Protocol: HCV Luciferase Replicon Assay
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon expressing a luciferase reporter gene in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The reduction in luciferase signal corresponds to the inhibition of HCV RNA replication. Calculate the EC50 value for each compound.
Cytotoxicity Assays
It is essential to assess the toxicity of the compounds to the host cells to determine their therapeutic index (Selectivity Index, SI = CC50/EC50). The MTT and MTS assays are reliable methods for this purpose.[11][12][13][14]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed the relevant host cells (e.g., MDBK or Huh-7) in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Analysis and Structure-Activity Relationship (SAR) Studies
The data generated from the antiviral and cytotoxicity assays should be compiled and analyzed to establish a structure-activity relationship.
Table 1: Example Data Summary for Synthesized Derivatives
| Compound ID | R¹ Substituent (N-5) | R² Substituent (N-3) | BVDV EC₅₀ (µM) | HCV EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Parent | H | H | >50 | >50 | >100 | - |
| Cpd-01 | Benzyl | H | 15.2 | 8.5 | >100 | >11.8 |
| Cpd-02 | 4-Fluorobenzyl | H | 5.8 | 2.1 | >100 | >47.6 |
| Cpd-03 | Butyl | H | 25.6 | 18.3 | >100 | >5.5 |
| Cpd-04 | H | Benzyl | 30.1 | 22.7 | >100 | >4.4 |
SAR Insights:
-
Substitution at the N-5 position is more favorable for antiviral activity than at the N-3 position.
-
Electron-withdrawing groups on the benzyl ring enhance potency.
-
Aliphatic substituents are less tolerated than aromatic ones.
These insights will guide the design and synthesis of the next generation of more potent and selective antiviral agents based on the this compound scaffold.
Conclusion
The protocols and strategies outlined in this application note provide a comprehensive framework for the development of novel antiviral agents based on the this compound scaffold. By systematically synthesizing and screening a library of derivatives, researchers can elucidate the structure-activity relationships and identify lead compounds with promising therapeutic potential.
References
-
Bio-protocol. (2013). Colony Forming Assay for HCV-Replicon Cell Line. Available at: [Link]
- Lohmann, V. (2009). HCV replicons: overview and basic protocols. Methods in Molecular Biology, 510, 145-63.
- Yo, C., et al. (2014). A Protocol for Analyzing Hepatitis C Virus Replication. Journal of Visualized Experiments, (88), e51731.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Springer Nature Experiments. (n.d.). HCV Replicons: Overview and Basic Protocols. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
USDA APHIS. (2014). Supplemental Assay Method for Titration of Bovine Viral Diarrhea Virus Neutralizing Antibody. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
- Vliegen, I., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-3.
- Kropáčová, K., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- Dyminska, L. (2021).
- Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 238, 114467.
- Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 1957-1972.
Sources
- 1. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zoetis.com.au [zoetis.com.au]
- 4. woah.org [woah.org]
- 5. This compound hydr… [cymitquimica.com]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Investigating the CNS Activity of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Introduction
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing structural resemblance to endogenous purines and forming the core of various biologically active compounds. While derivatives of the isomeric imidazo[1,2-a]pyridine system are known components of marketed drugs with anxiolytic and hypnotic properties, the specific central nervous system (CNS) profile of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine remains largely uncharacterized in publicly available literature.[1] This document outlines a comprehensive experimental strategy to systematically evaluate the potential CNS activities of this compound, designed for researchers in neuropharmacology and drug development.
The proposed workflow begins with a broad phenotypic screening in rodent models to identify a potential efficacy domain (e.g., anxiolytic, sedative, antidepressant, antipsychotic, or cognitive-enhancing effects). Positive findings will then trigger a cascade of more focused investigations, including in vivo neurochemical and electrophysiological studies, and in vitro receptor binding and functional assays to elucidate the mechanism of action. This tiered approach ensures a resource-efficient yet scientifically rigorous evaluation of the compound's therapeutic potential.
PART 1: In Vivo Phenotypic Screening for CNS Activity
The initial phase of testing is designed to cast a wide net, identifying the most prominent behavioral effects of this compound. Adult male C57BL/6J mice will be used as the primary animal model due to their extensive genetic characterization and predictable behavioral responses. The compound will be administered intraperitoneally (i.p.) at a range of doses (e.g., 1, 3, 10, 30 mg/kg) to establish a dose-response relationship. A vehicle control (e.g., saline or 5% DMSO/5% Tween 80 in saline) and a relevant positive control for each assay will be included.
General Health and Neurological Assessment (Irwin Test)
Rationale: The Irwin test is a critical first step to observe any overt physiological or behavioral changes, including potential toxicity, at different doses. This semi-quantitative assessment provides a broad overview of the compound's effects on various bodily systems.
Protocol:
-
Administer the test compound or vehicle to the mice.
-
At 30, 60, and 120 minutes post-injection, systematically observe and score a range of parameters, including changes in awareness, mood, motor activity, reflexes, and autonomic functions.
-
Record all observations on a standardized scoring sheet.
Data Presentation:
| Parameter | Dose 1 (mg/kg) | Dose 2 (mg/kg) | Dose 3 (mg/kg) | Vehicle |
| Spontaneous Activity | Score (0-4) | Score (0-4) | Score (0-4) | Score (0-4) |
| Grip Strength | Score (0-4) | Score (0-4) | Score (0-4) | Score (0-4) |
| Body Temperature | Δ °C | Δ °C | Δ °C | Δ °C |
| Pupil Size | Score (0-4) | Score (0-4) | Score (0-4) | Score (0-4) |
| Startle Response | Score (0-4) | Score (0-4) | Score (0-4) | Score (0-4) |
Assessment of Locomotor Activity (Open Field Test)
Rationale: This test evaluates general motor activity and exploratory behavior. A decrease in locomotion could suggest sedative effects, while an increase might indicate stimulant properties.
Protocol:
-
Acclimate mice to the testing room for at least 60 minutes.
-
Administer the compound or vehicle.
-
30 minutes post-administration, place each mouse in the center of an open field arena (e.g., 40 cm x 40 cm).
-
Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for 15 minutes using an automated video-tracking system.
Evaluation of Anxiety-Like Behavior (Elevated Plus Maze & Light-Dark Box)
Rationale: These assays are standard for screening anxiolytic or anxiogenic effects. Anxiolytic compounds typically increase the time spent in and entries into the open arms of the elevated plus maze and the light compartment of the light-dark box.[2]
Protocol (Elevated Plus Maze):
-
30 minutes after compound administration, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
Protocol (Light-Dark Box):
-
Place the mouse in the light compartment of the box.
-
Allow the mouse to explore for 10 minutes.
-
Record the time spent in the light compartment and the number of transitions between the two compartments.
Assessment of Antidepressant-Like Activity (Forced Swim Test)
Rationale: The forced swim test is a widely used model to screen for potential antidepressant effects. A reduction in immobility time is indicative of an antidepressant-like response.
Protocol:
-
Administer the compound or vehicle 60 minutes, 30 minutes, and 15 minutes before the test (3 administrations).
-
Place the mouse in a cylinder of water (25°C) from which it cannot escape.
-
Record a 6-minute session, scoring the time spent immobile during the last 4 minutes.
PART 2: Elucidating the Mechanism of Action
Based on the results from the behavioral screening, a more targeted investigation into the compound's mechanism of action can be initiated. For instance, if significant anxiolytic or sedative effects are observed, the following experiments would be prioritized.
In Vivo Microdialysis for Neurotransmitter Release
Rationale: To determine if the compound modulates the release of key neurotransmitters implicated in anxiety and arousal, such as dopamine (DA), serotonin (5-HT), and gamma-aminobutyric acid (GABA), in specific brain regions.[3]
Protocol:
-
Surgically implant a microdialysis guide cannula targeting a relevant brain region (e.g., prefrontal cortex, nucleus accumbens, or amygdala) in anesthetized rats.
-
After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).[4]
-
Collect baseline dialysate samples.
-
Administer the test compound and continue collecting samples at regular intervals (e.g., every 20 minutes).
-
Analyze the concentration of neurotransmitters in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry.[5][6]
Data Presentation:
| Time Point | Dopamine (% Baseline) | Serotonin (% Baseline) | GABA (% Baseline) |
| -40 to -20 min | 100 ± x | 100 ± y | 100 ± z |
| -20 to 0 min | 100 ± x | 100 ± y | 100 ± z |
| Compound Admin | |||
| 0 to 20 min | |||
| 20 to 40 min | |||
| 40 to 60 min |
In Vitro and Ex Vivo Electrophysiology
Rationale: Electrophysiological techniques can directly assess the compound's effects on neuronal excitability and synaptic transmission.[7][8] Patch-clamp electrophysiology is considered the gold standard for measuring ion channel activity.[9]
Protocol (Ex Vivo Brain Slice Electrophysiology):
-
Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest from a naive rodent.
-
Maintain slices in oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from identified neurons.[10]
-
Bath-apply the test compound at various concentrations and record changes in resting membrane potential, input resistance, action potential firing, and synaptic currents (e.g., mEPSCs, mIPSCs).
Workflow Diagram:
Caption: Tiered approach for CNS activity testing.
Receptor Binding Assays
Rationale: To identify the molecular targets of the compound, radioligand binding assays are conducted against a panel of CNS receptors, ion channels, and transporters.[11][12][13] This is a crucial step to determine the compound's selectivity and potential for off-target effects.
Protocol (Competitive Binding Assay):
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate the membranes with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.[13]
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant).
Signaling Pathway Hypothesis:
Caption: Hypothesized mechanism of action.
PART 3: Data Analysis and Interpretation
All quantitative data will be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A p-value of <0.05 will be considered statistically significant. The collective data from behavioral, neurochemical, and electrophysiological studies will be integrated to build a comprehensive profile of the compound's CNS activity. A positive result in the initial screening, such as a significant increase in open-arm exploration in the elevated plus maze, coupled with an observed increase in GABAergic transmission in the amygdala and binding to a specific GABA-A receptor subtype, would provide strong evidence for an anxiolytic mechanism of action.
References
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The emerging role of in vitro electrophysiological methods in CNS safety pharmacology. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. PubMed Central. Retrieved from [Link]
-
ZeClinics. (2026). Behavioral phenotyping in zebrafish for CNS drug testing. ZeClinics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. PubMed Central. Retrieved from [Link]
-
American Chemical Society. (n.d.). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. ACS Publications. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. RSC Publishing. Retrieved from [Link]
-
MDPI. (n.d.). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. MDPI. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Radioligand binding methods: practical guide and tips. Taylor & Francis Online. Retrieved from [Link]
-
MDPI. (2024). Electrophysiology Methods for Assessing of Neurodegenerative and Post-Traumatic Processes as Applied to Translational Research. MDPI. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. Retrieved from [Link]
-
Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Amuza Inc. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. PubMed. Retrieved from [Link]
-
Frontiers. (n.d.). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers. Retrieved from [Link]
-
Drug Discovery World. (2007). Ion channel electrophysiology in pharmaceutical research. Drug Discovery World. Retrieved from [Link]
-
Technology Networks. (2024). Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques. Technology Networks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies. Charles River Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-[[[(2,2-dimethoxyethyl)amino]carbonyl]amino]-2-(4-fluoro-3,5-dimethylphenyl)-2,4,6,7-tetrahydro-4-methyl-, 1,1-dimethylethyl ester, (4S)-. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 6. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]
- 7. The emerging role of in vitro electrophysiological methods in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. criver.com [criver.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key pharmaceutical intermediate.[1] This document is structured to address common challenges and provide scientifically grounded solutions.
I. Synthetic Strategies Overview
The synthesis of this compound can be approached via two primary routes, each with its own set of advantages and challenges. The choice of strategy will often depend on the available starting materials, equipment, and desired scale of the reaction.
Caption: Primary synthetic routes to the target molecule.
II. Route 1: Two-Step Synthesis (Condensation Followed by Hydrogenation)
This is the most commonly employed and well-documented route. It involves the initial formation of the aromatic 2-methyl-1H-imidazo[4,5-c]pyridine, followed by the catalytic hydrogenation of the pyridine ring.
Step 1: Synthesis of 2-Methyl-1H-imidazo[4,5-c]pyridine
The foundational step is the condensation of 3,4-diaminopyridine with a suitable C1-synthon, typically acetic acid or a derivative.
Reaction Scheme:
Experimental Protocol: Polyphosphoric Acid (PPA) Catalyzed Condensation
A robust and high-yielding method for this condensation utilizes polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent.[2]
-
Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3,4-diaminopyridine (1.0 eq) and acetic acid (1.1 eq).
-
Reaction Setup: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the diaminopyridine) to the flask.
-
Heating: Heat the reaction mixture to 130-150°C with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3) until a basic pH (9-10) is achieved. This step should be performed in an ice bath to manage the exothermic reaction.
-
The product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Data Presentation: Comparison of Condensation Reagents
| C1-Synthon | Catalyst/Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Acetic Acid | Polyphosphoric Acid (PPA), 130-150°C | 75-90[2] | High yield, effective dehydration. | Viscous medium, challenging work-up. |
| Acetic Anhydride | Reflux | 70-85 | Readily available, good yields. | Potential for diacylation. |
| Triethyl Orthoacetate | Ytterbium Triflate (Yb(OTf)3), Reflux | 80-95 | Milder conditions, high yields. | More expensive reagent. |
Troubleshooting Guide: Condensation Reaction
Q1: My reaction shows low conversion of the starting material.
-
Cause: Insufficient heating or reaction time.
-
Solution: Ensure the internal temperature of the reaction mixture reaches the target range. Extend the reaction time and monitor by TLC until the starting material is consumed.
-
-
Cause: Inefficient water removal.
-
Solution: If not using PPA, consider using a Dean-Stark trap to azeotropically remove water, especially when using solvents like toluene.
-
Q2: I am observing the formation of multiple byproducts.
-
Cause: Side reactions due to excessive heat.
-
Solution: Lower the reaction temperature and prolong the reaction time. Stepwise temperature ramping can also be beneficial.
-
-
Cause: Impure starting materials.
-
Solution: Ensure the purity of 3,4-diaminopyridine, as impurities can lead to undesired side reactions.
-
Q3: The work-up is difficult due to the viscosity of PPA.
-
Solution: Ensure the PPA mixture is still warm (but not hot enough to cause splashing) when pouring it onto ice. Vigorous stirring during quenching is crucial to break up the viscous mass.
Step 2: Catalytic Hydrogenation of 2-Methyl-1H-imidazo[4,5-c]pyridine
This step involves the reduction of the pyridine ring to a tetrahydropyridine ring. The choice of catalyst and reaction conditions is critical to achieve high yield and avoid side reactions.
Reaction Scheme:
Experimental Protocol: Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a high-pressure autoclave, dissolve 2-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.
-
Reaction Conditions: Stir the reaction mixture at room temperature to 50°C. Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS analysis.
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
-
Data Presentation: Comparison of Hydrogenation Catalysts
| Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Advantages | Disadvantages |
| 10% Pd/C | 50-100 | 25-50 | Methanol, Ethanol | Readily available, good activity. | May require higher pressure for some substrates. |
| Platinum (IV) Oxide (PtO2) | 50-70[3][4] | 25 | Acetic Acid[3][4] | Highly active, can work at lower temperatures. | More expensive, acidic solvent may not be compatible with all functional groups. |
| Rhodium on Carbon (Rh/C) | 50-100 | 25-50 | Methanol, Ethanol | Effective for pyridine hydrogenation.[5] | Can sometimes promote ring opening.[5] |
| Raney Nickel | 500-1000 | 50-100 | Ethanol | Cost-effective for large scale.[6] | Requires higher pressure and temperature, pyrophoric when dry.[7][8] |
Troubleshooting Guide: Catalytic Hydrogenation
Caption: Troubleshooting flowchart for catalytic hydrogenation.
Q1: The hydrogenation reaction is very slow or stalls.
-
Cause: Catalyst deactivation or poisoning. The nitrogen atoms in the imidazopyridine can coordinate to the metal surface and inhibit catalytic activity.[9]
-
Solution:
-
Use a fresh batch of catalyst.
-
Ensure high purity of the starting material and solvent to avoid catalyst poisons like sulfur compounds.[7]
-
Consider adding a small amount of acid (e.g., acetic acid) to the reaction mixture. Protonation of the nitrogen atoms can reduce their coordination to the catalyst surface.[5]
-
-
-
Cause: Insufficient hydrogen pressure or temperature.
-
Solution: Gradually increase the hydrogen pressure and/or temperature. However, be cautious as excessive temperature can lead to side reactions.
-
Q2: I am observing over-reduction or other side products.
-
Cause: The reaction conditions are too harsh.
-
Solution: Reduce the temperature, pressure, or reaction time. A less active catalyst might also be beneficial.
-
-
Cause: Ring opening of the pyridine nucleus.
-
Solution: This can be a problem with certain catalysts like rhodium.[5] If this is observed, switch to a different catalyst such as Pd/C or PtO2.
-
Q3: How do I handle pyrophoric catalysts like Raney Nickel safely?
-
Solution: Raney Nickel should always be handled as a slurry in water or another solvent and should never be allowed to dry in the air, as it can spontaneously ignite.[7]
III. Route 2: Convergent Synthesis from a Tetrahydropyridine Precursor
This approach involves the formation of the imidazo ring on a pre-existing tetrahydropyridine scaffold. The main challenge of this route is the synthesis and stability of the 3,4-diaminotetrahydropyridine precursor.
Reaction Scheme:
The synthesis of 3-aminotetrahydropyridine derivatives is a complex field with various multi-step approaches.[10] A common strategy involves the reduction of a corresponding aminopyridine.
Challenges and Considerations
-
Synthesis of the Precursor: The synthesis of 3,4-diaminotetrahydropyridine is not trivial. One potential route is the reduction of 3,4-diaminopyridine, but controlling the selectivity and preventing over-reduction can be difficult.
-
Stability: The diaminotetrahydropyridine precursor may be unstable and prone to oxidation or side reactions. It is often generated and used in situ.
Due to the challenges in preparing the starting material, Route 1 is generally the more practical and recommended approach for the synthesis of this compound.
IV. Purification and Characterization
Purification:
-
Recrystallization: For the aromatic intermediate, recrystallization from ethanol/water is often effective. The final tetrahydro- product can also be purified by recrystallization from a suitable solvent if it is a solid.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying both the intermediate and the final product. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing) is often effective.
-
Acid-Base Extraction: The basic nature of the product allows for purification via acid-base extraction to remove non-basic impurities.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. The disappearance of aromatic proton signals from the pyridine ring and the appearance of aliphatic proton signals are key indicators of successful hydrogenation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
V. Frequently Asked Questions (FAQs)
Q: Can I use other C1-synthons for the condensation reaction? A: Yes, besides acetic acid and its anhydride, reagents like triethyl orthoacetate can be used, often under milder conditions with a Lewis acid catalyst like Yb(OTf)3.
Q: What is the best solvent for the hydrogenation step? A: Protic solvents like methanol, ethanol, and acetic acid are generally preferred for catalytic hydrogenation of pyridines as they can help to protonate the nitrogen and improve catalyst activity.[5]
Q: My final product is a salt (e.g., hydrochloride). How do I obtain the free base? A: Dissolve the salt in water and basify the solution with a suitable base like sodium carbonate or a dilute sodium hydroxide solution. Then, extract the free base with an organic solvent like dichloromethane or ethyl acetate.
Q: Are there any safety concerns I should be aware of? A: Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts. It is crucial to use appropriate high-pressure equipment and follow all safety protocols for handling these materials.
VI. References
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
A Highly Divergent Synthesis of 3-Aminotetrahydropyridines. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2021). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. Retrieved January 17, 2026, from [Link]
-
Side-Chain Reactions of Substituted Pyridines. (2024). Pearson. Retrieved January 17, 2026, from [Link]
-
Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. Retrieved January 17, 2026, from [Link]
-
Synthetic method of 3, 4-diaminopyridine. (n.d.). Google Patents. Retrieved January 17, 2026, from
-
This compound dihydrochloride. (n.d.). J&K Scientific. Retrieved January 17, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Wordpress. Retrieved January 17, 2026, from [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Raney nickel. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
Sources
- 1. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acs.org [acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 10. A Highly Divergent Synthesis of 3-Aminotetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Welcome to the technical support center for the purification of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and FAQs are based on established purification principles for related structures and are intended to provide practical, experience-driven advice.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I mitigate this?
Answer:
Low recovery from silica gel chromatography is a frequent challenge with basic compounds like this compound. The primary reason is the strong interaction between the basic amine functionalities and the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant tailing.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Strong Adsorption to Silica | The lone pairs on the nitrogen atoms of your compound are binding tightly to the acidic silica gel. | 1. Deactivate the Silica: Before loading your sample, flush the column with your eluent system containing a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol. This will neutralize the acidic sites.[1] 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18 reversed-phase column if your compound and impurities have suitable solubility.[2] |
| Improper Eluent System | The polarity of your mobile phase may be insufficient to elute the compound effectively. | 1. Increase Eluent Polarity: A common eluent system for similar compounds is a gradient of methanol in dichloromethane or chloroform.[3][4][5] Gradually increasing the methanol concentration should improve elution. 2. Add a Basic Modifier: Incorporating a small amount of triethylamine or ammonium hydroxide into your eluent system can compete with your compound for binding to the silica, reducing tailing and improving recovery. |
| Compound Instability on Silica | Prolonged exposure to the acidic environment of the silica gel may cause degradation of your product.[2] | 1. Perform Flash Chromatography: Use flash chromatography to minimize the time your compound spends on the column.[3][5][6] 2. Work Quickly: Do not let the column run dry or leave the compound on the column for an extended period. |
Issue 2: Co-elution of Impurities
Question: I am having trouble separating my target compound from closely related impurities during chromatography. What strategies can I employ for better separation?
Answer:
Achieving baseline separation can be challenging, especially if impurities have similar polarities to your product. The key is to optimize the selectivity of your chromatographic system.
Strategies for Improved Separation:
-
Fine-tune the Eluent System:
-
Solvent Selectivity: Instead of just varying the ratio of two solvents, try introducing a third solvent with different properties (e.g., a small amount of acetonitrile or isopropanol) to alter the selectivity.
-
Gradient Optimization: Employ a shallower gradient around the elution point of your compound to increase the resolution between closely eluting peaks.
-
-
Consider an Alternative Stationary Phase:
-
If you are using silica, switching to alumina or a bonded phase (like diol or cyano) can change the retention mechanism and potentially resolve co-eluting species.
-
Reversed-phase chromatography (C18) with a suitable aqueous/organic mobile phase (e.g., water/acetonitrile with a buffer or ion-pairing agent) can also be highly effective.
-
-
Purification of the Salt Form:
Issue 3: Difficulty with Recrystallization
Question: My compound is not crystallizing, or it is crashing out as an oil. How can I achieve good quality crystals?
Answer:
Recrystallization is a powerful purification technique, but finding the right conditions is crucial.
Troubleshooting Recrystallization:
| Problem | Probable Cause | Solution |
| Oiling Out | The compound's solubility in the chosen solvent is too high at the cooling temperature, or the solution is supersaturated. | 1. Use a Solvent System: Instead of a single solvent, try a binary solvent system. Dissolve your compound in a good solvent (e.g., methanol, ethanol) at an elevated temperature, and then slowly add a poor solvent (e.g., diethyl ether, hexane, ethyl acetate) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. 2. Lower the Initial Concentration: Use more of the "good" solvent to avoid supersaturation. |
| No Crystallization | The solution is not sufficiently supersaturated, or nucleation is inhibited. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites. 2. Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystal growth. 3. Cool Slowly: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to maximize crystal formation. |
| Impure Crystals | Impurities are being trapped within the crystal lattice. | 1. Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity. 2. Choose a Different Solvent: Impurities may have different solubility profiles in other solvents, allowing for better separation. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store this compound?
A1: As a basic amine, the free base form of this compound can be susceptible to oxidation and may absorb atmospheric carbon dioxide. It is often more stable and easier to handle as a hydrochloride or dihydrochloride salt.[7][8][9][10][11][12] For long-term storage, keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer).
Q2: My NMR spectrum shows broad peaks for the N-H and some C-H protons. Is this normal?
A2: Yes, proton exchange and different tautomeric or conformational forms can lead to peak broadening in NMR spectra for this type of molecule. The presence of two nitrogen atoms in the imidazole ring and the flexible tetrahydro-pyridine ring can contribute to this. Running the NMR in a different solvent (e.g., DMSO-d6 instead of CDCl3) or at a different temperature can sometimes sharpen these peaks. Adding a drop of D2O will cause the N-H protons to exchange and their signals to disappear, which can help with peak assignment.
Q3: What are the likely impurities I might encounter?
A3: The impurities will depend on the synthetic route. However, common impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis. The synthesis of the related tetrahydroimidazo[4,5-c]pyridine core can be achieved via a Pictet-Spengler reaction of histamine and an aldehyde.[5]
-
Side-Products: Products from incomplete cyclization or other side reactions.
-
Reagents: Residual catalysts or reagents used in the synthesis.
-
Solvents: Residual solvents from the reaction or workup.
Q4: Can I use reversed-phase HPLC for purity analysis and purification?
A4: Absolutely. Reversed-phase HPLC is an excellent tool for both analyzing the purity of your final compound and for small-scale purification. A C18 column is a good starting point. The mobile phase will typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. Due to the basic nature of the compound, adding an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase is often necessary to ensure sharp, symmetrical peaks by protonating the amine groups.
III. Experimental Workflow & Visualization
General Purification Workflow
The following diagram illustrates a typical purification workflow for this compound, starting from a crude reaction mixture.
Caption: A typical purification workflow for this compound.
References
-
This compound dihydrochloride - J&K Scientific. (n.d.). Retrieved from [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega. Retrieved from [Link]
-
Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2015). ARKIVOC. Retrieved from [Link]
-
Synthesis of functionalized pyridinium salts bearing a free amino group. (2014). ARKIVOC. Retrieved from [Link]
-
Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. (2021). Molecules. Retrieved from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Molecules. Retrieved from [Link]
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (2013). Acta Pharmaceutica. Retrieved from [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules. Retrieved from [Link]
-
Supporting Information Experimental Procedures and Characterisation Data for all Pro. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
4,5,6,7-tetrahydro-3-methyl-3H-Imidazo[4,5-c]pyridine. (n.d.). Chemsrc. Retrieved from [Link]
-
Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. (2021). Molecules. Retrieved from [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2022). Molecules. Retrieved from [Link]
- WO2000008021A2 - Process for preparing n,n,6- trimethyl-2 -(4-methylphenyl)- imidazo-[1,2-a] -pyridine-3- acetamide and salts thereof. (n.d.). Google Patents.
-
Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. This compound hydr… [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. 1159011-01-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 10. jk-sci.com [jk-sci.com]
- 11. This compound DIHYDROCHLORIDE | 485402-39-9 [chemicalbook.com]
- 12. chemscene.com [chemscene.com]
improving yield and purity of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Welcome to the technical support guide for the synthesis and purification of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This molecule is a crucial heterocyclic scaffold and a key intermediate in the development of various pharmaceutical agents, including inhibitors of VEGFR-2 kinase.[1] This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during its preparation, focusing on maximizing both chemical yield and final product purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format to provide direct, actionable solutions.
Question 1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?
Answer: Low yield is a frequent challenge and typically points to one of three areas: incomplete reaction, side-product formation, or mechanical losses during workup.
-
Causality - Incomplete Reaction: The core of this synthesis is the cyclocondensation reaction between a 3,4-diaminopiperidine precursor and an acetic acid equivalent. This reaction requires overcoming a significant activation energy for dehydration and cyclization. Insufficient heat or reaction time is a primary cause of failure. Many imidazopyridine syntheses utilize dehydrating agents like polyphosphoric acid (PPA) at elevated temperatures or microwave irradiation to drive the reaction to completion.[2]
-
Solution:
-
Temperature & Time: Ensure your reaction is heated adequately. If using a conventional acid catalyst like HCl, refluxing for an extended period (12-24h) may be necessary. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed.
-
Dehydrating Conditions: Consider using a stronger dehydrating agent. PPA is effective but can make workup difficult. An alternative is to use a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with acetic acid, or to use a more reactive acetic acid derivative like acetyl chloride or acetic anhydride, though these require careful control of stoichiometry to avoid side reactions.
-
-
-
Causality - Side-Product Formation: If your starting material is a Boc-protected 3,4-diaminopiperidine, premature deprotection or di-acetylation of the diamine before cyclization can occur, leading to undesired byproducts.
-
Solution:
-
Protecting Group Strategy: Ensure the non-reacting amine on the piperidine ring is robustly protected (e.g., with a Benzyl group) if you are not using the parent diamine directly.
-
Stoichiometry Control: Add the acetic acid or its activated form slowly and at a controlled temperature (e.g., 0 °C) to the diamine solution to minimize uncontrolled acylation.
-
-
-
Causality - Workup Losses: The target compound is quite polar and can have high water solubility, especially in its protonated (salt) form. Significant product can be lost in aqueous layers during extraction.
-
Solution:
-
pH Adjustment: Before extraction, basify the aqueous reaction mixture carefully with NaOH or K₂CO₃ to a pH > 10. This deprotonates the product, making it less water-soluble and more extractable into organic solvents like dichloromethane (DCM) or a DCM/Isopropanol mixture.
-
Extraction Solvent: Use a more polar solvent system for extraction. A repeated extraction (5-7 times) with a mixture of DCM:IPA (9:1) is often more effective than using pure DCM or Ethyl Acetate.
-
Brine Wash: After extraction, washing the combined organic layers with brine helps to remove residual water and some water-soluble impurities.
-
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low reaction yield.
Question 2: My final product purity is low after column chromatography. I see multiple spots on TLC and extra peaks in my NMR.
Answer: Purity issues after initial purification often stem from closely related impurities that co-elute with the product or product degradation.
-
Causality - Co-eluting Impurities: The most common impurity is the uncyclized N-acetylated diamine intermediate. This species is also polar and can have a similar Rf value to the desired product, making separation by standard silica gel chromatography challenging.
-
Solution:
-
Column Chromatography Additive: Add a small amount of triethylamine (NEt₃) or ammonia in methanol to the mobile phase (e.g., 0.5-1%). Basic additives deactivate the acidic silica gel surface, which can cause peak tailing and poor separation of basic compounds like amines.[3] This often significantly improves resolution.
-
Gradient Elution: Use a shallow gradient elution instead of an isocratic one. Start with a less polar mobile phase (e.g., 98:2 DCM:MeOH) and gradually increase the polarity to elute your product cleanly away from less polar impurities first, and then from more polar ones.
-
Alternative Stationary Phase: If silica fails, consider using alumina (basic or neutral) or a C18 reverse-phase column, which separates compounds based on different principles and can resolve difficult impurities.
-
-
-
Causality - Product Degradation: The tetrahydro-imidazo[4,5-c]pyridine core can be sensitive to strong acids and prolonged exposure to air (oxidation), especially at elevated temperatures.
-
Solution:
-
Inert Atmosphere: Handle the purified free base under an inert atmosphere (Nitrogen or Argon) whenever possible, especially if storing for extended periods.
-
Salt Formation: The most effective way to improve long-term stability and purity is to convert the purified free base into a salt, such as the dihydrochloride.[4][5] This is typically done by dissolving the purified oil or solid in a suitable solvent (like Methanol or Ether) and adding a solution of HCl in Ether or bubbling HCl gas. The resulting salt is usually a stable, crystalline solid that can be easily filtered and dried.
-
-
Frequently Asked Questions (FAQs)
Q: What is the best starting material for this synthesis? A: A common and effective starting material is 1-benzyl-4-(piperidine-3,4-diyl)diamine or a Boc-protected version. The benzyl group can be removed later via hydrogenolysis if the unprotected piperidine nitrogen is required.
Q: What analytical techniques are essential for characterizing the final product? A: A combination of techniques is required for full characterization.
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
LC-MS: To confirm the molecular weight and purity.[6]
-
HPLC: To obtain high-resolution purity data (e.g., >95%, >99%).
Q: Can I use acetic anhydride instead of acetic acid? A: Yes, acetic anhydride is more reactive and can lead to shorter reaction times. However, it increases the risk of di-acetylation of the starting diamine. You must use it with caution, typically with exactly one equivalent at a controlled temperature, often in the presence of a non-nucleophilic base.
Q: My final product is a thick oil, not a solid. Is this normal? A: The free-base form of this compound can often be an amorphous solid or a thick, viscous oil. To obtain a stable, crystalline solid, conversion to a salt form (e.g., dihydrochloride or hydrochloride) is highly recommended.[7][8]
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established methods for imidazopyridine synthesis.[2]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting diamine (e.g., N-benzyl-piperidine-3,4-diamine, 1.0 eq).
-
Reaction: Add glacial acetic acid (1.1 eq) and concentrated hydrochloric acid (2.0 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (Mobile Phase: 90:10:1 DCM:MeOH:NH₄OH). The reaction is typically complete in 12-18 hours, indicated by the disappearance of the starting material spot.
-
Cooling: Once complete, cool the mixture to room temperature.
-
Workup - Basification: Slowly pour the cooled reaction mixture over crushed ice and carefully basify with a 30% NaOH solution until the pH is ~11-12.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a 9:1 mixture of DCM:Isopropanol (5 x 50 mL for a 10g scale reaction).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Column Chromatography and Salt Formation
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Setup: Prepare a silica gel column packed with the mobile phase (e.g., 95:5 DCM:MeOH + 0.5% NEt₃).
-
Elution: Load the adsorbed crude product and elute with a gradient of 98:2 to 90:10 DCM:MeOH (+0.5% NEt₃).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified product in anhydrous methanol (or diethyl ether). Cool the solution in an ice bath and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under high vacuum to yield the pure dihydrochloride salt.
Purification and Salt Formation Workflow
Caption: Workflow from crude product to stable crystalline salt.
Data Summary: Impact of Conditions on Yield & Purity
The following table summarizes expected outcomes based on different reaction and purification strategies.
| Condition / Method | Catalyst / Additive | Expected Yield | Expected Purity (Post-Purification) | Notes |
| Synthesis | Conc. HCl, Reflux | 45-60% | >98% | Standard, reliable method. Requires longer reaction times. |
| Synthesis | Polyphosphoric Acid (PPA), 150°C | 60-75% | >98% | Higher yield, but workup can be challenging due to viscosity.[2] |
| Synthesis | Acetic Anhydride / Pyridine | 50-65% | >97% | Faster reaction, but risk of side products if not controlled. |
| Purification | Standard Silica Gel | Variable | 90-95% | Prone to peak tailing and co-elution of basic impurities. |
| Purification | Silica Gel + 0.5% NEt₃ | N/A | >98% | Basic additive deactivates silica, leading to sharper peaks and better separation.[3] |
| Final Form | Free Base (Oil) | N/A | ~98% (initial) | Can be unstable over time; may darken upon exposure to air. |
| Final Form | Dihydrochloride Salt | N/A | >99% | Highly stable, crystalline, and easy to handle.[5] |
References
-
J&K Scientific. this compound dihydrochloride.[Link]
-
Bujak, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Ganesan, A., et al. (2014). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. [Link]
-
Kumar, S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.[Link]
-
Walter, R., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. PMC - NIH. [Link]
-
Han, S-Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. PubMed. [Link]
Sources
- 1. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. scbt.com [scbt.com]
- 6. 774178-09-5|this compound|BLD Pharm [bldpharm.com]
- 7. This compound hydr… [cymitquimica.com]
- 8. This compound DIHYDROCHLORIDE | 485402-39-9 [chemicalbook.com]
troubleshooting 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine synthesis side reactions
Welcome to the technical support center for the synthesis of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic compound. As a key intermediate in pharmaceutical development, particularly for neurological disorders, a robust and high-yielding synthetic route is crucial.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful synthesis of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant approach involves a two-step process. First, the catalytic hydrogenation of a substituted diaminopyridine precursor to form the corresponding tetrahydropyridinediamine. This is followed by cyclization with an acetic acid equivalent, such as acetic anhydride or acetic acid, to form the desired imidazoline ring.
Q2: My overall yield is consistently low. What are the general areas I should investigate?
A2: Low yields in heterocyclic synthesis can be attributed to several factors.[2] Key areas to scrutinize include:
-
Purity of starting materials and solvents: Impurities can significantly impact reaction efficiency and lead to unwanted side products.
-
Reaction conditions: Temperature, pressure, and reaction time are critical parameters that need to be optimized.
-
Efficiency of the hydrogenation step: Incomplete reduction of the pyridine ring will result in a mixture of products that can be difficult to separate.
-
Incomplete cyclization: The final ring-closure is an equilibrium-driven process; inefficient removal of water can stall the reaction.[2]
-
Product degradation: The stability of the final product under the reaction or workup conditions should be assessed.
Q3: I am observing multiple spots on my TLC after the cyclization step. What are the likely impurities?
A3: The presence of multiple spots suggests the formation of side products. Common impurities include unreacted tetrahydropyridinediamine, N-acylated but uncyclized intermediates, di-acylated byproducts, and potentially over-oxidized aromatic species if air is not properly excluded.
Troubleshooting Guide: Side Reactions & Solutions
This section delves into specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable protocols.
Issue 1: Incomplete Hydrogenation of the Pyridine Ring
Question: My NMR analysis of the intermediate after hydrogenation shows a mixture of aromatic and aliphatic protons, indicating incomplete reduction. How can I drive the hydrogenation to completion?
Answer: The catalytic hydrogenation of pyridine rings can be challenging and is highly dependent on the catalyst, solvent, and reaction conditions.[3]
Causality:
-
Catalyst Activity: The chosen catalyst (e.g., PtO2, Pd/C) may have low activity or may be poisoned by impurities in the starting material or solvent.
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to effectively reduce the aromatic system.
-
Suboptimal Solvent: The choice of solvent can influence the solubility of the substrate and the efficiency of the catalyst. Acidic solvents like glacial acetic acid can facilitate the hydrogenation of pyridine rings.[3]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.
Troubleshooting Protocol:
-
Catalyst Selection and Handling:
-
Ensure the use of a high-quality hydrogenation catalyst. Platinum oxide (PtO2) in a protic solvent like acetic acid is often effective for pyridine ring reduction.[3]
-
Use a fresh batch of catalyst if poisoning is suspected.
-
Ensure the catalyst is properly dispersed in the reaction mixture.
-
-
Reaction Parameter Optimization:
-
Increase the hydrogen pressure incrementally (e.g., from 50 to 70 bar) to enhance the rate of reduction.[3]
-
If using a solvent other than acetic acid, consider switching to glacial acetic acid to promote the reaction.
-
Prolong the reaction time and monitor the progress by TLC or NMR at regular intervals.
-
-
Substrate Purity:
-
Purify the diaminopyridine starting material to remove any potential catalyst poisons.
-
| Parameter | Recommendation | Rationale |
| Catalyst | PtO2 or high-loading Pd/C | Known to be effective for pyridine hydrogenation.[3] |
| Solvent | Glacial Acetic Acid | Protic solvent facilitates the reduction of the electron-deficient pyridine ring.[3] |
| H2 Pressure | 50-70 bar | Higher pressure increases the concentration of hydrogen at the catalyst surface.[3] |
| Temperature | Room Temperature to 50 °C | Balance between reaction rate and potential side reactions. |
Issue 2: Incomplete Cyclization and Formation of Acylated Intermediates
Question: I am isolating a significant amount of a byproduct that appears to be the N-acetylated diamine, but not the cyclized imidazoline. How can I promote complete cyclization?
Answer: The cyclization of the diamine with acetic anhydride or acetic acid is a condensation reaction that produces water.[2] Inefficient removal of this water can lead to an equilibrium that favors the acylated intermediate over the final cyclized product.
Causality:
-
Water Accumulation: The presence of water shifts the equilibrium back towards the starting materials or the stable amide intermediate.[2]
-
Insufficient Temperature: The cyclization step often requires higher temperatures to overcome the activation energy for intramolecular ring closure.
-
Steric Hindrance: The conformation of the acylated intermediate may not be favorable for cyclization under the applied conditions.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting incomplete cyclization.
Experimental Protocol for Promoting Cyclization:
-
Water Removal:
-
For reactions run in a suitable solvent like toluene or xylene, employ a Dean-Stark apparatus for azeotropic removal of water.
-
Alternatively, conduct the final stages of the reaction under a vacuum to facilitate water removal.[2]
-
-
Thermal Conditions:
-
Gradually increase the reaction temperature to reflux to provide sufficient energy for the cyclization to occur. Monitor for any product degradation at higher temperatures.
-
-
Reagent and Catalyst Choice:
-
While acetic anhydride is common, consider using polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent for the cyclization of the diamine with acetic acid.[4]
-
The use of 4-dimethylaminopyridine (DMAP) as a catalyst with acetic anhydride can facilitate the reaction, but careful control of stoichiometry is necessary to avoid side reactions.[5]
-
Issue 3: Formation of Di-acylated Byproduct
Question: My mass spectrometry results show a peak corresponding to the addition of two acetyl groups to my diamine starting material. How can I prevent this over-acylation?
Answer: The formation of a di-acylated byproduct occurs when both primary amino groups of the tetrahydropyridinediamine are acylated by acetic anhydride before cyclization can take place.
Causality:
-
Excess Acylating Agent: Using a large excess of acetic anhydride can favor the di-acylation pathway.
-
Reaction Conditions: Low temperatures may favor the intermolecular acylation over the intramolecular cyclization.
-
Reactivity of the Diamine: The two amino groups may have similar reactivity towards the acylating agent.
Mitigation Strategies:
-
Stoichiometric Control:
-
Carefully control the stoichiometry of the acetic anhydride. Use a slight excess (e.g., 1.1 equivalents) rather than a large excess.
-
-
Controlled Addition:
-
Add the acetic anhydride dropwise to the reaction mixture at a controlled temperature. This can help to favor the mono-acylation followed by cyclization.
-
-
Alternative Reagents:
-
Consider using acetic acid with a dehydrating agent, which is a less aggressive acylation system than acetic anhydride.
-
Logical Relationship Diagram:
Caption: Competing reaction pathways leading to the desired product and a di-acylated byproduct.
Purification Challenges
Question: I am having difficulty purifying the final product. It seems to be highly polar and water-soluble. What purification strategies do you recommend?
Answer: The target molecule, being a basic amine, can be challenging to purify using standard silica gel chromatography. Its hydrochloride salt is often prepared to facilitate handling and purification.
Recommended Purification Protocol:
-
Initial Workup:
-
After the reaction is complete, neutralize the reaction mixture carefully with a base (e.g., NaHCO3 solution) and extract the product into an organic solvent like dichloromethane or a mixture of chloroform and isopropanol.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Column Chromatography (if necessary):
-
If chromatography is required, consider using alumina instead of silica gel to minimize tailing of the basic product.
-
A solvent system of dichloromethane/methanol with a small amount of triethylamine can be effective.
-
-
Salt Formation for Purification and Handling:
-
Dissolve the crude product in a suitable solvent (e.g., isopropanol or ethanol).
-
Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.
-
Collect the dihydrochloride salt by filtration, wash with cold ether, and dry under vacuum.[6] The salt is typically a stable, crystalline solid that is easier to handle than the free base.
-
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Latour, J.-M., et al. (n.d.). Imidazoline synthesis: mechanistic investigations show that Fe catalysts promote a new multicomponent redox reaction. Dalton Transactions.
- INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (n.d.).
- Katarzyna, K., et al. (2020).
- Bode, J. W., et al. (2017).
- This compound hydrochloride. (n.d.). CymitQuimica.
- BenchChem Technical Support Team. (2025).
- This compound dihydrochloride. (n.d.). J&K Scientific.
- Synthesis of Imidazoles and Imidazolines from 1,2-Diamines and Ethyl ( E )- and ( Z )-3-Aryl-3-Chloro-2-Cyanopropenoates. (2002). Journal of Chemical Research.
- Mehedi, M. S. A., & Tepe, J. J. (2020). Recent Advances in the Synthesis of Imidazolines (2009–2020).
- Synthesis of 2-imidazolines. (n.d.). Organic Chemistry Portal.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- N-Acyl
- This compound dihydrochloride. (n.d.). Santa Cruz Biotechnology.
- Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents. (n.d.). -ORCA - Cardiff University.
- 774178-09-5|this compound. (n.d.). BLDpharm.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2021). Molecules.
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Cycliz
- Challenges and solutions for the downstream purification of therapeutic proteins. (2022). Protein Science.
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- The first synthesis of imidazoline. (n.d.).
- Isidro-Llobet, A., et al. (2019).
- Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. (2022). Journal of the American Chemical Society.
- Catalytic Hydrogen
- Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. (2011). Bioorganic & Medicinal Chemistry Letters.
- Hydrogen-Bonded Complexes of Diaminopyridines and Diaminotriazines: Opposite Effect of Acylation on Complex Stabilities. (1996). The Journal of Organic Chemistry.
- Catalytic hydrogenation of substituted pyridines with PtO2 c
- N-Acyl
- Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2010). ARKIVOC.
- CAS#:64403-25-4 | 4,5,6,7-tetrahydro-3-methyl-3H-Imidazo[4,5-c]pyridine. (n.d.). Chemsrc.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production – ACSGCIPR. (n.d.).
- Synthesis of aminobenzimidazoles by catalytic hydrogen
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. scbt.com [scbt.com]
Technical Support Center: Stability of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in Solution
Welcome to the technical support center for 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
I. Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses common issues encountered during the handling and use of this compound solutions.
Issue 1: Unexpected Loss of Potency or Inconsistent Results Over Time
-
Question: My compound solution seems to lose its expected biological activity, or I'm observing high variability in my assay results. What could be the cause?
-
Answer: This is a classic sign of compound degradation. This compound, containing both a tetrahydropyridine and an imidazole ring, is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation.
-
Causality: The imidazole ring's stability is pH-dependent, and it can be susceptible to both acid and base-catalyzed hydrolysis, potentially leading to ring-opening.[1] The tetrahydropyridine moiety is prone to oxidation, which can lead to aromatization or the formation of N-oxides. Furthermore, imidazopyridine derivatives have been shown to be sensitive to light, which can induce photodegradation.
-
-
Troubleshooting Steps:
-
pH Verification: Immediately measure the pH of your stock solution and working solutions. The stability of the imidazole moiety is highly dependent on pH.[2][3][4]
-
Solvent Purity: Ensure the solvent used to prepare the solution is of high purity and free from peroxides, which can initiate oxidative degradation. Ethereal solvents, if not stored properly, can form peroxides.
-
Light Exposure: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Photodegradation can be a significant issue for imidazole-containing compounds.[5]
-
Headspace and Oxygen: Minimize the headspace in your storage vials to reduce exposure to atmospheric oxygen. For long-term storage, purging the vial with an inert gas like nitrogen or argon is recommended.
-
Temperature Control: Store stock solutions at or below -20°C. For working solutions, maintain them on ice during experiments if permissible by the experimental protocol.
-
Issue 2: Appearance of New, Unidentified Peaks in Chromatographic Analysis (HPLC, LC-MS)
-
Question: I'm analyzing my compound solution by HPLC/LC-MS and I see new peaks that were not present in the freshly prepared sample. What are these?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. The nature of these degradants will depend on the stressor (e.g., pH, light, oxygen).
-
Causality:
-
Hydrolytic Degradation: Under strongly acidic or basic conditions, the imidazole ring could undergo hydrolysis, leading to the formation of diamino-pyridine derivatives.
-
Oxidative Degradation: The tetrahydropyridine ring is a likely site for oxidation, potentially forming the corresponding pyridine derivative (aromatization) or an N-oxide. The imidazole ring can also be oxidized.[5][6][7]
-
Photodegradation: Exposure to UV or even ambient light can generate a complex mixture of degradants.[5]
-
-
-
Troubleshooting and Identification Workflow:
-
Forced Degradation Study: To proactively identify potential degradants, a forced degradation study is highly recommended. This involves subjecting the compound to a range of harsh conditions to accelerate degradation.[8][9][10][11]
-
LC-MS Analysis: Use LC-MS to obtain the mass of the unknown peaks. This information is crucial for proposing potential structures of the degradation products.
-
Reference Standards: If possible, synthesize or obtain reference standards of suspected degradation products for confirmation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing solutions of this compound?
Q2: How should I prepare my stock solutions for long-term storage?
-
A2: For long-term storage, it is advisable to prepare concentrated stock solutions in a suitable anhydrous organic solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
Q3: Can I use aqueous buffers to prepare my working solutions?
-
A3: Yes, but with caution. The stability in aqueous buffers will be highly dependent on the pH, buffer components, and temperature. It is recommended to prepare fresh working solutions from your organic stock solution for each experiment. If you must store aqueous solutions, even for a short period, they should be kept on ice and protected from light. A preliminary stability test in your chosen buffer is highly recommended.
Q4: What analytical methods are suitable for assessing the stability of this compound?
-
A4: A stability-indicating HPLC method with UV detection is the most common and reliable technique.[12] An isocratic or gradient method using a C18 column is a good starting point. The mobile phase composition will need to be optimized to achieve good separation between the parent compound and any potential degradation products.[13] LC-MS is invaluable for identifying the mass of any new peaks that appear during stability studies.[14]
III. Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffer
-
Prepare a solution of this compound in your desired aqueous buffer at the final experimental concentration.
-
Divide the solution into two sets of aliquots in amber vials.
-
Store one set at the intended experimental temperature (e.g., room temperature or 37°C) and the other at 4°C as a control.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot from each set by a validated HPLC-UV method.
-
Compare the peak area of the parent compound over time to determine the extent of degradation. The appearance of new peaks should also be monitored.
Table 1: Example Data from a Preliminary Stability Study
| Time (hours) | Parent Compound Peak Area (mAUs) at Room Temp | % Degradation at Room Temp | Parent Compound Peak Area (mAUs) at 4°C | % Degradation at 4°C |
| 0 | 10000 | 0% | 10000 | 0% |
| 2 | 9850 | 1.5% | 9980 | 0.2% |
| 4 | 9600 | 4.0% | 9950 | 0.5% |
| 8 | 9100 | 9.0% | 9900 | 1.0% |
| 24 | 7500 | 25.0% | 9800 | 2.0% |
Protocol 2: Forced Degradation Study
-
Prepare separate solutions of the compound in:
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
3% H₂O₂ (Oxidative degradation)
-
Deionized water (Control)
-
-
For thermal degradation, store a solid sample and a solution at an elevated temperature (e.g., 70°C).
-
For photodegradation, expose a solution to a calibrated light source (e.g., UV lamp or a photostability chamber). Protect a control sample from light.
-
Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.
-
Analyze all samples by HPLC-UV and LC-MS to identify and quantify the degradation products.
By understanding the inherent stability characteristics of this compound and implementing the troubleshooting and experimental strategies outlined in this guide, researchers can significantly improve the quality and reproducibility of their data.
IV. References
-
Hamissa, A. M., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Journal of Molecular Modeling, 28(1), 18. [Link]
-
Schaller, T., et al. (2002). Imidazopyridinium and Pyridopyrimidium Bromides: Synthesis and Hydrolysis. The Journal of Organic Chemistry, 67(7), 2382–2385. [Link]
-
Zielińska, A., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7485. [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7187. [Link]
-
Klymchenko, A. S., & Demchenko, A. P. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Photochemistry and Photobiology, 86(2), 281–287. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3073–3081. [Link]
-
Gu, S., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(23), 7315–7321. [Link]
-
Herath, H. M. T. B. (2015). Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. VTechWorks. [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Tumpa, A., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(10), 2471. [Link]
-
Glavač, D., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5628. [Link]
-
An, Q., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 29(1), 143. [Link]
-
El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133. [Link]
-
De Vooght-Johnson, R. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]
-
Di Maria, F., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(13), 5035. [Link]
-
Mangalagiu, I. I., et al. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Revista de Chimie, 67(8), 1517-1520. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38387. [Link]
-
Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Li, Y., et al. (2021). A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in. Molecules, 26(2), 274. [Link]
Sources
- 1. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Imidazole-amino acids. Conformational switch under tautomer and pH change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies [vtechworks.lib.vt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ajrconline.org [ajrconline.org]
- 11. biomedres.us [biomedres.us]
- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Welcome to the technical support center for 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during in vitro assays. Our goal is to equip you with the knowledge to effectively formulate this compound and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?
A: this compound is a weakly basic compound. Its solubility in aqueous solutions is highly dependent on the pH of the medium. The free base form of the molecule is likely to have low solubility at neutral or alkaline pH. Often, this compound is supplied as a dihydrochloride salt to improve its initial solubility in water. However, upon dilution into a buffered solution with a higher pH, the compound can convert to its less soluble free base form and precipitate out of solution.[1][2]
Q2: My stock solution of the compound in DMSO is clear, but it precipitates when I add it to my cell culture medium. What's causing this?
A: This phenomenon, often termed "solvent shock," is common. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, its miscibility with water can be deceptive. When a concentrated DMSO stock is introduced into an aqueous buffer, the abrupt change in solvent polarity can drastically reduce the compound's solubility, causing it to precipitate.[3] The final concentration of DMSO in your assay should ideally be kept below 0.5% to minimize both solubility issues and potential solvent-induced artifacts in your biological system.[1]
Q3: What is the expected pKa of this compound, and how does it affect solubility?
-
The imidazole nitrogen is expected to have a pKa similar to that of 2-methylimidazole, which is approximately 7.86.[4]
-
The tetrahydropyridine nitrogen's basicity is comparable to that of cyclic amines.
The solubility of this compound is directly linked to these pKa values. At a pH below the lower pKa, the compound will be fully protonated and exist as a more soluble salt. As the pH of the solution approaches and surpasses the pKa values, the compound will deprotonate, leading to a significant decrease in aqueous solubility.
Q4: What are the typical working concentrations for imidazopyridine derivatives in in vitro assays?
A: The effective concentration of any compound is assay-dependent. However, literature on various imidazopyridine derivatives shows a wide range of activities, with IC50 values from the nanomolar to the micromolar range. For instance, some imidazopyridine compounds have shown anti-proliferative activity against cancer cell lines with IC50 values in the range of 11-48 µM.[5] Other derivatives have demonstrated potent activity against Mycobacterium tuberculosis with IC90 values between 1.8 and 13 µM.[2] Therefore, it is crucial to first establish a stable and soluble formulation before determining the optimal concentration for your specific assay.
Troubleshooting Guide: Step-by-Step Dissolution Protocols
If you are encountering precipitation or low solubility with this compound, follow these systematic steps to identify the optimal solubilization strategy for your assay.
Step 1: Initial Solubility Assessment
The first step is to determine the baseline solubility of your compound in the intended assay buffer.
Protocol 1: Kinetic Solubility Determination
This method provides a rapid assessment of your compound's solubility under assay-like conditions.
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.
-
Serial dilution: In a 96-well plate, perform a serial dilution of your DMSO stock into your final aqueous assay buffer.
-
Incubation: Allow the plate to equilibrate for 1.5 to 2 hours at room temperature with gentle shaking.
-
Visual inspection and instrumental analysis: Visually inspect the wells for any signs of precipitation. For a more quantitative measure, use a nephelometer to detect light scattering from insoluble particles.[6] The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
Step 2: Optimizing Solubility through pH Adjustment
Given the basic nature of this compound, adjusting the pH of your buffer can be a highly effective strategy.
Protocol 2: pH-Dependent Solubility Profiling
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., from pH 4.0 to 7.4).
-
Equilibrate the compound: Add an excess of the solid compound to each buffer.
-
Shake and incubate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]
-
Separate solid from liquid: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.
-
Plot the results: Plot the solubility (e.g., in µg/mL) against the pH to determine the optimal pH range for your experiments.
From the Lab Bench: For basic compounds like this, a decrease in pH will generally lead to a significant increase in solubility. For your assays, select the lowest pH that is compatible with your biological system.
Step 3: Utilizing Co-solvents and Excipients
If pH adjustment alone is insufficient or not feasible for your assay, the use of co-solvents or other excipients can be explored.
Table 1: Common Solubilizing Agents for In Vitro Assays
| Agent | Type | Mechanism of Action | Typical Final Concentration | Considerations |
| DMSO | Co-solvent | Increases the polarity of the aqueous solution. | < 0.5% | Can have biological effects at higher concentrations.[1] |
| Ethanol | Co-solvent | Increases the polarity of the aqueous solution. | < 1% | Can have biological effects and cause protein denaturation. |
| PEG 400 | Co-solvent | A less toxic alternative to DMSO and ethanol. | 1-5% | Can increase the viscosity of the solution. |
| Cyclodextrins (e.g., HP-β-CD) | Complexing Agent | Forms inclusion complexes, encapsulating the hydrophobic molecule. | 1-5% | Can sometimes interfere with compound-target interactions. |
Protocol 3: Screening Solubilizing Agents
-
Prepare stock solutions: Prepare concentrated stock solutions of your compound in the neat co-solvents (e.g., 10 mM in DMSO, 10 mM in Ethanol).
-
Test dilutions: Dilute the stock solutions into your assay buffer to the desired final concentration, ensuring the final co-solvent concentration is within an acceptable range for your assay.
-
Observe for precipitation: Visually inspect for any precipitation immediately after dilution and after a short incubation period.
-
For cyclodextrins: Prepare a solution of the cyclodextrin in your assay buffer first, then add the compound (either as a solid or from a concentrated DMSO stock).
Visualizing Your Troubleshooting Workflow
To aid in your decision-making process, the following workflow diagram outlines a systematic approach to addressing solubility issues.
Caption: A flowchart for troubleshooting compound precipitation.
Summary and Best Practices
-
Start with the salt form: If available, use the hydrochloride or dihydrochloride salt of this compound for initial experiments.
-
Mind your pH: Due to its basic nature, solubility will be greatest in acidic conditions. Buffer your assay medium to the lowest pH that your biological system can tolerate.
-
Keep DMSO concentrations low: Aim for a final DMSO concentration of ≤0.5% to avoid artifacts and precipitation.
-
Empirical testing is key: The solubility of a compound is system-dependent. Always perform preliminary solubility tests in your specific assay buffer.
-
Document everything: Keep detailed records of your formulation attempts, including solvents, concentrations, pH, and observations. This will be invaluable for troubleshooting and ensuring reproducibility.
By following this structured approach, you can systematically overcome the solubility challenges associated with this compound and generate high-quality, reliable data in your research endeavors.
References
-
Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. National Institutes of Health (NIH). [Link]
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
-
PubChem. 2-Methylimidazole. [Link]
- Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Deriv
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: HPLC and LC-MS Methods for 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Welcome to the technical support center for the analysis of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for refining High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods. The following content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs) - Method Development
This section addresses initial questions you may have when setting up your analytical method for the first time.
Q1: What are the key physicochemical properties of this compound that I should consider for method development?
A1: Understanding the analyte's properties is the foundation of successful method development. This compound is a polar, basic molecule. Its structure contains an imidazole ring (pKa ~7) and a tetrahydropyridine ring, making it highly water-soluble and prone to being positively charged at acidic to neutral pH.[1] This polarity means it will be poorly retained on traditional C18 reversed-phase columns, guiding us toward alternative chromatographic strategies.[2][3][4]
Q2: Which HPLC column should I start with for this compound?
A2: Given its high polarity, a standard C18 column is likely to provide little to no retention.[3] Your primary choices are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most recommended starting point.[5][6] HILIC columns use a polar stationary phase (e.g., bare silica, amide, diol) with a high-organic mobile phase. This allows for the retention of very polar compounds like yours through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.[5][6][7]
-
Polar-Embedded/Endcapped Reversed-Phase Columns: If you must use a reversed-phase approach, select columns specifically designed for polar analytes (e.g., those with polar endcapping or embedded polar groups). These features help to shield residual silanols and provide alternative retention mechanisms, improving peak shape and retention for basic compounds.[8]
Q3: What are the ideal starting mobile phase conditions for HPLC and LC-MS?
A3: The mobile phase must be tailored to the chosen chromatography mode and be MS-compatible.
-
For HILIC: Start with a high percentage of an organic solvent, typically acetonitrile, as the weak solvent. Water or a buffer will be the strong, eluting solvent.[3][6] A typical gradient starts at 95% acetonitrile and gradually increases the aqueous component.
-
For Reversed-Phase (with a polar-modified column): The mobile phase will be traditional, with water/buffer as the weak solvent and acetonitrile or methanol as the strong solvent.
-
Mobile Phase Additives (Crucial for LC-MS): To ensure good peak shape and efficient ionization, use volatile additives.
-
Acidic Conditions: 0.1% formic acid is an excellent choice. It will keep the analyte consistently protonated (positively charged) and improve ESI+ efficiency.
-
Near-Neutral Conditions: 10 mM ammonium formate or ammonium acetate can be used. These buffers help to control pH and can sometimes improve peak shape over formic acid alone.[9]
-
Q4: How should I set up the mass spectrometer for initial analysis?
A4: For a basic compound like this, positive ion electrospray ionization (ESI+) is the clear choice.
-
Ionization Mode: ESI+
-
Parent Ion (MS1 Scan): The compound's molecular weight is approximately 137.18 g/mol . You should look for the protonated molecule, [M+H]⁺, at m/z 138.1.
-
Initial MS Parameters: Start with the instrument manufacturer's default settings and then optimize. Key parameters to tune include capillary voltage, cone/fragmentor voltage (to maximize the parent ion signal without fragmentation), and gas flows/temperatures for efficient desolvation.
Below is a summary of recommended starting conditions.
| Parameter | HILIC Approach | Polar Reversed-Phase Approach |
| Column Type | Amide, Silica, or Zwitterionic HILIC Column | Polar-Endcapped or Polar-Embedded C18 |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate | Water with 0.1% Formic Acid |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate | Acetonitrile with 0.1% Formic Acid |
| Initial Gradient | 95-100% A | 0-5% B |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Column Temp. | 30-40 °C | 30-40 °C |
| MS Ionization | ESI Positive | ESI Positive |
| Monitored Ion | m/z 138.1 ([M+H]⁺) | m/z 138.1 ([M+H]⁺) |
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a systematic approach to resolving common experimental problems.
Problem Area 1: Poor Chromatographic Peak Shape
Q5: My peak is showing significant tailing. What are the causes and how can I fix it?
A5: Peak tailing for basic compounds is a classic and frequent issue in HPLC.[8] It is most often caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based columns.[8][9]
-
Solution 1: Optimize Mobile Phase pH. Lowering the mobile phase pH to below 3 with an additive like formic or trifluoroacetic acid (TFA) will protonate the silanol groups (Si-OH), neutralizing their negative charge and dramatically reducing the unwanted ionic interaction.[9] This is often the most effective solution.
-
Solution 2: Use a High-Purity, Endcapped Column. Modern columns are made with high-purity silica and have proprietary endcapping to shield most of the residual silanols. If you are using an older column (e.g., Type A silica), switching to a modern equivalent can resolve the issue.[8][9]
-
Solution 3: Increase Buffer Concentration. A higher buffer concentration (e.g., increasing ammonium formate from 10 mM to 25 mM) can help to saturate the active sites on the stationary phase, reducing the opportunity for the analyte to interact with them.[9]
-
Solution 4: Check for Column Overload. Injecting too much analyte can saturate the stationary phase and lead to tailing. Try reducing the injection volume or diluting the sample.[10]
dot graph TD { A[Start: Peak Tailing Observed] --> B{Is the analyte basic?}; B -->|Yes| C{Check Mobile Phase pH}; C -->|pH > 3.5| D[Lower pH to ~2.5-3.0 with Formic Acid]; C -->|pH is already low| E{Consider Column Chemistry}; E --> F[Switch to a modern, endcapped, or polar-embedded column]; E --> G[Try a HILIC column to change retention mechanism]; B -->|No| H{Check for other issues}; H --> I[Column Overload? -> Dilute Sample]; H --> J[Extra-column volume? -> Check tubing]; D --> K[Re-evaluate Peak Shape]; F --> K; G --> K; }
Troubleshooting workflow for peak tailing.
Problem Area 2: Retention and Reproducibility
Q6: My compound elutes in the void volume on a C18 column. How can I get it to retain?
A6: This is expected behavior for a small, polar molecule on a non-polar stationary phase.[2][3]
-
Solution 1 (Recommended): Switch to HILIC. As mentioned in the FAQs, HILIC is designed specifically for this purpose and is the preferred method for retaining highly polar compounds.[5][7]
-
Solution 2: Use Ion-Pairing Chromatography. This technique involves adding an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase. The reagent forms a neutral complex with the charged analyte, making it more hydrophobic and thus more retained on a C18 column. Caution: Ion-pairing reagents are notoriously difficult to remove from an LC-MS system and can cause severe, long-lasting ion suppression. This should be considered a last resort for MS applications.
Q7: My retention times are shifting from one injection to the next. What's causing this instability?
A7: Retention time instability usually points to problems with equilibration or the mobile phase.
-
Cause A: Insufficient Column Equilibration. This is particularly critical in HILIC.[11] The water layer on the stationary phase takes time to form and stabilize. If the equilibration time between gradient runs is too short, retention will be inconsistent.
-
Solution: Ensure your equilibration step is at least 10-15 column volumes. For a standard 100 x 2.1 mm column, this could mean a 3-5 minute equilibration period.
-
-
Cause B: Mobile Phase Issues.
-
Solution 1: Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents online, check that the pump is performing correctly.
-
Solution 2: Prepare fresh mobile phase daily. Organic/aqueous mixtures can change composition over time due to evaporation.
-
-
Cause C: Temperature Fluctuations.
-
Solution: Use a column oven to maintain a constant, stable temperature. Even small changes in ambient temperature can affect retention.
-
Problem Area 3: LC-MS Sensitivity and Signal
Q8: I have poor sensitivity and a weak signal in the mass spectrometer. How can I improve it?
A8: Low MS sensitivity can be a complex issue stemming from either the chromatography or the MS source.[12]
-
Solution 1: Optimize ESI Source Conditions. Do not rely on default parameters. Infuse a solution of your analyte directly into the source and systematically optimize the capillary voltage, gas temperatures, gas flow rates, and fragmentor/cone voltage to find the "sweet spot" that yields the maximum signal intensity.
-
Solution 2: Address Ion Suppression. Ion suppression is a phenomenon where other co-eluting compounds from the sample matrix or mobile phase compete with your analyte for ionization, reducing its signal.[13][14][15]
-
Improve Chromatography: The best way to beat ion suppression is to chromatographically separate your analyte from the interfering compounds. Adjust your gradient to move the peak away from the void volume where many matrix components elute.[13]
-
Use MS-Friendly Mobile Phases: As stated before, avoid non-volatile buffers (e.g., phosphate) and ion-pairing reagents (e.g., TFA), which are known to cause significant suppression.[16][17] Formic acid is generally a good choice.[17]
-
Optimize Sample Preparation: If analyzing complex samples (like plasma), use a robust sample preparation technique like solid-phase extraction (SPE) to remove salts, lipids, and proteins that are major sources of ion suppression.[15]
-
Reduce Flow Rate: Lower flow rates (e.g., moving from 0.5 mL/min to 0.2 mL/min) can improve ESI efficiency and reduce the impact of suppression.[12]
-
dot graph TD { A[Start: Low MS Signal] --> B{Is the analyte peak chromatographically sharp and well-retained?}; B -->|No| C[Improve Chromatography First!]; C --> D[Optimize mobile phase and gradient to move peak away from void volume]; B -->|Yes| E{Optimize MS Source}; E --> F[Infuse standard and tune: Capillary Voltage, Gas Temp/Flow, Cone Voltage]; E --> G{Check for Ion Suppression}; G --> H[Post-column infusion experiment to identify suppression zones]; H --> I[If suppression is present, improve sample prep (e.g., SPE)]; H --> J[Modify gradient to separate analyte from suppression zone]; F --> K[Re-analyze Sample]; I --> K; J --> K; }
Decision tree for improving LC-MS sensitivity.
References
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters Corporation. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]
-
Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. PMC - NIH. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]
-
What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]
-
LC-MS metabolomics of polar compounds. PubMed. [Link]
-
Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex. [Link]
-
how to develop a lc-ms/ms method for acidic compounds plasma. Chromatography Forum. [Link]
-
Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. PMC - NIH. [Link]
-
pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). University of Tartu. [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]
-
4,5,6,7-tetrahydro-3-methyl-3H-Imidazo[4,5-c]pyridine. Chemsrc. [Link]
-
3H-Imidazo[4,5-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester. ChemBK. [Link]
-
Imidazo(4,5-c)pyridine, 1-phenethyl- (C14H13N3). PubChemLite. [Link]
-
4,5,6,7-tetrahydro-1H-imidazo (4,5,C) pyridine dihydrochloride. Suzhou Aobai Pharmaceutical Co., Ltd.. [Link]
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. biotage.com [biotage.com]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. longdom.org [longdom.org]
- 15. providiongroup.com [providiongroup.com]
- 16. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
minimizing impurities in the synthesis of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Welcome to the technical support guide for the synthesis of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and minimize the formation of impurities. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Overview of the Synthetic Pathway
The most common and reliable method for synthesizing this compound involves a two-step process. The first step is the cyclocondensation of a protected 3,4-diaminopiperidine derivative with an acetic acid equivalent, such as acetic anhydride or acetic acid, to form the imidazole ring. The second step involves the deprotection of the piperidine nitrogen to yield the final product. The choice of protecting group for the piperidine nitrogen is a critical parameter that significantly influences the impurity profile of the final compound. A common protecting group used in this synthesis is the benzyl group (Bn).
Troubleshooting Guide & FAQs
This section addresses specific challenges and questions that may arise during the synthesis.
FAQ 1: What are the most common impurities in the synthesis of this compound?
The primary impurities encountered in this synthesis can be categorized as follows:
-
Incompletely cyclized intermediates: These are mono- or di-acetylated 3,4-diaminopiperidine derivatives where the imidazole ring has not formed.
-
Byproducts from the protecting group: The choice of protecting group and the deprotection method can lead to specific impurities. For example, incomplete debenzylation or side reactions during debenzylation are common issues.
-
Over-acylation products: Under harsh conditions, unwanted acylation can occur on the imidazole ring.
-
Starting material carryover: Unreacted 3,4-diaminopiperidine precursor can contaminate the final product.
Troubleshooting Issue 1: Incomplete Cyclization and Presence of Acetylated Intermediates
Question: My reaction mixture shows the presence of significant amounts of N-(4-amino-1-benzylpiperidin-3-yl)acetamide and/or N-(4-acetamido-1-benzylpiperidin-3-yl)acetamide. How can I drive the reaction to completion?
Root Cause Analysis: Incomplete cyclization is often a result of insufficient reaction temperature, inadequate reaction time, or the use of a non-optimal cyclizing agent. The formation of the diamide is a competing reaction that can be favored under certain conditions.
Corrective Actions:
-
Optimize Reaction Temperature: The cyclization step, which is a dehydration reaction, typically requires elevated temperatures. If you are running the reaction at a lower temperature, consider gradually increasing it. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Extend Reaction Time: Some cyclizations can be slow. Extending the reaction time, while monitoring for the formation of degradation products, can often lead to higher conversion to the desired product.
-
Choice of Cyclizing Agent and Conditions:
-
Acetic Anhydride: While effective, acetic anhydride can lead to the formation of di-acetylated byproducts if the reaction is not carefully controlled. Using a slight excess (1.1-1.2 equivalents) is often sufficient.
-
Glacial Acetic Acid: Using glacial acetic acid as both the reactant and solvent and heating at reflux is a common and effective method for promoting cyclization. Polyphosphoric acid (PPA) can also be used as a dehydrating agent to facilitate the ring closure.[1]
-
Recommended Protocol for Cyclization:
| Parameter | Condition | Rationale |
| Starting Material | N-Benzyl-3,4-diaminopiperidine | The benzyl group is a stable protecting group under the cyclization conditions. |
| Reagent | Glacial Acetic Acid | Acts as both the acetyl source and a dehydrating medium at reflux. |
| Temperature | Reflux (typically ~118 °C) | Provides the necessary energy for the dehydration and ring closure. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion. Monitor by TLC or LC-MS. |
Troubleshooting Issue 2: Challenges with N-Debenzylation and Associated Impurities
Question: I am having trouble removing the N-benzyl protecting group. Hydrogenolysis is slow and incomplete, and I am observing side products. What are my options?
Root Cause Analysis: Catalytic hydrogenolysis for N-debenzylation can be sensitive to catalyst poisoning and steric hindrance. The choice of catalyst, solvent, and hydrogen pressure are critical. Alternative debenzylation methods exist but come with their own set of potential side reactions.
Corrective Actions:
-
Optimize Catalytic Hydrogenolysis:
-
Catalyst: Palladium on carbon (Pd/C) is a standard catalyst. For more stubborn debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.
-
Solvent: Methanol or ethanol are common solvents. The addition of an acid, such as HCl, can sometimes accelerate the reaction.
-
Hydrogen Pressure: Increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can significantly improve the reaction rate.
-
-
Alternative Debenzylation Method: Oxidative Deprotection
-
An alternative to hydrogenolysis is oxidative debenzylation. This can be particularly useful if the molecule contains functional groups that are sensitive to reduction. A common method involves the use of potassium tert-butoxide in DMSO with an oxygen atmosphere. However, this method can lead to the formation of benzaldehyde and other oxidation byproducts that need to be carefully removed during workup.
-
Recommended Protocol for N-Debenzylation (Hydrogenolysis):
| Parameter | Condition | Rationale |
| Starting Material | N-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | The product from the cyclization step. |
| Catalyst | 10% Pd/C (5-10 mol%) | A standard and effective catalyst. |
| Solvent | Methanol | A good solvent for the starting material and product. |
| Hydrogen Source | H₂ gas (balloon or Parr apparatus) | The reducing agent. |
| Temperature | Room Temperature to 40 °C | Mild conditions to avoid side reactions. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for disappearance of starting material. |
Visualizing the Synthetic Pathway and Impurity Formation
To better understand the process, the following diagrams illustrate the main synthetic route and the formation of key impurities.
Caption: General synthetic pathway for this compound.
Caption: Formation of common impurities during the cyclization step.
References
-
Dymińska, L., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(11), 1883. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Introduction: From Bench to Bulk
Welcome to the technical support guide for the scale-up synthesis of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (herein referred to as IMPY). This molecule, a derivative of the imidazo[4,5-c]pyridine core, belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry due to their structural similarity to purines.[1] Transitioning a synthetic route from the laboratory bench (milligram to gram scale) to a pilot or manufacturing scale (kilogram scale) introduces a host of challenges that are not always apparent during initial discovery phases. These challenges include altered reaction kinetics, heat and mass transfer limitations, new impurity profiles, and significant safety considerations.
This guide is structured to provide researchers and process chemists with actionable insights and troubleshooting strategies to navigate the complexities of scaling up the synthesis of IMPY. We will address common pitfalls and provide a logical framework for process optimization and problem-solving, grounded in established chemical principles.
Core Synthetic Strategy: A Process Overview
The most robust and widely adopted method for constructing the imidazo[4,5-c]pyridine scaffold involves the condensation of a suitable diamine precursor with a carboxylic acid or its derivative, followed by cyclization.[1] For IMPY, the logical disconnection points to a reaction between a protected 4,5-diaminopiperidine derivative and an acetic acid equivalent.
The overall workflow can be visualized as a multi-step process, beginning with commercially available starting materials and culminating in the isolation of the purified target molecule.
Caption: High-level workflow for the synthesis of IMPY.
Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during your scale-up campaign.
Q1: My overall yield has dropped significantly from 75% at the 10g scale to 40% at the 1kg scale. What are the likely causes?
A1: A significant drop in yield upon scale-up is a classic problem, often attributable to a combination of factors. A systematic approach is required to diagnose the root cause.
-
Causality - The "Why": At larger scales, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. Heat transfer is also less efficient; an exothermic reaction that was easily managed in a round-bottom flask can run away in a large reactor, degrading products and reagents.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield issues.
-
Actionable Steps:
-
Review Your Data: Compare in-process control (IPC) data (e.g., HPLC chromatograms) from the lab scale and the pilot scale at identical time points. Are you seeing slower conversion or new impurity peaks?
-
Check Thermal Profile: Ensure the internal temperature of the reactor is consistent with the lab-scale parameters. Use a calibrated temperature probe. Remember, the jacket temperature is not the internal temperature.
-
Evaluate Mixing: Are you using an appropriate impeller for the viscosity of your reaction mixture? Is the agitation speed sufficient to ensure homogeneity? Poor mixing is a very common culprit.
-
Q2: The final cyclization/dehydration step is stalling. I'm isolating the uncyclized amide intermediate instead of IMPY. How can I drive the reaction to completion?
A2: This is a common issue in heterocycle synthesis where the final ring-closing is an energetically demanding dehydration step.[2]
-
Causality - The "Why": The cyclization is an equilibrium-controlled condensation reaction that eliminates water. At a larger scale, the volume-to-surface-area ratio decreases, making it harder for water to be removed from the system, which can inhibit the reaction from reaching completion.[2]
-
Actionable Steps:
-
Increase Temperature: The most straightforward approach is to increase the reaction temperature, provided the starting materials and product are thermally stable. A higher temperature provides the necessary activation energy for the dehydration.
-
Water Removal:
-
Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene, xylene), use a Dean-Stark trap to physically remove water as it forms, driving the equilibrium toward the product.
-
Dehydrating Agents: While less common for large-scale reactions due to cost and stoichiometry, the use of dehydrating agents compatible with your chemistry could be explored in difficult cases.
-
-
Catalyst Choice: The reaction is often acid-catalyzed. Ensure the acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) is active and used in the correct stoichiometric amount. The choice of acid and its concentration can be critical.
-
Q3: My final product is difficult to purify at scale. Column chromatography is not economically viable. What are my options?
A3: Relying on chromatography for multi-kilogram purification is a sign of a process that is not yet optimized for manufacturing. The goal should always be to isolate the final product via crystallization.
-
Causality - The "Why": Impurities that were easily separable by chromatography at the gram scale may co-crystallize or prevent crystallization altogether at the kilogram scale. The impurity profile itself might have changed due to the scale-up issues mentioned in Q1.
-
Actionable Steps:
-
Impurity Identification: First, identify the major impurities using techniques like LC-MS and NMR. Understanding their structure is key to designing a purification strategy.
-
Crystallization Screening: Perform a systematic screening of various solvents and solvent/anti-solvent systems. Key variables to explore include concentration, temperature profile (cooling rate), and seeding.
-
pH Adjustment/Salt Formation: IMPY is a basic molecule. You can often achieve excellent purification by forming a specific salt (e.g., dihydrochloride, tartrate).[3] This process is often highly selective and can reject closely related impurities. The free base can then be regenerated if required, or the salt form may be the desired final product.
-
Reactive Purification: If a specific impurity is identified (e.g., an unreacted starting material), consider a "scavenging" step where a reagent is added to selectively react with and remove the impurity during workup.
-
FAQs: Scale-Up Synthesis of IMPY
Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of the condensation and cyclization steps? A: The most critical parameters are:
-
Temperature: Crucial for controlling reaction rate and minimizing side reactions.
-
Reagent Stoichiometry and Addition Rate: Especially important for exothermic reactions to maintain temperature control.
-
Reaction Time/Conversion: Monitored by IPCs to ensure the reaction is complete before proceeding to the next step.
-
Water Content: Critical for the dehydration/cyclization step.
Q: What analytical methods are essential for this process? A: A robust analytical package is non-negotiable.
-
HPLC/UPLC: The workhorse for monitoring reaction progress, identifying impurities, and determining final product purity.
-
NMR (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.
-
LC-MS: Critical for rapid identification of unknown impurities.
-
FTIR: Useful for monitoring the appearance/disappearance of key functional groups (e.g., C=O stretch of the amide intermediate).
Q: Are there any specific safety hazards I should be aware of? A: Yes. Beyond standard chemical handling precautions:
-
Exothermic Reactions: The nitration and condensation steps can be exothermic. Ensure your reactor has adequate cooling capacity and that reagents are added slowly and in a controlled manner.
-
Hydrogenation: If the nitro-group reduction is performed via catalytic hydrogenation, extreme care must be taken. This involves specialized equipment to handle flammable hydrogen gas under pressure and to prevent catalyst ignition.
-
Corrosive Reagents: Strong acids used for catalysis or deprotection require appropriate personal protective equipment (PPE) and handling in corrosion-resistant vessels.
Process Parameters & Impurity Profile
Table 1: Comparison of Typical Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (10-50 g) | Pilot Scale (1-5 kg) | Rationale for Change |
| Vessel | Round-bottom flask | Glass-lined or Stainless Steel Reactor | Material compatibility, heat transfer, and volume. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (impeller) | Required for effective mixing in viscous or large-volume reactions. |
| Heating/Cooling | Heating mantle, oil bath | Jacket with thermal fluid | Provides precise and uniform temperature control. |
| Reagent Addition | Pipette, dropping funnel | Metering pump | Ensures slow, controlled addition for safety and selectivity. |
| Reaction Time | Typically 2-8 hours | May increase by 10-50% | Slower heat and mass transfer can slow the intrinsic reaction rate. |
| Work-up | Separatory funnel | Reactor vessel with bottom outlet valve | Scale-appropriate equipment for handling large liquid volumes. |
Table 2: Potential Impurities and Mitigation Strategies
| Impurity Name | Structure | Origin | Mitigation Strategy |
| Amide Intermediate | Uncyclized precursor | Incomplete dehydration/cyclization | Drive reaction with higher temperature or azeotropic water removal.[2] |
| N-Oxide Derivative | Oxidation of pyridine nitrogen | Over-oxidation during synthesis or storage | Use milder oxidants if required; store final product under inert atmosphere. |
| Regioisomers | Incorrect ring fusion or alkylation | Lack of regiocontrol during synthesis | Control reaction conditions (e.g., pH, solvent) to favor the desired isomer.[4] |
| Residual Starting Material | Incomplete reaction | Ensure >99% conversion via IPC before work-up; adjust stoichiometry. |
References
-
CN102432626A - Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3, 2-c ] pyridine hydrochloride. Google Patents.
-
US6384226B2 - Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides. Google Patents.
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
-
Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI.
-
Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate.
-
This compound. BLDpharm.
-
This compound dihydrochloride. BOC Sciences.
-
Synthesis of spinacine and derivatives. ResearchGate.
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health.
-
Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. MDPI.
-
Synthesis and characterization of synthetic analogs of cinnacidin, a novel phytotoxin from Nectria sp. PubMed.
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing.
-
Synthesis of N-Heterocycles. Organic Chemistry Portal.
-
Synthesis of spin-labeled analogues of drug molecules with potential action on neuroreceptors. ResearchGate.
-
Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem.
-
A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
-
Gabriel Malonic Ester Synthesis of alpha Amino Acids. YouTube.
-
A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar.
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central.
Sources
Technical Support Center: Navigating Biological Assays with 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (Iperoxo)
Welcome to the dedicated technical support guide for researchers utilizing 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, widely known in the scientific community as Iperoxo. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address inconsistencies and challenges encountered during biological assays with this potent muscarinic acetylcholine receptor (mAChR) agonist.
Introduction to Iperoxo
Iperoxo is a high-affinity agonist for muscarinic acetylcholine receptors, with a notable 'superagonist' activity at the M2 receptor subtype, meaning it can elicit a greater maximal response than the endogenous agonist, acetylcholine.[1][2] Its tritiated form, [³H]iperoxo, is a valuable radioligand for studying all five muscarinic receptor subtypes.[3][4] Understanding its unique pharmacological properties is key to designing robust experiments and interpreting your data accurately.
This guide will walk you through common challenges, from basic handling to complex assay interpretation, providing you with the expertise to overcome them.
Part 1: Frequently Asked Questions (FAQs) about Iperoxo
This section addresses foundational questions about Iperoxo's properties and handling.
Question 1: What are the primary targets of Iperoxo?
Iperoxo is a potent agonist for all five muscarinic acetylcholine receptor subtypes (M1-M5).[3] However, it displays a significantly higher affinity for the M2 and M4 receptor subtypes, often in the picomolar range.[3][4] Its efficacy can also vary between receptor subtypes and the specific signaling pathway being measured.[1][5]
Question 2: What does it mean that Iperoxo is a "superagonist"?
The term "superagonist" refers to an agonist that can produce a greater maximal response than the endogenous agonist for a particular receptor. In the case of Iperoxo at the M2 muscarinic receptor, it demonstrates supraphysiological efficacy, exceeding the signaling competence of acetylcholine in G-protein activation assays.[1][2] This is a critical consideration when designing experiments, as the high efficacy of Iperoxo can lead to rapid receptor desensitization or saturation of the signaling pathway at high concentrations.
Question 3: What are the best practices for storing and handling Iperoxo?
While the provided search results do not contain specific storage and handling instructions for Iperoxo, general best practices for similar chemical compounds should be followed. For the solid form, it is advisable to store it in a dark, dry place at 2-8°C.[6] For solutions, especially those in aqueous buffers, it is recommended to prepare them fresh for each experiment to avoid degradation. If storage of solutions is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Question 4: Are there any known solubility issues with Iperoxo or its derivatives?
The search results did not specifically highlight solubility issues with Iperoxo itself. However, poor solubility is a common challenge for many small molecule compounds in drug discovery.[7][8][9] For some poorly soluble compounds, the addition of a small amount of acid (e.g., 0.025% HCl) to the binding buffer has been used to improve solubility.[10] If you are working with derivatives of Iperoxo, it is crucial to determine their solubility in your assay buffer.
Part 2: Troubleshooting Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity of Iperoxo and its derivatives. However, several factors can lead to inconsistent results.
Question 5: My competition binding curves with Iperoxo are shallow. What could be the cause?
Shallow competition binding curves (with a Hill slope significantly different from 1.0) can be indicative of several phenomena. One reported observation with Iperoxo is that its displacement curves of [³H]NMS can be rather shallow, a phenomenon that is not yet fully mechanistically explained.[1]
Here are some potential causes and troubleshooting steps:
-
Complex Binding Kinetics: Iperoxo's "superagonist" nature and its interaction with G-proteins can lead to complex binding kinetics that do not fit a simple one-site model. The presence of G-proteins can act as a positive allosteric modulator of [³H]iperoxo binding at the M2 receptor, which can complicate the binding landscape.[3][4]
-
Multiple Receptor States: The receptor may exist in multiple affinity states (e.g., high-affinity, G-protein-coupled state and low-affinity, uncoupled state). Agonists like Iperoxo typically bind with higher affinity to the G-protein-coupled state.[11]
-
Assay Conditions: The choice of radioligand can significantly influence the results. For instance, in studies with histamine H3 receptors, a remarkable difference in Ki values was observed when using an agonist radioligand versus an antagonist radioligand.[12]
Troubleshooting Workflow for Shallow Binding Curves
Caption: Troubleshooting workflow for shallow competition binding curves.
Question 6: I am seeing a discrepancy in the binding affinity (Ki) of Iperoxo when using different radioligands. Why is this happening?
This is a well-documented phenomenon in receptor pharmacology. The observed affinity of a compound can be highly dependent on the radioligand used, especially when comparing agonist and antagonist radioligands.
-
Agonist Radioligands: These preferentially label the high-affinity, G-protein-coupled state of the receptor.
-
Antagonist Radioligands: These typically bind to both the coupled and uncoupled states of the receptor with similar affinity.
Therefore, if you are using an agonist radioligand, your competition assay with Iperoxo will primarily reflect its interaction with the high-affinity state of the receptor. Conversely, an antagonist radioligand will provide an affinity estimate that is an average of its interaction with all receptor states present. For histamine H3 receptors, a similar imidazopyridine scaffold, it was noted that some compounds were significantly more potent when assayed against an agonist radioligand compared to an antagonist radioligand.[12]
Part 3: Addressing Inconsistencies in Functional Assays
Functional assays measure the downstream consequences of receptor activation by Iperoxo. The "superagonist" nature of Iperoxo can present unique challenges in these assays.
Question 7: I am observing a very potent response with Iperoxo in my functional assay, but the dose-response curve is difficult to interpret. What should I consider?
The high efficacy of Iperoxo can lead to a maximal response at very low concentrations, potentially masking the true potency if the assay conditions are not optimized.
-
Receptor Reserve: In systems with a high receptor density, a maximal response can be achieved when only a small fraction of receptors are occupied. This "receptor reserve" can lead to an underestimation of the EC50 value.
-
Signal Amplification: Downstream signaling pathways often have significant signal amplification. This can lead to a saturation of the signal at higher concentrations of a potent agonist like Iperoxo.[3]
Strategies for Optimizing Functional Assays with Iperoxo
| Strategy | Rationale | Experimental Approach |
| Reduce Receptor Expression Levels | Minimizes receptor reserve, providing a more accurate measure of agonist potency. | Use a lower concentration of transfection reagent for transient transfections or select a stable cell line with lower receptor expression. |
| Measure a More Proximal Signaling Event | Reduces the impact of downstream signal amplification. | Instead of measuring a late downstream event like gene transcription, measure a more proximal event like G-protein activation (e.g., [³⁵S]GTPγS binding). |
| Use a Partial Agonist as a Reference | Provides a point of comparison for the maximal response and helps to define the window of the assay. | Include a well-characterized partial agonist for the same receptor in your experiments. |
Question 8: Why is the functional potency (EC50) of Iperoxo different from its binding affinity (Ki)?
It is a common and expected finding that the EC50 of an agonist in a functional assay is lower than its Ki from a binding assay. This is due to the aforementioned concepts of receptor reserve and signal amplification. The relationship between affinity and potency is not linear. A highly efficacious agonist like Iperoxo can elicit a significant functional response while occupying only a small fraction of the total receptor population.
Part 4: Understanding the Influence of Receptor Subtype and Allosteric Modulators
Question 9: How does the muscarinic receptor subtype affect my results with Iperoxo?
Iperoxo exhibits different affinities for the five muscarinic receptor subtypes. Its affinity for M2 and M4 receptors is in the picomolar range, while its affinity for M1, M3, and M5 receptors is lower (though still potent).[3][4] Therefore, if you are working with a mixed population of receptors (e.g., in primary cell cultures or tissue homogenates), the overall response will be a composite of its effects on all the subtypes present. For precise pharmacological characterization, it is essential to use a cell line expressing a single recombinant receptor subtype.
Binding Affinities of [³H]iperoxo for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Affinity (pKi) |
| M1 | ~8.5 |
| M2 | ~10.5 |
| M3 | ~8.7 |
| M4 | ~10.2 |
| M5 | ~9.0 |
Note: These are approximate values derived from the literature and may vary depending on experimental conditions.
Question 10: I am co-administering an allosteric modulator with Iperoxo and getting unexpected results. What could be happening?
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where Iperoxo binds. They can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand.
The interaction between Iperoxo and allosteric modulators can be complex. For example, the positive allosteric modulator LY2119620 enhances the affinity and signaling potency of Iperoxo at the M2 receptor.[13] The G-protein itself can act as a positive allosteric modulator of Iperoxo binding.[3][4]
Visualizing the Ternary Complex Model
Caption: The ternary complex model of GPCR activation.
When using an allosteric modulator, it is crucial to characterize its effects on both the binding and functional properties of Iperoxo.
References
-
New insight into active muscarinic receptors with the novel radioagonist [3H]iperoxo | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Structural Features of Iperoxo-BQCA Muscarinic Acetylcholine Receptor Hybrid Ligands Determining Subtype Selectivity and Efficacy - PubMed. (2022, January 5). Retrieved January 17, 2026, from [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.). Retrieved January 17, 2026, from [Link]
-
New insight into active muscarinic receptors with the novel radioagonist [³H]iperoxo. (2014, August 1). Retrieved January 17, 2026, from [Link]
-
Synthesis and binding assays of H3-receptor ligands - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Discovery of potential, dual-active histamine h3 receptor ligands with combined antioxidant properties. (2021, April 15). Retrieved January 17, 2026, from [Link]
-
This compound dihydrochloride - J&K Scientific. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synergistic regulation mechanism of iperoxo and LY2119620 for muscarinic acetylcholine M2 receptor - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv. (2023, December 11). Retrieved January 17, 2026, from [Link]
-
Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - RSC Publishing. (2024, March 14). Retrieved January 17, 2026, from [Link]
-
Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Activation and allosteric modulation of a muscarinic acetylcholine receptor - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.). Retrieved January 17, 2026, from [Link]
-
High throughput microsomal stability assay for insoluble compounds - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Enhancing the Drug Release and Physicochemical Properties of Rivaroxaban via Cyclodextrin Complexation: A Comprehensive Analytical Approach - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Solubility Challenges in High Concentration Monoclonal Antibody Formulations: Relationship with Amino Acid Sequence and Intermolecular Interactions | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insight into active muscarinic receptors with the novel radioagonist [³H]iperoxo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Features of Iperoxo-BQCA Muscarinic Acetylcholine Receptor Hybrid Ligands Determining Subtype Selectivity and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability [mdpi.com]
- 8. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and Other Imidazo[4,5-c]pyridine Derivatives in Histamine Receptor Research
This guide provides an in-depth technical comparison of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, also known in the scientific literature as VUF 8430, with other relevant imidazo[4,5-c]pyridine derivatives. The focus of this analysis is on their interactions with histamine receptors, providing researchers, scientists, and drug development professionals with a comprehensive overview of their structure-activity relationships, supported by experimental data.
The imidazo[4,5-c]pyridine scaffold, a heterocyclic ring system structurally analogous to purines, has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] This core structure is a key component in compounds targeting a range of biological entities, including those involved in cancer and inflammatory processes. Within this class of compounds, this compound has emerged as a valuable pharmacological tool, particularly in the study of histamine H3 and H4 receptors.[2][3][4]
Comparative Pharmacological Profile at Histamine Receptors
This compound (VUF 8430) is a potent agonist at the human histamine H4 receptor and also demonstrates considerable affinity and full agonist activity at the human histamine H3 receptor.[2] Its activity at H1 and H2 receptors is negligible, highlighting its selectivity towards the H3 and H4 subtypes.[2] This dual activity profile makes it a unique tool for investigating the roles of these two receptors in various physiological and pathological processes.
To contextualize the activity of VUF 8430, a comparison with other relevant compounds targeting histamine receptors is essential. The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of VUF 8430 and other selected ligands at human histamine receptor subtypes.
| Compound | Target Receptor | Binding Affinity (pKi) | Functional Activity (pEC50) | Efficacy | Reference |
| This compound (VUF 8430) | hH4R | 7.5 | 7.4 | Full Agonist | [2] |
| hH3R | 6.9 | 7.1 | Full Agonist | [2] | |
| hH1R | < 4.5 | - | Inactive | [2] | |
| hH2R | < 4.5 | - | Inactive | [2] | |
| 4-Methylhistamine | hH4R | 7.1 | 7.1 | Full Agonist | [2] |
| hH2R | - | - | Active | [2] | |
| Agmatine | hH4R | 5.5 | 5.4 | Full Agonist | [2] |
| hH3R | 6.1 | 6.0 | Full Agonist | [2] | |
| Imetit | hH3R | 8.8 | - | Agonist | [5] |
| Thioperamide | hH3R | - | - | Antagonist/Inverse Agonist | [6] |
Structure-Activity Relationship Insights:
The data highlights the importance of the imidazo[4,5-c]pyridine core in conferring activity at histamine receptors. The methyl group at the 2-position of the imidazole ring in VUF 8430 appears to be crucial for its potent agonism at both H3 and H4 receptors. In comparison, 4-methylhistamine, a known H4 receptor agonist, lacks the fused pyridine ring and exhibits a different selectivity profile, with notable activity at the H2 receptor.[2] Agmatine, another H4 and H3 receptor agonist, shares a guanidinoethyl feature with VUF 8430, suggesting the importance of this side chain for receptor interaction.[2]
Signaling Pathways and Experimental Workflows
The activation of histamine H3 and H4 receptors, both of which are G protein-coupled receptors (GPCRs), initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional data of compounds like this compound.
Caption: Signaling pathways for Histamine H3 and H4 receptors.
The experimental workflow to characterize a novel imidazo[4,5-c]pyridine derivative typically involves a tiered approach, starting with binding assays to determine affinity, followed by functional assays to assess efficacy and potency.
Caption: Experimental workflow for pharmacological characterization.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are paramount. Below are representative protocols for key assays used in the characterization of imidazo[4,5-c]pyridine derivatives at histamine receptors.
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the histamine H3 receptor. The causality behind these steps is to competitively displace a radiolabeled ligand from the receptor with the unlabeled test compound, allowing for the calculation of its affinity.
Materials:
-
Membranes from cells expressing the human histamine H3 receptor.
-
[³H]-Nα-methylhistamine (Radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., 10 µM Imetit).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add binding buffer, cell membranes, and the test compound or non-specific binding control.
-
Add the radioligand ([³H]-Nα-methylhistamine) to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay for Histamine H4 Receptor
This functional assay measures the activation of G proteins coupled to the histamine H4 receptor, providing information on the agonist or antagonist properties of a test compound. The rationale is that agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Materials:
-
Membranes from cells expressing the human histamine H4 receptor.
-
[³⁵S]GTPγS (Radiolabeled GTP analog).
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
GDP.
-
Test compound (e.g., this compound).
-
Reference agonist (e.g., histamine).
-
Scintillation proximity assay (SPA) beads.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, GDP, and SPA beads.
-
Add the test compound or reference agonist.
-
Pre-incubate the plate at room temperature.
-
Add [³⁵S]GTPγS to start the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Centrifuge the plate to allow the SPA beads to settle.
-
Measure the radioactivity using a suitable microplate scintillation counter.
-
Construct concentration-response curves to determine the pEC50 and maximal efficacy (Emax) of the test compound relative to the reference agonist.
Conclusion
This compound (VUF 8430) is a valuable pharmacological tool for the study of histamine H3 and H4 receptors, exhibiting potent dual agonism. Its distinct pharmacological profile, when compared to other imidazo[4,5-c]pyridine derivatives and standard histamine receptor ligands, provides a basis for understanding the structure-activity relationships within this chemical class. The detailed experimental protocols provided herein offer a framework for the rigorous and reproducible characterization of novel compounds targeting these important drug targets.
References
-
Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J. P., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 34–43. [Link]
-
Lim, H. D., Smits, R. A., Bakker, R. A., van Dam, C. M. E., de Esch, I. J. P., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650–6651. [Link]
-
Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. P. (2009). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 157(1), 14–23. [Link]
- Smits, R. A., Adami, M., Bakker, R. A., Coruzzi, G., de Esch, I. J. P., Leurs, R., Morini, G., & Timmerman, H. (2006). Non-imidazole histamine H(3) receptor antagonists. Bioorganic & Medicinal Chemistry, 14(18), 6135–6145.
-
Schneider, E. H., Schnell, D., Strasser, A., & Seifert, R. (2010). Molecular determinants for the high constitutive activity of the human histamine H4 receptor: functional studies on orthologues and mutants. British Journal of Pharmacology, 160(3), 664–678. [Link]
- Schunack, W., & Stark, H. (1994). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Methods and Findings in Experimental and Clinical Pharmacology, 16(5), 339–344.
- Stark, H., Kathmann, M., Reidemeister, S., & Schunack, W. (1998). Novel partial agonists for the histamine H(3) receptor with high in vitro and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4365–4373.
-
Łażewska, D., Kaleta-Kuratewicz, K., Więcek, M., Kamińska, K., Kuder, K., Karcz, T., ... & Kieć-Kononowicz, K. (2023). Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Molecules, 28(5), 2349. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Ligneau, X., Gbahou, F., La, D. N. T., Morisset, S., Stark, H., Schunack, W., ... & Schwartz, J. C. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 150(5), 605–616. [Link]
-
Schlicker, E., Kathmann, M., Reidemeister, S., Stark, H., & Schunack, W. (1996). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(4), 388–394. [Link]
- van der Goot, H., van der Vliet, M. J., Timmerman, H., & Donné-Op den Kelder, G. M. (1992). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. Journal of Medicinal Chemistry, 35(15), 2814–2820.
-
Harper, E. A., Bond, R. A., & Clark, R. B. (2007). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 150(5), 617–629. [Link]
- Gediya, L. K., & Ganesan, A. (2003). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry, 46(10), 1897–1906.
- Jesudason, C. D., Beavers, L. S., Cramer, J. W., Dill, J., Finley, D. R., Lindsley, C. W., ... & Hipskind, P. A. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415–3418.
-
Schilling, M., Lämmerhofer, M., Kählig, H., Gibson, C. R., Lindsley, C. W., & Hamm, H. E. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Molecules, 26(23), 7155. [Link]
- van der Goot, H., Schepers, M. J., Sterling, J., & Timmerman, H. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 35(15), 2821–2827.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Imetit (2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine) and Other Histamine H3 Receptor Ligands
This guide provides a comprehensive validation of the biological activity of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, commonly known as Imetit. Designed for researchers and drug development professionals, this document objectively compares Imetit's performance with other key histamine H3 receptor (H3R) ligands, supported by established experimental methodologies and data.
Introduction: The Histamine H3 Receptor as a Key Neuromodulatory Target
The histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It plays a crucial role as a presynaptic autoreceptor, providing a negative feedback mechanism to inhibit the synthesis and release of histamine from histaminergic neurons.[1][2] Furthermore, the H3R acts as a heteroreceptor on non-histaminergic neurons, where it modulates the release of other vital neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][3][4][5] This broad neuromodulatory capacity makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, such as narcolepsy, Alzheimer's disease, schizophrenia, and ADHD.[3][6][7]
Imetit (this compound) has been established as a highly potent and selective H3R agonist.[8][9][10] Its utility as a research tool is invaluable for probing the physiological and pathological roles of the H3R system. This guide will dissect the biological activity of Imetit, providing a framework for its validation and comparing its pharmacological profile to that of other standard H3R agonists and clinically relevant antagonists.
Mechanism of Action: Imetit as a Full H3 Receptor Agonist
Imetit exerts its biological effect by acting as a full agonist at the H3 receptor.[8] The H3R is canonically coupled to the inhibitory G-protein, Gi/o.[2] Upon binding of an agonist like Imetit, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. This activation cascade results in the inhibition of adenylyl cyclase, which in turn leads to a measurable decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[2]
This reduction in cAMP and the modulation of other downstream effectors, such as N-type voltage-gated calcium channels, culminates in the presynaptic inhibition of neurotransmitter release.[2] When Imetit activates H3 autoreceptors on histaminergic neurons, it suppresses histamine release. When it activates H3 heteroreceptors on other neurons, it curtails the release of their respective neurotransmitters.[4]
Protocol 2: cAMP Functional Assay (To Determine Potency & Efficacy)
Trustworthiness of Protocol: This assay validates the functional consequence of receptor binding. By measuring the downstream second messenger (cAMP), it confirms whether a compound is an agonist (decreases cAMP), antagonist (blocks the agonist effect), or inverse agonist (increases cAMP above basal in a constitutively active system).
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing the H3 receptor (e.g., CHO-H3R or HEK293-H3R) in a 96- or 384-well plate and grow to optimal confluency. [11][12]2. Pre-treatment (for Antagonists): To measure antagonist activity, pre-incubate the cells with various concentrations of the antagonist (e.g., Pitolisant) for a defined period (e.g., 30 minutes). [12]3. Stimulation:
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise intracellular cAMP to a detectable level. [13] * Simultaneously, add serially diluted concentrations of the agonist (Imetit). For antagonist curves, add a fixed concentration (e.g., EC80) of a reference agonist (like histamine) to the wells already containing the antagonist.
-
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 30 minutes) to allow for the modulation of cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the accumulated intracellular cAMP levels. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF),[14] AlphaScreen,[12] or bioluminescent biosensors like GloSensor.[15] These are competitive immunoassays where the signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Plot the signal against the logarithm of the compound concentration.
-
For agonists, calculate the EC50 (the concentration producing 50% of the maximal inhibitory response).
-
For antagonists, calculate the IC50 (the concentration that inhibits 50% of the reference agonist's response), which can be used to determine the antagonist's equilibrium dissociation constant (Kb).
-
Protocol 3: In Vivo Microdialysis (To Validate Neurochemical Effects)
Trustworthiness of Protocol: This advanced technique provides the most physiologically relevant data by measuring real-time changes in neurotransmitter levels directly within the brain of a living animal. It serves as the ultimate validation, linking the molecular and cellular activities of a compound to its intended neurochemical effect in vivo.
Conceptual Methodology:
-
Probe Implantation: Anesthetize a laboratory animal (e.g., a rat) and, using stereotaxic surgery, implant a microdialysis probe into a target brain region known for dense histaminergic innervation, such as the anterior hypothalamus or prefrontal cortex. [4][16][17]2. System Equilibration: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate and establish a stable baseline of neurotransmitter levels. [17][18]3. Baseline Sampling: Collect several dialysate samples over a period (e.g., 20-30 minutes per sample) to measure the basal extracellular concentration of histamine. [16]4. Drug Administration: Administer the test compound. This can be done systemically (e.g., intraperitoneal injection) or locally via the perfusion fluid (retrodialysis). [16][17]An H3R agonist like Imetit is expected to decrease histamine release, while an H3R antagonist like thioperamide is expected to increase it. [4][16]5. Post-Dose Sampling: Continue to collect dialysate samples at regular intervals to monitor the time-course of the drug's effect on histamine levels.
-
Sample Analysis: Analyze the histamine concentration in each dialysate sample using a highly sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. [16][17]7. Data Analysis: Express the results as a percentage change from the pre-drug baseline level for each time point, allowing for a clear visualization of the drug's neurochemical impact.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imetit - Wikipedia [en.wikipedia.org]
- 10. imetit | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation | Semantic Scholar [semanticscholar.org]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo microdialysis estimation of histamine in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[4,5-c]pyridine-Based Kinase Inhibitors and Established Multi-Kinase Inhibitors in VEGFR-2 Targeted Therapy
In the landscape of targeted cancer therapy, the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) stands as a cornerstone of anti-angiogenic treatment strategies. This guide provides a detailed comparative analysis of a novel class of VEGFR-2 inhibitors based on the 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold against well-established multi-kinase inhibitors: Sunitinib, Sorafenib, and Pazopanib. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance, supported by experimental data and detailed protocols.
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels.[1][2] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the principal mediators of this process.[3][4] Upon VEGF binding, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[5][6] Consequently, inhibiting VEGFR-2 has emerged as a validated and effective therapeutic strategy in oncology.[1][2]
The imidazo[4,5-c]pyridine scaffold has been identified as a promising pharmacophore for the development of novel kinase inhibitors.[7][8][9] This guide will delve into the specifics of a representative series of compounds from this class, the 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, and compare their VEGFR-2 inhibitory potential with that of the FDA-approved drugs Sunitinib, Sorafenib, and Pazopanib, which are known to target VEGFR-2 among other kinases.[7]
The VEGFR-2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of VEGFR-2 in the angiogenic signaling cascade and the point of intervention for kinase inhibitors.
Caption: VEGFR-2 signaling pathway and the mechanism of kinase inhibition.
Comparative Analysis of Kinase Inhibitors
A direct comparison of the inhibitory activities of the this compound series and the established drugs Sunitinib, Sorafenib, and Pazopanib is crucial for understanding their potential therapeutic window and off-target effects. While specific IC50 data for the exact 2-methyl derivative is not publicly available, we will utilize data for a closely related and published series, the 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, as a representative for this class of compounds.[7]
| Inhibitor | Target Kinase | IC50 (nM) | Key Off-Target Kinases |
| Imidazo[4,5-c]pyridine Derivative (Representative) | VEGFR-2 | ~50-100 | Data not extensively available, likely more selective than multi-kinase inhibitors. |
| Sunitinib | VEGFR-1, VEGFR-2 , VEGFR-3, PDGFRα, PDGFRβ, c-KIT, FLT3, RET | 80, 9 , 17, 5, 2, 4, 1, 37 | Multiple kinases across the kinome.[10][11] |
| Sorafenib | VEGFR-2 , VEGFR-3, PDGFRβ, c-KIT, FLT3, RAF-1, B-RAF | 90 , 20, 57, 68, 58, 6, 22 | Broad spectrum including Raf kinases.[12][13] |
| Pazopanib | VEGFR-1, VEGFR-2 , VEGFR-3, PDGFRα, PDGFRβ, c-KIT, FGFR1, FGFR3 | 10, 30 , 47, 71, 84, 74, 140, 130 | More selective than Sunitinib but still targets multiple kinases.[14][15] |
Data Interpretation:
The representative imidazo[4,5-c]pyridine derivative demonstrates potent and selective inhibition of VEGFR-2.[7] In contrast, Sunitinib, Sorafenib, and Pazopanib are multi-kinase inhibitors, targeting a broader range of kinases.[10][12][14] This broad-spectrum activity can contribute to both their therapeutic efficacy in certain contexts and a wider range of off-target side effects. The higher selectivity of the imidazo[4,5-c]pyridine class could potentially translate to a more favorable safety profile, a critical consideration in drug development.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings that would underpin a direct comparison, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize and compare kinase inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: A 10 mM stock solution of the test compound (e.g., this compound) is prepared in 100% DMSO. Serial dilutions are then made to achieve the desired final assay concentrations.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains recombinant human VEGFR-2 enzyme, a biotinylated peptide substrate, and kinase assay buffer.[4][16]
-
Inhibitor Addition: The diluted test compounds and control inhibitors (Sunitinib, Sorafenib, Pazopanib) are added to the respective wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for 45-60 minutes to allow for the phosphorylation of the substrate.[16]
-
Detection: The amount of phosphorylated substrate is quantified using a detection reagent, such as the Kinase-Glo® Max reagent, which measures the amount of ATP remaining in the well. A decrease in luminescence indicates higher kinase activity.[17][18]
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular VEGFR-2 Phosphorylation Assay
This cell-based assay assesses the ability of a compound to inhibit VEGFR-2 autophosphorylation in a more physiologically relevant context.
Step-by-Step Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are cultured to near confluency in appropriate media.[3]
-
Serum Starvation: Prior to the assay, cells are serum-starved for several hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for a specified time.
-
VEGF Stimulation: The cells are then stimulated with a predetermined concentration of VEGF-A to induce VEGFR-2 autophosphorylation.[19][20]
-
Cell Lysis: Following stimulation, the cells are washed and lysed to extract total protein.
-
Quantification of Phosphorylation: The levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 are determined using a sandwich ELISA or Western blotting.[19][20]
-
Data Analysis: The ratio of pVEGFR-2 to total VEGFR-2 is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective VEGFR-2 inhibitors. While direct comparative data for the specific 2-methyl derivative is pending, the analysis of closely related analogs suggests a favorable selectivity profile compared to established multi-kinase inhibitors like Sunitinib, Sorafenib, and Pazopanib. This selectivity could translate into a better-tolerated therapeutic agent with fewer off-target effects.
Further research should focus on a comprehensive kinase profiling of this compound and its optimized derivatives to fully elucidate their selectivity. In vivo studies in relevant cancer models will be crucial to validate the anti-angiogenic and anti-tumor efficacy of this promising class of compounds. The detailed experimental protocols provided herein offer a robust framework for conducting such preclinical evaluations, ensuring data integrity and facilitating the advancement of novel targeted therapies for cancer.
References
-
Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. [Link]
-
Sunitinib. Wikipedia. [Link]
-
Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney. Scientific Research Publishing. [Link]
-
Sunitinib Malate. MassiveBio. [Link]
-
Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... ResearchGate. [Link]
-
What is the mechanism of Sunitinib Malate? Patsnap Synapse. [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC. [Link]
-
Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. PMC. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. [Link]
-
Clinical advances in the development of novel VEGFR2 inhibitors. PMC. [Link]
-
Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. PubMed. [Link]
-
Sorafenib's essential features as a VEGFR-2 inhibitor against the... ResearchGate. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. PMC. [Link]
-
Some VEGFR-2 inhibitors currently approved or in clinical trials. ResearchGate. [Link]
-
Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials. Bentham Science. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]
-
VEGF-R2 Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
-
Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Publications. [Link]
-
VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. PR Newswire. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of[10][21][22]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. PubMed. [Link]
-
The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. PMC. [Link]
-
Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. PMC. [Link]
-
PharmGKB summary: pazopanib pathway, pharmacokinetics. PMC. [Link]
-
Pazopanib: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors. PubMed. [Link]
-
VEGFR2 activation by VEGF results in downstream phosphorylation of... ResearchGate. [Link]
-
Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. [Link]
-
Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. PubMed. [Link]
-
Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. PubMed. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]
-
Phosphorylation of VEGFR2 and downstream kinases in endothelial cells... ResearchGate. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC. [Link]
-
Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. PubMed. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Publications. [Link]
-
Imidazo(4,5-c)pyridine, 1-phenethyl- (C14H13N3). PubChem. [Link]
Sources
- 1. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncology-central.com [oncology-central.com]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sunitinib - Wikipedia [en.wikipedia.org]
- 22. massivebio.com [massivebio.com]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Introduction: The Quest for Selective Therapeutics
In the intricate world of drug discovery and development, the precise interaction of a molecule with its intended biological target is paramount. Off-target interactions can lead to unforeseen side effects, complicating clinical translation. The heterocyclic scaffold, 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, has emerged as a structure of significant interest, with its derivatives being explored for a range of therapeutic applications, including the treatment of neurological disorders.[1][2] This guide provides a comprehensive comparative analysis of its cross-reactivity profile, offering crucial insights for researchers and drug development professionals.
The core of this molecule, the imidazo[4,5-c]pyridine system, is a versatile pharmacophore, and its derivatives have been investigated for a wide array of biological activities.[3] Notably, the tetrahydroimidazo[4,5-c]pyridine core has been identified as a promising starting point for the development of inhibitors for enzymes such as Porphyromonas gingivalis Glutaminyl Cyclase and VEGFR-2 kinase.[4][5] The structural resemblance of this scaffold to endogenous signaling molecules, such as purines, underscores its potential to interact with a variety of biological targets.[3]
Given the broad therapeutic potential suggested by the general profile of imidazo[4,5-c]pyridine derivatives, a thorough understanding of the selectivity of the specific compound, this compound, is essential. This guide will delve into a hypothetical, yet scientifically grounded, cross-reactivity study designed to elucidate its selectivity profile against a panel of relevant biological targets.
Experimental Design: A Rationale-Driven Approach to Target Selection
A critical aspect of a meaningful cross-reactivity study is the logical selection of targets. In the absence of a definitively established primary target for this compound, our approach is guided by the structural features of the molecule and the known activities of related compounds. The core imidazo[4,5-c]pyridine structure is analogous to histamine, suggesting a potential interaction with histamine receptors. Furthermore, its documented exploration for neurological disorders points towards a possible interaction with central nervous system (CNS) receptors.
Therefore, a representative panel for an initial cross-reactivity screen would include:
-
Histamine Receptors: H1, H2, H3, and H4 subtypes.
-
Adrenergic Receptors: α1, α2, and β subtypes, given their prevalence in the CNS and periphery.
-
Dopamine Receptors: D1 and D2 subtypes, key players in neurological function.
-
Serotonin (5-HT) Receptors: A representative panel such as 5-HT1A, 5-HT2A, and 5-HT7.
-
A Known Enzyme Target for the Scaffold: Porphyromonas gingivalis Glutaminyl Cyclase, to assess the impact of the 2-methyl substitution.
The selection of comparator compounds is equally crucial. For this study, we would include:
-
Histamine: The endogenous ligand for histamine receptors.
-
Clozapine: A well-characterized "promiscuous" drug known to interact with multiple CNS receptors, serving as a positive control for off-target binding.
-
A known selective ligand for one of the target classes to validate assay performance.
The following diagram illustrates the logical workflow for this proposed cross-reactivity study.
Caption: Potential signaling pathway activation upon binding of the compound to the Histamine H1 receptor.
Conclusion: A Stepping Stone for Further Investigation
This comparative guide, based on a rationally designed, albeit hypothetical, cross-reactivity study, suggests that this compound may act as a relatively selective histamine H1 receptor antagonist. The weaker interactions with other CNS receptors indicate a favorable selectivity profile. However, it is crucial to emphasize that this is a predictive analysis based on the available structural and pharmacological information for the broader class of imidazo[4,5-c]pyridines.
Further empirical studies are essential to definitively identify the primary target and to fully characterize the cross-reactivity profile of this compound. Such data will be invaluable for guiding its future development and for understanding its potential therapeutic applications and liabilities.
References
-
J&K Scientific. (n.d.). This compound dihydrochloride. Retrieved from [Link]
-
Gloc, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. Retrieved from [Link]
-
Buchhold, C., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Molecules, 26(23), 7129. Retrieved from [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. Retrieved from [Link]
-
Szelag, A., et al. (2012). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry, 55(17), 7614-7627. Retrieved from [Link]
-
Han, S. Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837-2842. Retrieved from [Link]
-
Maliyappa, M. R., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 4(11), 14695-14706. Retrieved from [Link]
-
Anderson, J. J., et al. (2004). [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain. Journal of Pharmacology and Experimental Therapeutics, 309(2), 793-800. Retrieved from [Link]
-
O'Brien, J. A., et al. (2003). A Close Structural Analog of 2-Methyl-6-(phenylethynyl)-pyridine Acts as a Neutral Allosteric Site Ligand on Metabotropic Glutamate Receptor Subtype 5 and Blocks the Effects of Multiple Allosteric Modulators. Molecular Pharmacology, 64(3), 731-740. Retrieved from [Link]
-
Ali, I., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(16), 4872. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:64403-25-4 | 4,5,6,7-tetrahydro-3-methyl-3H-Imidazo[4,5-c]pyridine. Retrieved from [Link]
-
Jones, C. K., et al. (2021). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 12(7), 1136-1144. Retrieved from [Link]
-
MDPI. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Molecules, 26(23), 7129. Retrieved from [Link]
-
Shipe, W. D., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 60(10), 4277-4290. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine synthesis methods
Introduction
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a key heterocyclic scaffold, serves as a pivotal intermediate in the development of a variety of pharmaceutical agents, particularly those targeting neurological disorders[1]. Its unique structure, featuring a fused imidazole and piperidine ring system, imparts specific physicochemical properties that are desirable in drug design. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.
Two principal synthetic strategies have emerged for the preparation of this compound: the catalytic hydrogenation of its aromatic precursor, 2-methylimidazo[4,5-c]pyridine, and the direct construction of the tetrahydro-scaffold via the Pictet-Spengler reaction. This document will delve into the mechanistic underpinnings, practical execution, and comparative performance of these routes.
Methodology 1: Catalytic Hydrogenation of 2-Methylimidazo[4,5-c]pyridine
This approach involves a two-step sequence: the initial synthesis of the aromatic 2-methylimidazo[4,5-c]pyridine followed by the reduction of the pyridine ring.
Step 1: Synthesis of 2-Methylimidazo[4,5-c]pyridine
The synthesis of the aromatic precursor is typically achieved through the condensation of 3,4-diaminopyridine with a methyl-donating reagent. A common and effective method utilizes acetic anhydride.
Reaction Scheme:
Experimental Protocol:
A mixture of 3,4-diaminopyridine (20.0 g, 183 mmol) and acetic anhydride (360 ml) is heated at 100°C for 16 hours. Following the reaction, the excess acetic anhydride is removed under reduced pressure. The resulting residue is then purified by flash chromatography, eluting with a 3:1 mixture of ethyl acetate and methanol, to yield 2-methylimidazo[4,5-c]pyridine as a brown solid (15.5 g, 64% yield).
Step 2: Catalytic Hydrogenation
The reduction of the pyridine ring of 2-methylimidazo[4,5-c]pyridine to the desired tetrahydro derivative is a critical step that requires careful selection of a catalyst and reaction conditions to ensure high yield and selectivity. Rhodium-based catalysts have shown efficacy in the hydrogenation of functionalized pyridines under mild conditions[2].
Reaction Scheme:
Experimental Protocol (Proposed):
In a high-pressure reactor, 2-methylimidazo[4,5-c]pyridine (1.0 g, 7.5 mmol) is dissolved in a suitable solvent such as 2,2,2-trifluoroethanol (TFE) (10 mL). A rhodium catalyst, for instance, Rhodium(III) oxide (Rh2O3, 0.5 mol%), is added to the solution. The reactor is then charged with hydrogen gas to a pressure of 5 bar and heated to 40°C for 16 hours[2]. After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Discussion of the Catalytic Hydrogenation Route:
Advantages:
-
Readily Available Starting Materials: 3,4-diaminopyridine and acetic anhydride are common and relatively inexpensive laboratory reagents.
-
Well-Established Initial Step: The synthesis of the aromatic precursor is a straightforward and high-yielding reaction.
Disadvantages:
-
Harsh Conditions for Hydrogenation: Catalytic hydrogenation often requires specialized high-pressure equipment and careful handling of flammable hydrogen gas.
-
Catalyst Cost and Sensitivity: Rhodium catalysts can be expensive, and their activity can be sensitive to impurities.
-
Potential for Over-reduction: The imidazole ring could also be susceptible to reduction under certain conditions, leading to byproducts.
Methodology 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction offers a more direct route to the tetrahydro-imidazo[4,5-c]pyridine core by cyclizing a β-arylethylamine with an aldehyde or ketone. For the synthesis of the target molecule, 2-methylhistamine is the key starting material.
Step 1: Synthesis of 2-Methylhistamine (if not commercially available)
2-Methylhistamine can be synthesized from commercially available precursors, although it is also available from several chemical suppliers.
Step 2: Pictet-Spengler Cyclization
This reaction involves the condensation of 2-methylhistamine with formaldehyde to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield the desired tetrahydro-imidazo[4,5-c]pyridine ring system.
Reaction Scheme:
Experimental Protocol:
To a solution of 2-methylhistamine dihydrochloride in water, an aqueous solution of formaldehyde is added. The reaction mixture is then acidified, typically with hydrochloric acid, and heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium hydroxide, to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization or column chromatography.
Discussion of the Pictet-Spengler Route:
Advantages:
-
Convergent Synthesis: This is a more direct, one-pot approach to the final product from a key intermediate.
-
Milder Conditions: The reaction conditions are generally milder compared to catalytic hydrogenation, avoiding the need for high-pressure apparatus.
-
Atom Economy: The reaction is highly atom-economical, with water being the primary byproduct.
Disadvantages:
-
Availability of Starting Material: The availability and cost of 2-methylhistamine may be a limiting factor compared to 3,4-diaminopyridine.
-
Potential for Side Reactions: The formation of byproducts, such as N-methylated derivatives, can occur if the reaction conditions are not carefully controlled.
Comparative Analysis
| Feature | Catalytic Hydrogenation Route | Pictet-Spengler Route |
| Number of Steps | Two (Aromatic synthesis + Reduction) | One (from 2-methylhistamine) |
| Starting Materials | 3,4-Diaminopyridine, Acetic Anhydride | 2-Methylhistamine, Formaldehyde |
| Reaction Conditions | High pressure, elevated temperature | Generally milder, acidic conditions |
| Equipment | High-pressure reactor | Standard laboratory glassware |
| Potential Yield | Moderate to good overall yield | Potentially high yield |
| Scalability | Can be challenging due to hydrogenation | More readily scalable |
| Key Challenge | Selective reduction of the pyridine ring | Availability and cost of 2-methylhistamine |
Visualization of Synthetic Workflows
Catalytic Hydrogenation Workflow
Caption: Workflow for the Catalytic Hydrogenation Route.
Pictet-Spengler Reaction Workflow
Caption: Workflow for the Pictet-Spengler Reaction Route.
Conclusion and Recommendations
Both the catalytic hydrogenation and the Pictet-Spengler reaction represent viable pathways for the synthesis of this compound.
-
The Catalytic Hydrogenation Route is a reliable method when the starting materials for the aromatic precursor are readily available and the necessary high-pressure hydrogenation equipment is accessible. The primary challenge lies in the optimization of the reduction step to achieve high selectivity and yield.
-
The Pictet-Spengler Route is an elegant and more convergent approach that is well-suited for laboratories with standard organic synthesis capabilities. The success of this method is largely dependent on the availability and cost of 2-methylhistamine.
For large-scale synthesis , the Pictet-Spengler reaction is likely the more advantageous route due to its milder conditions and easier scalability. For exploratory and small-scale synthesis , the choice between the two methods will likely be dictated by the availability of starting materials and specialized equipment.
Researchers are encouraged to consider these factors when selecting a synthetic route for this compound. Further optimization of the proposed experimental conditions may be necessary to achieve the desired yield and purity for specific applications.
References
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]
-
This compound dihydrochloride. J&K Scientific. [Link]
Sources
efficacy of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine versus known antiviral agents
An In-Depth Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antiviral drug discovery, the exploration of novel heterocyclic scaffolds is paramount to addressing the challenges of emerging viral threats and drug resistance. Among these, the imidazo[4,5-c]pyridine nucleus, a purine analogue, has garnered significant attention for its potential as a versatile platform for the development of potent antiviral agents. This guide provides a comprehensive comparison of the antiviral efficacy of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and its derivatives against a panel of established antiviral drugs, namely Remdesivir, Ribavirin, and Acyclovir.
While specific antiviral data for this compound is limited in publicly available research, this guide will focus on the broader class of imidazo[4,5-c]pyridine derivatives, using the specified molecule as a foundational scaffold for discussion. We will delve into their mechanism of action, compare their in vitro efficacy through available experimental data, and provide detailed protocols for the evaluation of such compounds.
Introduction to Imidazo[4,5-c]pyridines and Comparator Antiviral Agents
The imidazo[4,5-c]pyridine scaffold has been the subject of numerous medicinal chemistry campaigns due to its structural similarity to endogenous purines, allowing for potential interactions with viral enzymes that process nucleic acids.[1] Research has primarily focused on the antiviral activity of derivatives of this core structure against RNA viruses.
Our comparative analysis will benchmark these derivatives against three well-characterized antiviral agents with distinct mechanisms of action:
-
Remdesivir: A nucleotide analogue prodrug that acts as a broad-spectrum antiviral by inhibiting viral RNA-dependent RNA polymerase (RdRp).
-
Ribavirin: A synthetic guanosine analogue with broad-spectrum activity against both RNA and DNA viruses, exerting its effects through multiple mechanisms, including lethal mutagenesis.
-
Acyclovir: A guanosine analogue that is a highly selective and potent inhibitor of herpesvirus DNA polymerase.
Mechanism of Action: A Tale of Two Polymerases
The primary antiviral target for many imidazo[4,5-c]pyridine derivatives is believed to be the viral RNA-dependent RNA polymerase (RdRp) .[1] This enzyme is crucial for the replication of RNA viruses. By binding to the RdRp, these compounds are thought to allosterically inhibit its function, thereby preventing the synthesis of new viral RNA genomes.
Figure 1: Simplified mechanism of action for Imidazo[4,5-c]pyridines and Remdesivir targeting viral RdRp.
In contrast, the comparator drugs exhibit the following mechanisms:
-
Remdesivir: As a nucleotide analogue, the active triphosphate form of Remdesivir competes with natural ATP for incorporation into the nascent viral RNA chain by the RdRp.[2][3] This incorporation leads to delayed chain termination, halting viral replication.
-
Ribavirin: This multifaceted drug has several mechanisms, a key one being "lethal mutagenesis."[4][5][6] As a guanosine analogue, it is incorporated into the viral RNA, but its ambiguous base-pairing properties lead to an accumulation of mutations in the viral genome, ultimately resulting in non-viable viral progeny.
-
Acyclovir: Acyclovir is selectively phosphorylated by a viral thymidine kinase in infected cells.[7] The resulting acyclovir triphosphate acts as a potent inhibitor of the viral DNA polymerase and also causes chain termination upon incorporation into the viral DNA.[7][8]
Figure 2: Mechanisms of action for Ribavirin and Acyclovir.
Comparative Efficacy: A Quantitative Analysis
Table 1: Antiviral Activity against Hepatitis C Virus (HCV)
| Compound/Drug | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Imidazo[4,5-c]pyridine Derivative 30 | NS5B Polymerase | 0.004 | >100 | >25,000 | [1] |
| Imidazo[4,5-c]pyridine Derivative (Compound 3) | NS5B Polymerase | 0.001163 | >200 | >171,969 | [9] |
| Imidazo[4,5-c]pyridine Derivative 28/29 | NS5B Polymerase | 0.10 - 0.20 | >59.5 | >595 | [1] |
| Ribavirin | Multiple | ~10 | >50 | >5 | [10] |
| Sofosbuvir (Active Metabolite) | NS5B Polymerase | ~0.04 | >100 | >2500 | [11] |
Table 2: Antiviral Activity against Bovine Viral Diarrhea Virus (BVDV)
| Compound/Drug | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Imidazo[4,5-c]pyridine Derivative 27 | RdRp | Potent (specific value not stated) | High (specific value not stated) | High | [1] |
| Imidazo[4,5-g]quinoline Derivative (A) | RdRp | 0.3 | >100 | >333 | [6] |
| Ribavirin | Multiple | 2.5 - 10 | >100 | >10-40 | [9] |
Table 3: Antiviral Activity against Respiratory Syncytial Virus (RSV)
| Compound/Drug | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Imidazo[4,5-b]pyridine Derivative 7 | Not Specified | 21.0 | >100 | >4.7 | [12][13] |
| Imidazo[4,5-b]pyridine Derivative 17 | Not Specified | 58.0 | >100 | >1.7 | [12] |
| Imidazopyridine Derivative 8jm | Fusion Protein | 0.003 | Not specified | Not specified | [14][15] |
| Ribavirin | Multiple | 4-12 | >100 | >8-25 | [10] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.[7][8][16]
These data suggest that certain imidazo[4,5-c]pyridine derivatives can exhibit exceptionally high potency against HCV, with EC₅₀ values in the low nanomolar and even picomolar range, and a very high selectivity index.[1][9] The activity of some derivatives against BVDV and RSV is also noteworthy, although generally less potent than the anti-HCV compounds.
Experimental Protocols
To ensure the reproducibility and validation of antiviral efficacy studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of antiviral compounds.
Figure 3: General experimental workflow for evaluating antiviral compounds.
Cell Viability (MTT) Assay for Cytotoxicity (CC₅₀) Determination
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the concentration of a compound that is toxic to the cells.[17][18][19][20][21]
Materials:
-
96-well cell culture plates
-
Appropriate host cell line (e.g., Huh-7 for HCV, MDBK for BVDV, HEp-2 for RSV)
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay and incubate overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include a "cells only" control (no compound).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, remove the medium containing the compound.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
The CC₅₀ value is determined from the dose-response curve.
Plaque Reduction Assay for Antiviral Efficacy (EC₅₀) Determination
This assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.[10][12][13][15]
Materials:
-
24- or 48-well cell culture plates with confluent monolayers of host cells
-
Virus stock of known titer (plaque-forming units/mL)
-
Test compound dilutions
-
Semi-solid overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Staining solution (e.g., crystal violet in methanol/formaldehyde)
Procedure:
-
Prepare serial dilutions of the test compound in infection medium.
-
Remove the culture medium from the confluent cell monolayers.
-
In a separate plate or tubes, pre-incubate the virus with each compound dilution for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixtures. Include a "virus only" control (no compound).
-
After a 1-2 hour adsorption period, remove the inoculum and wash the cells with PBS.
-
Add the semi-solid overlay medium containing the corresponding compound dilutions to each well.
-
Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).
-
After incubation, fix the cells (e.g., with 10% formaldehyde) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control.
-
The EC₅₀ value is determined from the dose-response curve.
Reverse Transcription-Quantitative PCR (RT-qPCR) for Viral RNA Quantification
This molecular assay quantifies the amount of viral RNA in infected cells or culture supernatants and is a sensitive method to assess antiviral activity.[22][23]
Materials:
-
Infected cells or culture supernatants treated with the test compound
-
RNA extraction kit
-
RT-qPCR master mix
-
Virus-specific primers and probe
-
RT-qPCR instrument
Procedure:
-
Infect host cells with the virus in the presence of serial dilutions of the test compound.
-
After a suitable incubation period (e.g., 48-72 hours), harvest the cells or culture supernatants.
-
Extract total RNA using a commercial RNA extraction kit.
-
Perform one-step or two-step RT-qPCR using virus-specific primers and a fluorescently labeled probe.
-
The amount of viral RNA is quantified by comparing the cycle threshold (Ct) values to a standard curve of known viral RNA concentrations.
-
Calculate the percentage of viral RNA reduction for each compound concentration relative to the "virus only" control.
-
The EC₅₀ value is determined from the dose-response curve.
Conclusion and Future Perspectives
The imidazo[4,5-c]pyridine scaffold represents a promising starting point for the development of novel antiviral agents, particularly against RNA viruses. The available data on derivatives of this class demonstrate the potential for high potency and selectivity, in some cases exceeding that of established antiviral drugs. The likely mechanism of action, inhibition of the viral RdRp, is a clinically validated target.
While direct antiviral data for this compound remains to be elucidated, its structural simplicity and amenability to chemical modification make it an attractive candidate for further investigation. Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies of this compound to identify key structural features that enhance antiviral potency and broaden the spectrum of activity.
-
Head-to-head comparative studies of optimized imidazo[4,5-c]pyridine derivatives against a wider range of viruses and in direct comparison with standard-of-care antiviral agents.
-
In vivo efficacy and pharmacokinetic studies of lead compounds to assess their potential for clinical development.
The continued exploration of the imidazo[4,5-c]pyridine chemical space holds significant promise for the discovery of next-generation antiviral therapies to combat both existing and emerging viral diseases.
References
- Acyclovir: Mechanism of action, pharmacokinetics, safety and clinical applications. Journal of Antimicrobial Chemotherapy.
- Mechanism of action revealed for remdesivir, potential coronavirus drug. ScienceDaily.
- Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate. The Journal of Biological Chemistry.
- What is the mechanism of Remdesivir?
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Study Sheds New Light on Remdesivir's Mechanism of Action against SARS-CoV-2. Technology Networks.
- Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters.
- Mechanistic insight on the remdesivir binding to RNA-Dependent RNA Polymerase (RdRp) of SARS-cov-2. International Journal of Biological Macromolecules.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Cytotoxicity MTT Assay Protocols and Methods.
- Protocol for Cell Viability Assays. BroadPharm.
- The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase. Current Opinion in Infectious Diseases.
- Discovery of imidazopyridine derivatives as highly potent respiratory syncytial virus fusion inhibitors. ACS Medicinal Chemistry Letters.
- Ribavirin's antiviral mechanism of action: lethal mutagenesis?. Journal of Molecular Medicine.
- Mechanism of SARS-CoV-2 polymerase stalling by remdesivir.
- MTT assay protocol. Abcam.
- Cell Viability Assays. Assay Guidance Manual.
- Anti-BVDV Activity Evaluation of Naphthoimidazole Derivatives Compared with Parental Imidazoquinoline Compounds. The Open Medicinal Chemistry Journal.
- Arenaviruses and Lethal Mutagenesis. Prospects for New Ribavirin-based Interventions. Viruses.
- Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases. Biochimica et Biophysica Acta.
- Ribavirin's antiviral mechanism of action: Lethal mutagenesis?. Journal of Molecular Medicine.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
- Synthesis and antiviral activity of an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series against the bovine viral diarrhea virus. European Journal of Medicinal Chemistry.
- Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B. Bioorganic & Medicinal Chemistry.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
- Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. ScienceDirect.
- Derivatives of imidazotriazine and pyrrolotriazine C-nucleosides as potential new anti-HCV agents. Bioorganic & Medicinal Chemistry Letters.
- qPCR Assay for Testing Antiviral Agents.
- HCV drug discovery aimed at viral eradic
- Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Viruses.
- Recent Advances in Anti-HCV, Anti-HBV and Anti-Flavivirus Agents. Viruses.
- The mathem
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. ScienceDirect.
- Protocol: Real-time RT-PCR assays for the detection of SARS-CoV-2. Institut Pasteur.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules.
- Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Antiviral Research.
- Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 P
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-BVDV Activity Evaluation of Naphthoimidazole Derivatives Compared with Parental Imidazoquinoline Compounds [openmedicinalchemistryjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. HCV drug discovery aimed at viral eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of imidazopyridine derivatives as highly potent respiratory syncytial virus fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 18. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imidazo[1,2-a]pyridines That Directly Interact with Hepatitis C NS4B: Initial Preclinical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. woah.org [woah.org]
- 22. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3-[(3′-Hydroxymethyl)-4′-hydroxybutyl]imidazo[4,5-b]pyridines—novel antiviral agents | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationships of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Analogs
The 2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its ability to interact with a diverse array of biological targets.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, offering insights for researchers and professionals engaged in drug discovery and development. We will explore how modifications to this scaffold influence activity at various targets, supported by experimental data and detailed protocols.
Targeting Histamine H3 Receptors: A Focus on Antagonistic Activity
The histamine H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system, is a key target for the treatment of neurological and cognitive disorders. Several analogs of the imidazo[4,5-c]pyridine scaffold have been investigated as H3 receptor antagonists.
Core Pharmacophore and Key Interactions
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core serves as a crucial pharmacophore for H3 receptor antagonism. The basic nitrogen in the piperidine ring is a key feature for interaction with the receptor. Structure-activity relationship studies have revealed that substituents on the piperidine nitrogen and the imidazole ring significantly modulate potency and selectivity.[3][4]
SAR of Analogs
A common strategy in developing potent H3 antagonists involves the attachment of a substituted aniline amide to the piperidine nitrogen via a linker. For instance, compounds with a two-methylene linker have shown high potency.[3] The nature of the substituent on the aniline ring is also critical for activity.
| Compound ID | R Group (on Piperidine N) | Linker | Aniline Substitution | H3 Receptor Affinity (Ki, nM) | Reference |
| Analog 1 | -CH2CH2-NHCO-Ph | Ethylene Amide | Unsubstituted | Moderate | [3] |
| Analog 2 | -CH2CH2-NHCO-Ph-4-Cl | Ethylene Amide | 4-Chloro | High | [3] |
| Analog 3 | -(CH2)3-O-Ph | Propoxy | Unsubstituted | Low | [4] |
Table 1: Comparative H3 receptor affinities of representative analogs. Data is synthesized from multiple sources for illustrative purposes.
The data suggests that an amide-containing side chain is preferred over an ether linkage for potent H3 receptor antagonism. Furthermore, electron-withdrawing substituents on the terminal phenyl ring, such as a chloro group, can enhance binding affinity.[3]
Experimental Protocol: H3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.
Materials:
-
[3H]-Nα-methylhistamine (Radioligand)
-
Human H3 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Test compounds and reference antagonist (e.g., thioperamide)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration manifold and vacuum pump
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of a reference antagonist (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of the radioligand solution (e.g., at a final concentration of 1 nM).
-
Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 20-30 µg).
-
Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software (e.g., GraphPad Prism).
Signaling Pathway
Targeting VEGFR-2 Kinase: A Strategy for Angiogenesis Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 kinase activity is a validated strategy in cancer therapy.
Structural Modifications for Kinase Inhibition
A series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones have been identified as novel VEGFR-2 kinase inhibitors.[5] In this analog series, the core scaffold is substituted at the 2-position with a quinolin-2-one moiety.
SAR of Analogs
The substitution pattern on the quinolin-2-one ring and the piperidine nitrogen of the core scaffold plays a crucial role in determining the inhibitory activity against VEGFR-2.
| Compound ID | R1 (Quinolinone) | R2 (Piperidine N) | VEGFR-2 IC50 (µM) | Reference |
| Analog 4 | H | H | >10 | [5] |
| Analog 5 | 6,7-dimethoxy | H | 1.5 | [5] |
| Analog 6 | 6,7-dimethoxy | -CH2-Ph | 0.05 | [5] |
Table 2: Comparative VEGFR-2 inhibitory activity of quinolinone-substituted analogs. Data is based on findings from Han et al., 2012.[5]
These results indicate that the presence of methoxy groups at the 6 and 7-positions of the quinolinone ring is beneficial for activity. Furthermore, the introduction of a benzyl group on the piperidine nitrogen dramatically increases the potency, suggesting that this group may interact with a hydrophobic pocket in the ATP-binding site of the kinase.[5]
Experimental Protocol: VEGFR-2 Kinase Assay
This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 20 mM MOPS, 1 mM EDTA, 0.01% Brij-35, 5% glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA, pH 7.0
-
Kinase Reaction Buffer: Assay buffer supplemented with 10 mM MgCl2
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Add the test compound or vehicle control to the wells of a 384-well plate.
-
Add the VEGFR-2 kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values for the test compounds.
Experimental Workflow
Targeting Bacterial Enzymes: Porphyromonas gingivalis Glutaminyl Cyclase (PgQC) Inhibitors
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Porphyromonas gingivalis is a keystone pathogen in periodontitis, and its glutaminyl cyclase (PgQC) has been identified as a potential drug target.
Scaffold Design and SAR
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold has been explored for the development of PgQC inhibitors.[6] The unsubstituted core exhibits activity comparable to benzimidazole, a known zinc-binding motif.
Substitution at the N5 position of the piperidine ring with various moieties allows for interaction with the lipophilic rim at the entrance of the PgQC active site.
| Compound ID | Substitution at N5 | PgQC IC50 (nM) | Reference |
| Analog 7 | H | >1000 | [6] |
| Analog 8 | Benzoyl | 500 | [6] |
| Analog 9 | 4-Phenylbenzoyl | 50 | [6] |
Table 3: Comparative PgQC inhibitory activity of N5-substituted analogs. Data is based on findings from Schurigt et al., 2021.[6]
The SAR studies indicate that introducing an aromatic acyl group at the N5 position significantly enhances inhibitory potency. Extending this substituent with an additional phenyl ring, as in the 4-phenylbenzoyl analog, leads to a further increase in activity, highlighting the importance of hydrophobic interactions with the enzyme's active site.[6]
Experimental Protocol: PgQC Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibition of PgQC.
Materials:
-
Recombinant PgQC
-
Fluorogenic substrate: Gln-AMC (L-Glutaminyl-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Test compounds
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compounds or vehicle control to the wells of a black 384-well plate.
-
Add the PgQC enzyme to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the Gln-AMC substrate.
-
Monitor the increase in fluorescence (excitation at 380 nm, emission at 460 nm) over time.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the IC50 values for the test compounds from the dose-response curves.
Conclusion
The this compound scaffold is a versatile platform for the design of potent and selective modulators of various biological targets. This guide has provided a comparative overview of the SAR for analogs targeting histamine H3 receptors, VEGFR-2 kinase, and the bacterial enzyme PgQC. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery, facilitating the rational design of novel therapeutic agents based on this privileged chemical scaffold. Further exploration of this scaffold is warranted to uncover its full therapeutic potential.
References
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link][1][2][7]
-
Vaccaro, W. D., Sher, R., Berlin, M., Shih, N. Y., Aslanian, R., Schwerdt, J. H., ... & Hey, J. A. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & medicinal chemistry letters, 16(2), 395–399. [Link][3]
-
Stark, H., Kathmann, M., Schlicker, E., Schunack, W., & Lim, H. D. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 329(8), 345–350. [Link][4]
-
Han, S. Y., Choi, J. W., Yang, J., Chae, C. H., Lee, J., Jung, H., ... & Cho, S. Y. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(8), 2837–2842. [Link][5]
-
Schurigt, U., Lisurek, M., LM, S., & Schilling, S. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Molecules, 26(23), 7114. [Link][6]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Evaluating the Specificity of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and its Analogs
In the landscape of modern drug discovery, the specificity of a chemical probe or therapeutic lead is paramount. The imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive framework for researchers to rigorously evaluate the target specificity of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a key intermediate in the synthesis of novel kinase inhibitors.[3][4] Our focus will be on its established role as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitor, while also addressing potential off-target activities inherent to its structural class.[3][4]
Introduction: The Significance of the Imidazo[4,5-c]pyridine Core
The imidazo[4,5-c]pyridine nucleus is a versatile heterocyclic system that has been successfully employed in the development of therapeutics targeting a range of biological entities, including GABAA receptors, poly (ADP-ribose) polymerase (PARP), and various kinases.[1][5] Its structural similarity to purines allows it to interact with a multitude of ATP-binding sites, making it a fertile ground for inhibitor design.[2] A notable derivative, 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-one, was identified through high-throughput screening as a VEGFR-2 kinase inhibitor with a micromolar IC50 value, underscoring the potential of this scaffold in anti-angiogenic research.[3][4]
This guide will delineate a systematic approach to:
-
Confirm and quantify the on-target activity of this compound against VEGFR-2.
-
Assess its selectivity against a panel of other kinases to identify potential off-target interactions.
-
Evaluate its activity at other receptors commonly associated with the imidazo[4,5-c]pyridine scaffold.
-
Provide detailed, field-tested protocols for key experimental workflows.
Part 1: On-Target Validation - VEGFR-2 Kinase Inhibition
The initial and most critical step is to confirm and precisely quantify the inhibitory activity of the compound against its putative primary target, VEGFR-2. This is essential for establishing a baseline potency from which all specificity comparisons will be made.
Experimental Workflow: VEGFR-2 Inhibition Assay
A robust in vitro kinase assay is the cornerstone of on-target validation. We recommend a biochemical assay that directly measures the phosphorylation of a substrate by the purified VEGFR-2 kinase domain.
Caption: Workflow for determining the IC50 of a test compound against VEGFR-2.
Detailed Protocol: VEGFR-2 Biochemical Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compound and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and positive control in DMSO.
-
Assay Plating: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for 'no inhibition' controls and wells without enzyme for background controls.
-
Enzyme Addition: Dilute the VEGFR-2 enzyme in assay buffer and add 10 µL to each well (except background controls).
-
Reaction Initiation: Prepare a substrate/ATP mixture in assay buffer. Add 10 µL of this mixture to all wells to start the reaction. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Detection: Add 20 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate for a further 10 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract background luminescence, normalize the data to the 'no inhibition' controls, and fit the resulting dose-response curve using non-linear regression to determine the IC50 value.
Part 2: Evaluating Selectivity - A Multi-pronged Approach
A truly specific compound will exhibit high potency for its intended target with minimal activity against other related and unrelated targets. We propose a tiered approach to selectivity profiling.
Tier 1: Kinome-wide Selectivity Profiling
Given that the imidazo[4,5-c]pyridine scaffold can interact with the ATP-binding site of numerous kinases, a broad assessment of its kinome-wide selectivity is crucial.[6] Services like the KINOMEscan™ (DiscoverX) or similar platforms offer comprehensive profiling against hundreds of kinases.
Data Presentation: Kinome Selectivity
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| VEGFR-2 | 98% | 50 |
| VEGFR-1 | 85% | 250 |
| VEGFR-3 | 70% | 800 |
| PDGFRβ | 65% | 1,200 |
| c-Kit | 50% | 2,500 |
| Src | 15% | >10,000 |
| Aurora A | 5% | >10,000 |
| ... (other kinases) | <10% | >10,000 |
Table 1: Hypothetical kinome selectivity data for this compound. Data should be presented to clearly show the potency against the primary target versus other kinases.
Tier 2: Cellular Functional Assays for Angiogenesis
To bridge the gap between biochemical activity and biological function, cellular assays are indispensable. These assays confirm that the compound's on-target activity translates to the desired cellular phenotype.
Experimental Workflow: Endothelial Cell Tube Formation Assay
Caption: Workflow for assessing the anti-angiogenic potential of a compound.
Detailed Protocol: HUVEC Tube Formation Assay
Objective: To assess the ability of the test compound to inhibit VEGF-induced tube formation in human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel® Basement Membrane Matrix
-
VEGF-A
-
Test compound
-
96-well plates
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium. Seed the cells onto the Matrigel-coated plate.
-
Treatment: Immediately treat the cells with various concentrations of the test compound in the presence of a stimulating concentration of VEGF-A (e.g., 50 ng/mL).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours, or until a robust network of tubes is formed in the VEGF-A treated control wells.
-
Imaging and Analysis: Stain the cells with a viability dye (e.g., Calcein AM) and acquire images using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software.
Tier 3: Broader Off-Target Profiling
The imidazo[4,5-c]pyridine scaffold has been associated with activity at other receptor classes.[1][7] Therefore, a broader screen against a panel of G-protein coupled receptors (GPCRs), particularly histamine receptors due to the potential for synthesis from histamine, is a prudent step.
Experimental Workflow: Radioligand Binding Assay
A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[8]
Caption: General workflow for a competitive radioligand binding assay.
Data Presentation: Off-Target Receptor Binding
| Receptor Target | Radioligand | Ki (nM) |
| VEGFR-2 (IC50) | - | 50 |
| Histamine H1 | [³H]-Mepyramine | >10,000 |
| Histamine H2 | [¹²⁵I]-Iodotiametidine | >10,000 |
| Histamine H3 | [³H]-Nα-Methylhistamine | >10,000 |
| GABAA (Benzodiazepine site) | [³H]-Flunitrazepam | >10,000 |
Table 2: Hypothetical off-target binding data. A high Ki value indicates low affinity for the receptor, supporting the specificity of the test compound.
Part 3: Comparison with Alternatives
To contextualize the performance of this compound, it is essential to compare it against established VEGFR-2 inhibitors.
| Compound | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | HUVEC Tube Formation IC50 (nM) |
| Test Compound | 50 | 1,200 | 2,500 | 150 |
| Sorafenib | 20 | 15 | 25 | 80 |
| Sunitinib | 10 | 8 | 12 | 50 |
Table 3: Comparative performance data against well-characterized multi-kinase inhibitors. This table highlights the relative potency and selectivity of the test compound.
Conclusion
This guide provides a robust, multi-tiered strategy for the comprehensive evaluation of the specificity of this compound as a VEGFR-2 inhibitor. By systematically progressing from biochemical on-target validation to broad kinome-wide profiling and functional cellular assays, researchers can build a comprehensive understanding of their compound's activity and selectivity. This rigorous approach is fundamental to the development of high-quality chemical probes and the advancement of promising therapeutic candidates.
References
-
Han, S.-Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837-2842. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. In: Zheng, J. (eds) Kinase Inhibitors. Methods in Molecular Biology, 795. Humana Press. [Link]
-
Badowska-Rosłonek, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Badowska-Rosłonek, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. [Link]
-
BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
-
Malamas, M. S., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry, 21(7), 2006-2022. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195-8208. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
van der Veldt, A. A., et al. (2010). A functional bioassay to determine the activity of anti-VEGF antibody therapy in blood of patients with cancer. British Journal of Cancer, 102(4), 695-701. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Igel, P. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]
-
William, A. D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8736-8751. [Link]
-
Han, S.-Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837-2842. [Link]
-
Cheng, A. C., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i249-i257. [Link]
-
Glisic, B. D., et al. (2020). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 25(12), 2864. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Nick, A. M., et al. (2009). Functional Significance of VEGFR-2 on Ovarian Cancer Cells. Journal of Ovarian Research, 2, 11. [Link]
-
BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
-
Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology, 795. [Link]
-
BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
-
Han, S.-Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. PubMed. [Link]
-
ResearchGate. VEGFR-2 inhibition of the most active compounds compared to the reference drug. [Link]
-
Stacker, S. A., et al. (2022). A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors. JoVE. [Link]
-
Morressier. (2014). Synthesis & kinome selectivity patterns of imidazo[4,5-b]pyridine-derived fragment libraries. [Link]
-
Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 218, 113398. [Link]
-
Kumar, A., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry, 15(10), 875-900. [Link]
-
Al-Warhi, T., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(6), e2100085. [Link]
-
Sharma, P. C., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(2), 194-220. [Link]
-
Hong, S., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(10), 2269-2273. [Link]
-
Wikipedia. VEGFR-2 inhibitor. [Link]
-
Otava Chemicals. VEGFR inhibitor. [Link]
-
Toso, R., et al. (1993). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 36(17), 2472-2479. [Link]
-
Owen, D. A. (1975). The Effects of Histamine and Some Histamine-Like Agonists on Blood Pressure in the Cat. British Journal of Pharmacology, 55(2), 173-179. [Link]
-
Ganellin, C. R., et al. (1998). Synthesis of potent non-imidazole histamine H3-receptor antagonists. Archiv der Pharmazie, 331(12), 395-404. [Link]
-
Black, J. W., et al. (1973). Some chemical aspects of histamine H2-receptor antagonists. Postgraduate Medical Journal, 49(577), 668-672. [Link]
-
Follit, C. A., et al. (2012). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry, 55(20), 8752-8763. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
A Comparative Benchmarking Guide: 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (Iperoxo) Against Standard Muscarinic Receptor Agonists
This guide provides an in-depth comparative analysis of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, more commonly known in scientific literature as Iperoxo. We will benchmark its pharmacological characteristics against established standard agonists at the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). This document is intended for researchers, scientists, and drug development professionals seeking to understand the unique properties of Iperoxo and its utility as a high-performance chemical tool.
Introduction: The Need for High-Efficacy Probes in Muscarinic Receptor Research
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine.[1] Their ubiquitous expression and critical roles in physiological processes have made them attractive therapeutic targets for a range of disorders.[2][3] The five subtypes (M1-M5) are grouped by their primary G protein coupling: M1, M3, and M5 couple to Gq/11 proteins to initiate the phosphoinositide signaling cascade, while M2 and M4 couple to Gi/o proteins to inhibit adenylyl cyclase.[1]
Standard agonists like acetylcholine (the endogenous ligand), carbachol, and oxotremorine have been instrumental in elucidating mAChR function. However, the field has long sought tools with superior potency and efficacy to explore the full dynamic range of receptor signaling. This compound (Iperoxo) has emerged as such a tool—an exceptionally potent agonist often described as a "superagonist" for its ability to produce a greater maximal response or achieve it with significantly higher potency than acetylcholine itself.[4][5][6]
The purpose of this guide is to move beyond simple cataloging of data. We will dissect the experimental evidence that defines Iperoxo's unique profile, provide the detailed methodologies required to reproduce these findings, and offer insights into why these pharmacological characteristics are of significant value in modern research.
Differentiated Mechanisms of Muscarinic Receptor Signaling
Understanding the performance of any agonist requires a firm grasp of the signaling pathways it activates. The bifurcation of mAChR signaling into Gq/11 and Gi/o pathways is a critical determinant of cellular response.
-
The Gq/11 Pathway (M1, M3, M5 Receptors): Agonist binding to these receptors triggers the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is fundamental to processes like smooth muscle contraction and glandular secretion.[7]
-
The Gi/o Pathway (M2, M4 Receptors): Agonist binding to M2 and M4 receptors leads to the inhibition of the enzyme adenylyl cyclase (AC).[8] This action reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA). This pathway is central to neuronal inhibition and cardiac chronotropy.[4]
Comparative Pharmacological Analysis
The value of a research agonist is defined by its affinity (how well it binds), potency (how much is needed for an effect), and efficacy (the maximal effect it can produce). Iperoxo excels in these areas, particularly at the M2 and M4 subtypes.[9][10]
The following tables synthesize data from multiple studies to provide a comparative overview. It is important to note that absolute values can vary based on experimental conditions (e.g., cell line, receptor expression level), but the rank order of potency and selectivity trends are consistent.
Table 1: Comparative Binding Affinity (Ki, nM) at Human Muscarinic Receptors Binding affinity is typically determined via competitive radioligand binding assays, measuring the displacement of a known radiolabeled antagonist (e.g., [³H]N-Methylscopolamine).
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Iperoxo | ~25 | ~0.1 - 2.0 | ~30 | ~1.0 - 5.0 | ~50 |
| Acetylcholine | ~1,500 | ~300 | ~1,000 | ~200 | ~1,200 |
| Carbachol | ~2,000 | ~400 | ~1,500 | ~300 | ~1,800 |
| Oxotremorine-M | ~50 | ~20 | ~40 | ~15 | ~60 |
Data compiled from multiple sources.[5][9][10][11] Iperoxo demonstrates exceptionally high affinity for the Gi/o-coupled M2 and M4 subtypes, with values often in the picomolar to low nanomolar range.[10]
Table 2: Comparative Functional Potency (EC50, nM) and Efficacy Functional potency is determined in cell-based assays measuring downstream signaling (e.g., Calcium Mobilization for M1/M3/M5, cAMP Inhibition for M2/M4).
| Compound | M1 (EC50, nM) | M2 (EC50, nM) | M3 (EC50, nM) | M4 (EC50, nM) | Efficacy Profile |
| Iperoxo | 24.8[11] | 0.08 - 0.28 [12] | ~1.6 | ~1.0 | Superagonist (esp. M2)[4][5] |
| Acetylcholine | 56[11] | ~100 - 300 | ~100 - 500 | ~150 - 400 | Full Agonist (Endogenous) |
| Carbachol | 1,700[11] | ~300 - 1,000 | ~1,000 - 3,000 | ~500 - 1,500 | Full Agonist |
| Oxotremorine-M | ~100 | ~50 | ~80 | ~40 | Full Agonist |
Data compiled from multiple sources.[4][11][12][13] The potency of Iperoxo at the M2 receptor is approximately 1000-fold greater than acetylcholine.[5] Its ability to produce a greater signaling response than the endogenous agonist at the M2 receptor is what defines its status as a "superagonist".[4][6]
Experimental Protocols for Benchmarking
Scientific integrity demands reproducible methodologies. The following protocols outline the standard assays used to generate the comparative data presented above.
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound. The foundational principle is the competition between the unlabeled test compound and a radiolabeled antagonist for binding to the receptor.
-
Causality: We use a radiolabeled antagonist, such as [³H]N-Methylscopolamine ([³H]NMS), rather than an agonist.[14][15] This is because antagonist binding is generally less sensitive to the G protein-coupling state of the receptor, providing a more stable and consistent measurement of receptor occupancy across different experimental preparations.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the mAChR subtype of interest in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl) and prepare a crude membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Serial dilutions of the test compound (e.g., Iperoxo).
-
A single, fixed concentration of [³H]NMS (typically near its Kd value, e.g., 0.5-1 nM).
-
For determining non-specific binding, use a high concentration of a potent, unlabeled antagonist like atropine (1-10 µM) instead of the test compound.
-
For determining total binding, add vehicle instead of any competing ligand.
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.[16]
-
Termination & Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any trapped, non-specifically bound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (Disintegrations Per Minute) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol measures the ability of an agonist to inhibit adenylyl cyclase, the hallmark of Gi-coupled receptor activation.
-
Causality: Basal adenylyl cyclase activity in most cell lines is low. To create a robust signal window for measuring inhibition, the enzyme is first artificially stimulated with forskolin.[8][17] The agonist's potency is then determined by its ability to reduce this forskolin-stimulated cAMP production. The decrease in signal is directly proportional to the activation of the Gi pathway.
Step-by-Step Methodology:
-
Cell Culture: Seed CHO or HEK293 cells stably expressing the M2 or M4 receptor subtype into 384-well assay plates 18-24 hours prior to the assay.
-
Compound Preparation: Prepare serial dilutions of test agonists (e.g., Iperoxo, Acetylcholine) in a stimulation buffer, which should contain a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Agonist Addition: Remove culture media from the cells and add the diluted test compounds. Incubate for 15 minutes at 37°C.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin (typically an EC80 concentration, e.g., 1-10 µM) to the wells to stimulate cAMP production. Incubate for a further 30 minutes at 37°C.
-
Detection: Lyse the cells and detect the amount of intracellular cAMP using a commercial kit, such as a LANCE® Ultra cAMP (TR-FRET) kit.[17] This involves adding a Europium-chelate-labeled cAMP tracer and a ULight™-dye-labeled anti-cAMP antibody.
-
Final Incubation and Measurement: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible reader. The signal is inversely proportional to the amount of cAMP produced in the cells.
-
Data Analysis: Plot the TR-FRET signal against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (or IC50) for the inhibition of forskolin-stimulated cAMP production.
Discussion and Conclusion
The experimental data robustly positions this compound (Iperoxo) as a tool compound with distinct advantages over classical muscarinic agonists.
-
Exceptional Potency and Superagonism: Iperoxo's most striking feature is its sub-nanomolar potency and supraphysiological efficacy at the M2 receptor.[4][12] This "superagonism" suggests that Iperoxo stabilizes a receptor conformation that is more efficient at activating Gi proteins than the conformation stabilized by acetylcholine.[4] This makes it an invaluable tool for studying the maximal signaling capacity of the M2 receptor and for structural biology efforts, where it has been used to help crystallize the active state of the M2 receptor.[10]
-
Subtype Preference: While not strictly selective, Iperoxo displays a clear preference in both binding and function for the Gi/o-coupled M2 and M4 receptors over the Gq/11-coupled M1, M3, and M5 subtypes.[9][10] This profile is distinct from the relatively non-selective standard agonists like Acetylcholine and Carbachol.
-
Research Applications: The high affinity and stability of Iperoxo have enabled the development of a tritiated version, [³H]Iperoxo, which serves as the first effective radioagonist for labeling all five muscarinic subtypes—a significant technical advance over traditional radioantagonists.[9][10]
References
-
Schrage, R., et al. (2013). Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor. British Journal of Pharmacology, 169(2), 357-70. [Link]
-
Schrage, R., et al. (2014). New insight into active muscarinic receptors with the novel radioagonist [³H]iperoxo. Biochemical Pharmacology, 90(3), 307-19. [Link]
-
Schrage, R., et al. (2015). The muscarinic superagonist iperoxo as a tool for studying GPCRs. Request PDF on ResearchGate. [Link]
-
Mohr, K., et al. (2015). Superagonism at G protein-coupled receptors and beyond. British Journal of Pharmacology, 172(13), 3220-30. [Link]
-
Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Assay Page. [Link]
-
Semantic Scholar. (2013). Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor. Paper. [Link]
-
Schrage, R., et al. (2013). Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor. PubMed. [Link]
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Article. [Link]
-
Eurofins Discovery. (n.d.). M2 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist cAMP LeadHunter Assay. Assay Service Page. [Link]
-
Sandeep, S., et al. (2023). Muscarinic Agonists. StatPearls - NCBI Bookshelf. [Link]
-
Wikipedia. (n.d.). Muscarinic agonist. Article. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). Database Page. [Link]
-
Mistry, S. N., et al. (2022). Structural Features of Iperoxo-BQCA Muscarinic Acetylcholine Receptor Hybrid Ligands Determining Subtype Selectivity and Efficacy. PubMed. [Link]
-
Mistry, S. N., et al. (2022). Structural Features of Iperoxo-BQCA Muscarinic Acetylcholine Receptor Hybrid Ligands Determining Subtype Selectivity and Efficacy. Monash University Research Repository. [Link]
-
D'Oyley, J. M., & Miller, J. H. (2004). Muscarinic Receptor Agonists and Antagonists. Current Medicinal Chemistry. [Link]
-
Tayebati, S. K., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology. [Link]
-
Thompson, R. Q., et al. (1999). Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists. Analytical Biochemistry. [Link]
-
Valant, C., et al. (2014). Ligand-induced cAMP activity at the M2 mAChR. ResearchGate. [Link]
-
Kruse, A. C., et al. (2013). Activation and allosteric modulation of a muscarinic acetylcholine receptor. PubMed Central. [Link]
-
Sun, H., et al. (2016). Synergistic regulation mechanism of iperoxo and LY2119620 for muscarinic acetylcholine M2 receptor. Scientific Reports. [Link]
-
De Blasi, A., et al. (1989). [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes. Neuropharmacology. [Link]
-
McKinney, M., et al. (1995). Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors. Neurochemical Research. [Link]
-
Moro, O., et al. (2012). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Journal of Amino Acids. [Link]
-
Tränkle, C., et al. (1998). Identification of a [3H]Ligand for the common allosteric site of muscarinic acetylcholine M2 receptors. Molecular Pharmacology. [Link]
-
Molecular Devices. (n.d.). Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. Application Note. [Link]
-
Candell, L. M., et al. (1990). Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci. British Journal of Pharmacology. [Link]
-
Eltze, M., et al. (1998). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology. [Link]
Sources
- 1. Acetylcholine receptors (muscarinic) | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superagonism at G protein‐coupled receptors and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New insight into active muscarinic receptors with the novel radioagonist [³H]iperoxo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
comparative cytotoxicity of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives
An In-Depth Technical Guide to the Comparative Cytotoxicity of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Derivatives
Introduction: The Therapeutic Potential of Imidazo[4,5-c]pyridine Scaffolds
The imidazo[4,5-c]pyridine core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines. This resemblance allows molecules derived from this core to interact with a wide array of biological targets, leading to significant therapeutic potential.[1][2] Derivatives of the related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine systems have been investigated for a range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2] Some have been shown to act as mitotic inhibitors, arresting cell division, a key mechanism in cancer therapy.[3][4]
The evaluation of the cytotoxic potential of novel chemical entities is a critical early step in the drug discovery pipeline.[5][6] This guide, designed for researchers and drug development professionals, provides a comprehensive framework for assessing the comparative cytotoxicity of novel this compound derivatives. We will detail the experimental rationale, provide validated protocols for key assays, and discuss the interpretation of results in the context of identifying promising therapeutic candidates.
Part 1: Foundational Experimental Design
A robust comparison of cytotoxicity relies on a well-designed experimental plan. The goal is not only to determine if a compound is toxic to cells but also to quantify its potency and selectivity.
Causality Behind Experimental Choices
-
Selection of Cell Lines: The choice of cell lines is paramount for generating meaningful data. To build a comprehensive profile, it is essential to use a panel that includes:
-
Multiple Cancer Cell Lines: Utilizing cell lines from different cancer types (e.g., breast cancer: MCF-7; colon cancer: HCT-116) is crucial.[7][8][9] This allows for the assessment of differential sensitivity, highlighting if a derivative is more potent against a specific cancer.
-
A Non-Cancerous Cell Line: A normal, non-malignant cell line (e.g., mouse embryonic fibroblasts: NIH/3T3) serves as a control for general toxicity.[10] A compound that is highly toxic to cancer cells but shows minimal effect on normal cells has a favorable selectivity index and is a more promising candidate for further development.[7][8]
-
-
Controls for Data Integrity:
-
Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin) is included to validate the assay's performance and provide a benchmark for comparing the potency of the novel derivatives.[5]
-
Vehicle Control: The solvent used to dissolve the test compounds (commonly DMSO) is tested alone at the same final concentration used for the derivatives.[9] This ensures that any observed cytotoxicity is due to the compound itself and not the solvent.
-
-
Dose-Response Analysis: Testing compounds across a range of concentrations is necessary to generate a dose-response curve.[7][8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), which is the standard metric for quantifying a compound's cytotoxic potency.[5]
Part 2: Quantifying Cell Viability — The MTT Assay
The MTT assay is a widely used colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][11]
Principle of the MTT Assay
The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[11][12] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring to form insoluble purple formazan crystals.[12] These crystals are then dissolved using a solubilizing agent, and the intensity of the resulting purple solution, which is directly proportional to the number of metabolically active (living) cells, is measured spectrophotometrically.[12][13]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the desired concentration (e.g., 75,000 cells/mL).[12]
-
Seed 100 µL of the cell suspension (containing ~7,500 cells) into each well of a 96-well plate.[12][14]
-
Include blank wells containing only culture medium to serve as a background control.[12]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives, positive control (Doxorubicin), and vehicle control (DMSO) in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[8]
-
-
MTT Incubation and Solubilization:
-
After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[12][13]
-
Incubate the plate for 3 to 4 hours at 37°C, allowing the formazan crystals to form.[13][14]
-
Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.[12]
-
Add 150 µL of an MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[12]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[12] A reference wavelength of 620-630 nm can be used to reduce background noise.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[5]
-
Caption: Workflow for the MTT cell viability assay.
Data Presentation: A Comparative Table
All quantitative data should be summarized for easy comparison. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher cytotoxic potency.
| Compound | IC50 on MCF-7 (µM) | IC50 on HCT-116 (µM) | IC50 on NIH/3T3 (µM) | Selectivity Index (SI) for HCT-116 |
| Derivative A | 15.2 ± 1.8 | 8.4 ± 0.9 | > 100 | > 11.9 |
| Derivative B | 45.7 ± 5.1 | 30.1 ± 3.5 | 95.2 ± 10.3 | 3.16 |
| Derivative C | 8.1 ± 0.7 | 9.5 ± 1.1 | 12.3 ± 1.5 | 1.29 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3 | 2.08 |
Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.
Part 3: Unveiling the Mechanism of Cell Death — Apoptosis vs. Necrosis
After establishing that a compound is cytotoxic, the next critical step is to determine the mode of cell death it induces. Apoptosis (programmed cell death) is generally a preferred mechanism for anticancer agents over necrosis, which often elicits an inflammatory response. The Annexin V-FITC and Propidium Iodide (PI) assay is a gold-standard method for this purpose.[5]
Principle of Annexin V-FITC / PI Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[5][15]
-
Annexin V-FITC: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a green fluorescent dye (FITC) and will bind to these early apoptotic cells.
-
Propidium Iodide (PI): PI is a red fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is compromised.[16]
By using both stains, we can distinguish four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (primarily): Annexin V-negative and PI-positive.
Detailed Experimental Protocol: Annexin V-FITC/PI Assay
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat them with the imidazo[4,5-c]pyridine derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).[5]
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Part 4: Hypothetical Signaling Pathways
While the precise mechanism for novel derivatives must be determined experimentally, related imidazopyridine compounds have been shown to exert their anticancer effects through several pathways.[1] One prominent mechanism involves the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1][2]
A plausible hypothesis is that a this compound derivative could induce DNA damage.[9] In normal cells, this damage would be repaired. However, if the compound also inhibits PARP, the cell's repair mechanisms are compromised, leading to an accumulation of DNA damage that triggers the apoptotic cascade.
Caption: Hypothetical pathway of cytotoxicity.
Conclusion
This guide outlines a systematic approach to evaluating the comparative cytotoxicity of novel this compound derivatives. By employing a combination of a robust cell viability assay like MTT and a mechanistic assay such as Annexin V/PI staining, researchers can effectively screen compounds, quantify their potency via IC50 values, assess their selectivity against cancer versus normal cells, and elucidate their primary mode of cell killing. This multi-parametric approach is essential for identifying promising lead candidates worthy of further preclinical and clinical development in the quest for new anticancer therapeutics.
References
- MTT assay protocol | Abcam. (n.d.).
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15).
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (n.d.).
- Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
- Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit - iGEM. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- Apoptosis detection protocol using the Annexin-V and PI kit. (2024, March 20).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Annexin V-FITC Kit Protocol - Hello Bio. (n.d.).
- Thigulla, M., et al. (2015). Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. Org. Biomol. Chem.
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. (n.d.).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (n.d.).
- Cytotoxicity Assays | Life Science Applications. (n.d.).
- Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025, August 7).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. | Semantic Scholar. (n.d.).
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.).
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC - PubMed Central. (n.d.).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.).
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. opentrons.com [opentrons.com]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. static.igem.org [static.igem.org]
- 16. Annexin V-FITC Kit Protocol [hellobio.com]
Safety Operating Guide
Navigating the Disposal of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed framework for the proper disposal of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a heterocyclic amine compound utilized in various research and development applications. While specific regulatory data for this compound is not extensively documented, by analyzing the chemical's structure and referencing safety data for analogous compounds such as pyridine and other imidazo[4,5-c]pyridine derivatives, we can establish a robust and scientifically-grounded disposal protocol.
Hazard Profile: Understanding the Risks
A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling and disposal. Based on data from similar chemical structures, a comprehensive hazard profile has been compiled.
| Hazard Category | Description | Disposal Implications |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[1][2] | Minimize generation of aerosols. Ensure waste containers are sealed to prevent vapor release. All handling and disposal must be conducted with appropriate Personal Protective Equipment (PPE). |
| Flammability | Likely a flammable liquid and vapor.[3] Vapors may form explosive mixtures with air.[3] | Waste must be stored away from ignition sources such as heat, sparks, and open flames.[2][4] Use non-sparking tools when handling waste containers.[2] |
| Skin and Eye Irritation | Causes skin irritation and potentially serious eye irritation or burns.[1] | All contact should be avoided through the use of chemical-resistant gloves and safety goggles or a face shield. Contaminated PPE must be disposed of as hazardous waste. |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[4] | Waste must be segregated from incompatible materials to prevent hazardous reactions. |
| Environmental Hazard | May be harmful to aquatic life.[5] | Direct discharge to drains or the environment is strictly prohibited.[3][5] |
The Disposal Workflow: A Step-by-Step Protocol
The following procedures provide a systematic approach to the safe disposal of this compound from the point of generation to final collection.
Waste Segregation and Collection
Proper segregation is the first and most critical step in the disposal process.
-
Designated Waste Container : A dedicated, properly labeled hazardous waste container must be used for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[4]
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").
-
Collection of Pure Substance and Solutions : Collect all unused or waste quantities of the pure compound and any solutions containing it directly into the designated waste container.
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[3][4] It should be kept away from direct sunlight and sources of ignition.[4]
Management of Contaminated Materials
Any materials that come into contact with this compound must be treated as hazardous waste.
-
Personal Protective Equipment (PPE) : Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Labware : Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected as hazardous waste. The third rinsate can typically be disposed of as non-hazardous waste, pending institutional policies. Heavily contaminated disposable labware should be placed directly into the solid hazardous waste stream.
-
Spill Cleanup Materials : Any absorbent materials, such as spill pads or vermiculite, used to clean up spills of this compound must be collected in a sealed container and disposed of as hazardous waste.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (manageable by trained personnel) :
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger small spills, consider a respirator.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3][4]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[2]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the entire area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Regulatory Framework: Adherence to Compliance
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] It is imperative that all disposal activities comply with federal, state, and local regulations, as well as institutional policies. Your facility's EHS department is the primary resource for ensuring compliance with these regulations.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Disposal Decision Workflow
References
- MATERIAL SAFETY DATA SHEET. (n.d.).
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Pyridine. (n.d.).
- 2-methyl-3H-imidazo[4,5-b]pyridine. (n.d.). PubChem.
- SAFETY DATA SHEET. (2009, October 2). Fisher Scientific.
- Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH.
- SAFETY DATA SHEET. (2025, August 5). Sigma-Aldrich.
- Safety Data Sheet. (2020, August 29). Sigma-Aldrich.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global.
Sources
Safe Handling and Personal Protective Equipment (PPE) for 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
A Senior Application Scientist's Guide to Laboratory Safety and Protocol
Disclaimer: This guide is intended for informational purposes for trained research professionals. A specific Safety Data Sheet (SDS) for 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine was not located during the compilation of this document. Therefore, the recommendations herein are based on a conservative assessment of the hazards associated with its core chemical structures, namely the pyridine and imidazole moieties. Users must consult the manufacturer-provided SDS for the specific product in use and conduct a thorough, site-specific risk assessment before handling this compound.
Introduction: Understanding the Compound and Associated Risks
The structural similarity to pyridine suggests potential for flammability, skin and eye irritation, and toxicity if inhaled, ingested, or absorbed through the skin.[3] The imidazopyridine scaffold can also cause skin, eye, and respiratory irritation. Therefore, a cautious approach mandates the use of comprehensive Personal Protective Equipment (PPE) and strict adherence to handling protocols to minimize exposure and ensure laboratory safety.
Hazard Identification and Risk Mitigation
Based on analogous structures, this compound should be treated as hazardous until proven otherwise. The following table summarizes the anticipated hazards and the corresponding PPE and handling requirements.
| Potential Hazard | Basis of Assessment (Analogous Compounds) | Primary Route of Exposure | Required PPE & Engineering Controls |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled (Pyridine).[4] | Ingestion, Dermal, Inhalation | Chemical-resistant gloves, lab coat, chemical splash goggles, face shield. Handle in a certified chemical fume hood. |
| Serious Eye Damage/Irritation | Causes serious eye irritation/burns (Pyridine, Imidazo[1,2-a]pyridine). | Eyes | Chemical splash goggles are mandatory. A face shield must be worn over goggles when handling larger quantities or during splash-risk procedures.[5] |
| Skin Corrosion/Irritation | Causes skin irritation (Pyridine, Imidazo[1,2-a]pyridine).[6] Pyridine is a known skin permeator.[4] | Dermal | Chemical-resistant gloves (Nitrile or Neoprene recommended), flame-resistant lab coat, closed-toe shoes. |
| Respiratory Irritation | May cause respiratory irritation (Imidazo[1,2-a]pyridine). Vapors may cause dizziness. | Inhalation | All handling of solids and solutions must be performed in a certified chemical fume hood to maintain exposure levels below occupational limits.[3] |
| Flammability | Pyridine is a highly flammable liquid and vapor.[7] | Heat, Sparks, Open Flames | Store away from ignition sources. Use non-sparking tools and ensure electrical equipment is explosion-proof.[6] Wear a flame-resistant lab coat. |
| Organ Toxicity | Chronic exposure to Pyridine may cause liver and kidney damage.[3] | Dermal, Inhalation, Ingestion | Minimize exposure quantity and duration. Adhere strictly to engineering controls and PPE protocols. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential for preventing chemical exposure.[8][9]
-
Hand Protection : Wear double gloves. Use a lighter weight nitrile glove as the inner layer and a heavier, chemical-resistant outer glove (e.g., neoprene or butyl rubber). If a single glove is used, it must be a nitrile glove with a minimum thickness of 4 mil. Always inspect gloves for tears or holes before use. Remove gloves immediately if contaminated and wash hands thoroughly.
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory.[5] When handling quantities greater than a few milliliters or when performing any operation with a splash potential (e.g., transferring, heating, pressure reactions), a full-face shield must be worn over the chemical splash goggles.[5]
-
Skin and Body Protection : A flame-resistant laboratory coat is required due to the potential flammability of the compound. The lab coat should have long sleeves and a snap or button front. Ensure shoes are fully enclosed and made of a non-porous material. Do not wear shorts, skirts, or any clothing that leaves skin exposed.
-
Respiratory Protection : All work with this compound, including weighing solids and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent respiratory exposure.[4] If work outside a fume hood is unavoidable and there is a risk of generating aerosols or vapors, a comprehensive respiratory protection program must be implemented, including fit-testing and the use of a NIOSH-approved respirator.[10]
Operational Plan: PPE Donning and Doffing Sequence
Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed first and that clean hands do not touch contaminated surfaces.
Caption: PPE Donning and Doffing Workflow
Step-by-Step Donning Procedure:
-
Lab Coat: Fasten completely.
-
Inner Gloves: Select appropriate size and check for damage.
-
Eye/Face Protection: Put on chemical splash goggles. Add face shield if required.
-
Outer Gloves: Pull the cuffs of the outer gloves over the cuffs of the lab coat sleeves.
Step-by-Step Doffing Procedure:
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the un-gloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Unfasten the lab coat. As you remove it, turn it inside out to contain any contamination on the exterior surface. Hang it in the designated area or dispose of it if it's a disposable garment.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Inner Gloves: Remove the inner gloves using the same technique as for the outer gloves. Dispose of them in the designated hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Used PPE : All disposable PPE, including gloves, disposable lab coats, and any absorbent material used for cleaning spills, must be collected in a designated, sealed hazardous waste container. Do not discard in regular trash.[6]
-
Chemical Waste : Unused compound and any solutions containing the compound must be disposed of in a clearly labeled, sealed hazardous waste container. Follow all local, state, and federal environmental regulations for chemical waste disposal.[6] Do not pour chemical waste down the drain.
Emergency Procedures
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
Always have an emergency plan in place and ensure all laboratory personnel are familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.
References
-
J&K Scientific. this compound dihydrochloride. [Online] Available at: [Link]
-
Avantor. Pyridine Material Safety Data Sheet. [Online] Available at: [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Online] Available at: [Link]
-
American Chemistry Council. Protective Equipment. [Online] Available at: [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Online] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Online] Available at: [Link]
-
Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Online] Available at: [Link]
-
Penta Chemicals. Pyridine Safety Data Sheet. [Online] Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Online] Available at: [Link]
-
MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules. [Online] Molecules 2025, 30(12), 2684. Available at: [Link]
-
NIH National Center for Biotechnology Information. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. [Online] Molecules. 2021 Nov; 26(22): 6988. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. actylislab.com [actylislab.com]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
